(E)-1-pyridin-3-ylbut-2-en-1-one
Description
Properties
CAS No. |
100021-45-2 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(E)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+ |
InChI Key |
ZXESZGKRPDKHDW-DUXPYHPUSA-N |
SMILES |
CC=CC(=O)C1=CN=CC=C1 |
Isomeric SMILES |
C/C=C/C(=O)C1=CN=CC=C1 |
Canonical SMILES |
CC=CC(=O)C1=CN=CC=C1 |
Synonyms |
2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI) |
Origin of Product |
United States |
Comprehensive Technical Guide on the Chemical and Physical Properties of (E)-1-(pyridin-3-yl)but-2-en-1-one
Executive Summary
(E)-1-(pyridin-3-yl)but-2-en-1-one is a highly versatile, bifunctional organic molecule characterized by an α,β -unsaturated ketone (enone) conjugated with a 3-pyridyl ring. This unique structural motif makes it a privileged building block in medicinal chemistry and advanced organic synthesis. The electron-withdrawing nature of the pyridine ring amplifies the electrophilicity of the enone system, rendering it an exceptional Michael acceptor for the synthesis of complex heterocycles, such as pyrimidines, pyrazolines, and substituted piperidines. This guide details its physicochemical properties, divergent reactivity profiles, and a field-proven, chemoselective synthetic protocol designed for drug development applications.
Structural and Physicochemical Properties
The molecule consists of a crotonyl group attached to the C3 position of a pyridine ring. The trans (E) geometry of the double bond is thermodynamically favored due to the severe steric repulsion that would otherwise occur between the terminal methyl group and the bulky pyridyl-carbonyl moiety in the (Z) configuration.
Table 1: Physicochemical and Topological Properties
| Property | Value / Description |
| IUPAC Name | (E)-1-(pyridin-3-yl)but-2-en-1-one |
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Pyridine Nitrogen) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | 29.96 Ų |
| Estimated LogP | 1.2 – 1.5 |
| Physical Appearance | Pale yellow oil to low-melting solid |
Chemical Reactivity and Mechanistic Pathways
The chemical behavior of (E)-1-(pyridin-3-yl)but-2-en-1-one is governed by three distinct reactive centers, allowing for divergent synthetic applications. The pyridine ring acts as an electron sink, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the enone and accelerating conjugate addition compared to standard aliphatic enones.
-
The β -Carbon (C3 of the butenone): Highly susceptible to conjugate (Michael) addition by soft nucleophiles (e.g., thiols, primary/secondary amines, organocuprates).
-
The Carbonyl Carbon (C1): Undergoes 1,2-addition with hard nucleophiles (e.g., Grignard reagents, complex metal hydrides) and condenses with hydrazines or amidines to form pyrazoles and pyrimidines.
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, a ligand for transition metals, and a nucleophile capable of forming quaternary pyridinium salts upon treatment with alkyl halides or oxidation to an N-oxide via mCPBA.
Fig 1: Divergent reactivity pathways of the bifunctional enone system.
Field-Proven Synthesis Protocol: The Weinreb Amide Route
While traditional aldol condensation between 3-acetylpyridine and acetaldehyde is theoretically possible, acetaldehyde's high volatility and propensity for self-condensation often result in complex mixtures and poor yields, making this route suboptimal for high-purity pharmaceutical applications[1]. Recent advances have demonstrated the utility of transition-metal catalyzed aldol couplings to control challenging aliphatic-aromatic condensations[2], but direct organometallic addition remains the most reliable benchtop method.
The most robust and chemoselective method is the conversion of nicotinic acid to its Weinreb amide, followed by reaction with a propenyl Grignard reagent.
Causality in Experimental Design
Direct addition of Grignard reagents to 3-cyanopyridine or nicotinic esters often yields tertiary alcohols due to uncontrollable over-addition. The Weinreb amide (N-methoxy-N-methylamide) is specifically selected because it forms a highly stable, five-membered cyclic metal chelate with the incoming organomagnesium species. This chelate traps the tetrahedral intermediate, completely preventing the elimination of the leaving group until the reaction is intentionally quenched with aqueous acid.
Step-by-Step Methodology
Step 1: Amidation (Weinreb Amide Formation)
-
Suspend nicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), followed by EDCI (1.2 equiv) and HOBt (0.2 equiv) to activate the carboxylic acid.
-
Slowly add diisopropylethylamine (DIPEA, 3.0 equiv) to neutralize the hydrochloride salt and drive the coupling. Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The polar carboxylic acid spot should completely convert to a higher Rf spot. Wash with saturated NaHCO3, dry, and concentrate to isolate the intermediate.
Step 2: Grignard Addition
-
Dissolve the purified Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Dropwise add (E)-1-propenylmagnesium bromide (1.1 equiv, 0.5 M in THF) over 30 minutes.
-
Causality Note: Maintaining 0 °C ensures the thermodynamic stability of the magnesium chelate intermediate and prevents any background side reactions. The protocol incorporates an intrinsic self-validating checkpoint: because the intermediate is stable, the reaction progress can be sampled via LC-MS. If unreacted starting material remains, additional Grignard reagent can be titrated without the risk of over-addition.
Step 3: Quench and Isolation
-
Quench the reaction at 0 °C by the careful addition of cold 1M HCl. Mechanism: The acid disrupts the metal chelate, collapsing the tetrahedral intermediate to release the target enone.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield pure (E)-1-(pyridin-3-yl)but-2-en-1-one.
Fig 2: Chemoselective synthesis via Weinreb amide methodology.
Analytical & Spectroscopic Characterization
To verify the structural integrity and (E)-stereochemistry, the following spectroscopic benchmarks are utilized:
-
1H NMR (400 MHz, CDCl3): The defining feature is the alkene protons. The α -proton typically appears as a doublet of quartets around 6.8 ppm, while the β -proton appears as a doublet of quartets around 7.1 ppm. The large coupling constant ( J≈15.5 Hz) between these vinylic protons definitively confirms the (E)-trans configuration. The pyridine protons will appear significantly downfield (7.4 - 9.1 ppm).
-
IR Spectroscopy: A strong, sharp absorption band at approximately 1665 cm⁻¹ indicates the conjugated carbonyl stretch, while a band near 1620 cm⁻¹ corresponds to the C=C alkene stretch.
Applications in Drug Development
Compounds bearing the 3-pyridyl moiety are heavily represented in FDA-approved drugs due to the ring's ability to improve aqueous solubility, metabolic stability, and target binding via hydrogen bonding. The enone functionality of (E)-1-(pyridin-3-yl)but-2-en-1-one allows it to act as a covalent modifier (targeting cysteine residues in proteins via Michael addition) or as a precursor to rigid heterocyclic scaffolds. Similar pyridyl-enone systems have been actively investigated in the synthesis of novel HIV-1 inhibitors targeting Vif-dependent degradation pathways[3] and in the development of highly ordered supramolecular architectures[4].
References
- US7067673B2 - Process and catalyst for the preparation of acetylpyridines Source: Google Patents URL
-
Nickel-Catalyzed Alkylation of Ketone Enolates: Synthesis of Monoselective Linear Ketones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Identification of a Novel HIV-1 Inhibitor Targeting Vif-dependent Degradation of Human APOBEC3G Protein Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Supramolecular Ladders: Self-Assembly Fintium to Adfintium Source: ResearchGate URL:[Link]
Sources
An In-depth Technical Guide to the In Vitro Mechanism of Action of (E)-1-pyridin-3-ylbut-2-en-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
(E)-1-pyridin-3-ylbut-2-en-1-one is a member of the pyridyl enone class of compounds, which are structurally related to chalcones. Its chemical architecture, featuring an α,β-unsaturated carbonyl system, strongly suggests its classification as a Michael acceptor. This guide delineates a comprehensive in vitro strategy to elucidate its mechanism of action, centered on the hypothesis of covalent modification of protein targets. We will explore a logical sequence of experimental designs, from unbiased target identification and validation to the functional consequences of target engagement in cellular systems. This document serves as a blueprint for researchers aiming to characterize similar electrophilic compounds, providing both the theoretical basis and detailed protocols for a thorough investigation.
Introduction: The Chemical and Biological Premise
(E)-1-pyridin-3-ylbut-2-en-1-one belongs to a class of compounds known as pyridyl enones. The core of this molecule is the α,β-unsaturated carbonyl system, a well-known electrophilic "warhead" in medicinal chemistry.[1] Such compounds are termed Michael acceptors, characterized by their ability to undergo conjugate addition reactions with nucleophiles.[2][3] In a biological milieu, the most prominent nucleophiles are the side chains of specific amino acids within proteins, particularly the thiol group of cysteine residues.[4][5] This reactivity allows Michael acceptors to form stable covalent bonds with their protein targets, often leading to irreversible or slowly reversible inhibition of protein function.[6][7]
The pyridyl moiety is a "privileged scaffold" in drug discovery, known to enhance solubility, provide a hydrogen bond acceptor, and fine-tune pharmacokinetic properties.[8] The combination of a pyridyl ring with a reactive enone system suggests a high potential for targeted biological activity. Indeed, related chalcone and enone structures are associated with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11][12]
This guide, therefore, is built upon the central hypothesis that (E)-1-pyridin-3-ylbut-2-en-1-one exerts its biological effects through the covalent modification of key cellular proteins. The following sections will lay out a systematic, in vitro approach to identify these targets, validate the covalent interaction, and understand the downstream functional consequences.
Core Mechanistic Hypothesis: Covalent Inhibition via Michael Addition
The primary proposed mechanism of action for (E)-1-pyridin-3-ylbut-2-en-1-one is the covalent modification of a target protein via a Michael addition reaction. The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack by an amino acid residue, such as a deprotonated cysteine (thiolate). This forms a stable carbon-sulfur bond, effectively tethering the compound to the protein.
Caption: Proposed Michael addition mechanism.
This covalent binding event can have several functional consequences:
-
Direct Enzyme Inhibition: If the modified residue is within the active site of an enzyme, it can block substrate binding or catalysis.[7]
-
Allosteric Modulation: Binding to a site other than the active site can induce a conformational change that alters the protein's activity.
-
Disruption of Protein-Protein Interactions: The adduct could sterically hinder the binding of the target protein to its partners.
The following experimental plan is designed to rigorously test this hypothesis.
Experimental Blueprint for In Vitro Mechanistic Elucidation
Phase 1: Unbiased Target Identification
The first critical step is to identify the cellular protein(s) that directly interact with the compound. An unbiased, or "agnostic," approach is crucial to avoid preconceived notions and discover novel targets.
A chemoproteomic approach using shotgun proteomics is a powerful method for identifying the targets of covalent inhibitors.[6] This technique involves treating cell lysates or live cells with the compound, followed by digestion of the entire proteome and identification of modified peptides by mass spectrometry. This provides direct evidence of covalent adduction and identifies the specific protein and even the exact amino acid residue that has been modified.
-
Cell Culture and Lysis:
-
Culture a relevant human cell line (e.g., HeLa or a cancer cell line like A549) to ~80% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Compound Treatment:
-
Incubate the cell lysate (1 mg total protein) with (E)-1-pyridin-3-ylbut-2-en-1-one at a final concentration of 10 µM for 1 hour at room temperature. Include a vehicle control (e.g., DMSO).
-
-
Protein Digestion:
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 56°C.
-
Alkylate free cysteines with 20 mM iodoacetamide for 30 minutes in the dark.
-
Perform a two-step digestion: first with Lys-C (1:100 enzyme:protein ratio) for 4 hours, followed by trypsin (1:50 ratio) overnight at 37°C.
-
-
Mass Spectrometry (LC-MS/MS):
-
Acidify the digest with formic acid and desalt using a C18 StageTip.
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Crucially, include a variable modification corresponding to the mass of (E)-1-pyridin-3-ylbut-2-en-1-one (149.19 Da) on potential nucleophilic residues (C, H, K, S).
-
Identify peptides that are uniquely modified in the compound-treated sample compared to the vehicle control. These are your primary target candidates.
-
Phase 2: Target Validation and Interaction Characterization
Once a list of high-confidence candidate targets is generated, the next phase involves validating the interaction with a purified system and characterizing the binding kinetics. For this guide, we will proceed with a hypothetical hit: Putative Kinase 1 (PK1) .
To confirm a direct interaction and rule out artifacts from the complex lysate environment, it is essential to work with purified, recombinant protein. Surface Plasmon Resonance (SPR) is a label-free technology that allows for the real-time measurement of binding kinetics (association and dissociation rates), providing quantitative data on the interaction. Intact protein mass spectrometry serves as the definitive confirmation of covalent bond formation.
-
Protein Immobilization:
-
Use a CM5 sensor chip and standard amine coupling chemistry to immobilize recombinant human PK1 onto the chip surface. Aim for an immobilization level of ~10,000 Response Units (RU).
-
Use a reference flow cell that is activated and blocked but has no protein immobilized to subtract non-specific binding.
-
-
Binding Assay:
-
Prepare a dilution series of (E)-1-pyridin-3-ylbut-2-en-1-one in SPR running buffer (e.g., HBS-EP+), ranging from 100 nM to 50 µM.
-
Inject the compound solutions over the PK1 and reference surfaces for a defined association time (e.g., 180 seconds), followed by a long dissociation time (e.g., 600 seconds).
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH), ensuring the protein's activity is maintained.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model. For a covalent inhibitor, a "1:1 binding with mass transfer" or an "irreversible binding" model may be appropriate.
-
Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A very slow or non-existent kd is indicative of covalent binding.
-
Caption: Workflow for SPR-based analysis.
Phase 3: Functional Consequences of Target Engagement
Confirming that the compound binds to PK1 is only part of the story. The ultimate goal is to understand the functional consequence of this binding event.
An in vitro kinase assay will directly measure the effect of the compound on the enzymatic activity of PK1. A Cellular Thermal Shift Assay (CETSA) can then be used to confirm that the compound engages and stabilizes PK1 in a live-cell context. Finally, Western blotting for a known downstream substrate of PK1 will demonstrate the on-target effect in a cellular signaling pathway.
-
Assay Principle: Use a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. A decrease in signal indicates inhibition.
-
Reaction Setup (384-well plate):
-
Prepare a 10-point, 3-fold serial dilution of (E)-1-pyridin-3-ylbut-2-en-1-one, from 100 µM down to 5 nM.
-
To each well, add:
-
Recombinant PK1 enzyme (e.g., 5 ng/well).
-
The compound at the desired concentration.
-
A specific peptide substrate for PK1.
-
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP (at its Km concentration). Incubate for 1 hour at 30°C.
-
-
Signal Detection:
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Summary and Interpretation
To illustrate the expected outcomes from the proposed experiments, the following tables summarize hypothetical data.
Table 1: Top Hits from Chemoproteomic Screen
| Protein ID (UniProt) | Gene Name | Modified Residue | Peptide Sequence | Fold Change (Treated/Control) |
|---|---|---|---|---|
| P12345 | PK1 | Cys-152 | G-L-C*-V-T-F-G-K | >100 |
| Q67890 | GAPDH | Cys-150 | V-V-S-A-I-C*-T-N-P-K | 15 |
| P54321 | ACTB | Cys-285 | D-L-Y-A-N-T-V-L-S-G-G-T-T-M-Y-P-G-I-A-D-R-M-Q-K-E-I-T-A-L-A-P-S-T-M-K-I-K | 8 |
*Denotes site of modification.
Interpretation: PK1 shows a dramatic and specific modification, making it the top priority for validation. GAPDH and ACTB are common off-targets for covalent compounds and show much lower modification levels.
Table 2: Kinetic and Potency Data for PK1
| Assay | Parameter | Value | Interpretation |
|---|---|---|---|
| SPR | ka (M⁻¹s⁻¹) | 1.5 x 10³ | Moderate association rate |
| kd (s⁻¹) | < 1 x 10⁻⁵ | Extremely slow dissociation, consistent with covalent binding | |
| KD (M) | < 1 nM | High affinity |
| Kinase Assay | IC₅₀ (nM) | 45 | Potent functional inhibition of PK1 enzymatic activity |
Interpretation: The combined data strongly supports the hypothesis that (E)-1-pyridin-3-ylbut-2-en-1-one is a high-affinity, covalent inhibitor of PK1, leading to potent functional inhibition.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted in vitro strategy to define the mechanism of action for (E)-1-pyridin-3-ylbut-2-en-1-one. The core hypothesis, based on its identity as a Michael acceptor, is that it functions as a covalent inhibitor of one or more protein targets. The proposed workflow, moving from unbiased target discovery to biophysical and functional validation, provides a clear path to confirming this hypothesis and identifying the specific molecular machinery it modulates.
Successful execution of this plan would identify PK1 as a primary target. Future in vitro work could involve:
-
Site-directed mutagenesis of Cys-152 in PK1 to an alanine to prove it is the specific site of covalent modification.
-
X-ray crystallography of the PK1-compound complex to visualize the binding mode.
-
Broader selectivity screening against a panel of kinases to assess off-target effects.
These in vitro findings would form a robust foundation for subsequent cell-based and in vivo studies to explore the therapeutic potential of (E)-1-pyridin-3-ylbut-2-en-1-one.
References
- MDPI. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?.
- DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS. (2025).
- PMC. (n.d.). Michael acceptor molecules in natural products and their mechanism of action.
- Wikipedia. (n.d.). Michael addition reaction.
- PMC. (n.d.). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones.
- ACS Publications. (2021). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design | Biochemistry.
- MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- PubMed. (2017). 1-(pyridin-4-yl)prop-2-en-1-one, a heterocyclic chalcone is a potent and selective CYP1A1 inhibitor and cancer chemopreventive agent.
- PubMed. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors.
- eLife. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction.
- ResearchGate. (2025). Synthesis and biological evaluation of some ring-substituted (E)-3-aryl-1-pyrazin-2-ylprop-2-en- 1-ones.
- PMC. (n.d.). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action.
- PubMed. (2015). New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds.
- Wikipedia. (n.d.). Enzyme inhibitor.
- PubMed. (2015). Inhibition of Growth of Bladder Cancer Cells by 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in Combination with Other Compounds Affecting Glucose Metabolism.
- PMC. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives.
- Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. (2025).
- MDPI. (2023). Recent Advances in Covalent Drug Discovery.
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- PMC. (n.d.). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? [mdpi.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. aura.american.edu [aura.american.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anticipated Safety Profile of (E)-1-pyridin-3-ylbut-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct safety data sheet (SDS) or comprehensive toxicity profile for (E)-1-pyridin-3-ylbut-2-en-1-one has been identified in publicly available literature and databases. This guide has been constructed by a senior application scientist to provide a robust, precautionary framework based on a "read-across" toxicological assessment of structurally similar compounds. The information herein is intended to guide risk assessment and safe handling practices and should not be considered a substitute for compound-specific testing.
Introduction and Rationale for a Precautionary Approach
(E)-1-pyridin-3-ylbut-2-en-1-one is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs: a pyridine ring and an α,β-unsaturated ketone (enone). These features are present in numerous biologically active compounds. However, the absence of specific safety data necessitates a conservative and proactive approach to its handling and use in a research and development setting. This guide synthesizes data from key structural analogs to construct a plausible, albeit predictive, safety and toxicity profile. The primary analogs considered are 1-(pyridin-3-yl)butan-2-one, methyl vinyl ketone, and the parent heterocycle, pyridine.
The pyridine moiety is a common feature in many pharmaceuticals and can influence metabolic pathways and potential toxicity.[1] The enone group is a well-known reactive pharmacophore, which can participate in Michael addition reactions with biological nucleophiles, a mechanism that can be associated with both therapeutic effects and toxicity. Therefore, understanding the potential hazards of both components is critical for safe laboratory practices.
Predicted Physicochemical Properties
While experimental data for (E)-1-pyridin-3-ylbut-2-en-1-one is unavailable, its properties can be estimated based on its structural analogs.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C9H9NO | --- |
| Molecular Weight | 147.18 g/mol | --- |
| Appearance | Likely a solid at room temperature | Based on similar pyridinyl ketones |
| Solubility | Expected to have some solubility in water and good solubility in organic solvents like ethanol, DMSO, and DMF. | General characteristics of similar small molecules |
| Boiling Point | Likely > 200 °C | Based on the boiling point of 3-Acetylpyridine (220 °C)[2] |
| Flash Point | Expected to be > 100 °C | Extrapolated from less volatile analogs |
Anticipated Toxicological Profile and Hazard Identification
The toxicological profile is inferred from the known hazards of its structural components. A conservative approach suggests that the hazards of the more toxic fragments should be considered.
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement | Basis |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Based on 3-Acetylpyridine[3] and the high toxicity of methyl vinyl ketone.[4][5] |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin | Based on the high toxicity of methyl vinyl ketone.[5] |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled | Based on the high toxicity of methyl vinyl ketone.[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on 1-(Pyridin-3-yl)butan-2-one and 3-Acetylpyridine.[2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Based on the severe irritation potential of related ketones.[4][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | The enone moiety is a potential sensitizer. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on 1-(Pyridin-3-yl)butan-2-one. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure (Liver) | Based on the known hepatotoxicity of pyridine.[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life | Based on 3-Acetylpyridine.[2] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Based on methyl vinyl ketone.[5] |
Summary of Predicted Toxicological Endpoints
| Endpoint | Predicted Outcome | Rationale/Supporting Evidence from Analogs |
| Acute Oral Toxicity | Toxic. Expected LD50 between 50 and 300 mg/kg in rats. | 3-Acetylpyridine is toxic if swallowed.[3] Methyl vinyl ketone is fatal if swallowed.[4][5] |
| Acute Dermal Toxicity | Fatal. High potential for systemic toxicity upon skin contact. | Methyl vinyl ketone is fatal in contact with skin.[5] |
| Acute Inhalation Toxicity | Fatal. Vapors or aerosols are likely to be highly toxic. | Methyl vinyl ketone is fatal if inhaled.[4][5] |
| Skin Irritation | Irritant. Likely to cause skin irritation upon direct contact. | 1-(Pyridin-3-yl)butan-2-one and 3-Acetylpyridine are skin irritants.[2] |
| Eye Irritation | Severe Irritant/Corrosive. Risk of serious eye damage. | 1-(Pyridin-3-yl)butan-2-one causes serious eye irritation. Methyl vinyl ketone causes severe eye damage.[4][5] |
| Genotoxicity | Data Lacking. Should be handled as a potential mutagen until tested. | The enone structure suggests a potential for reactivity with DNA. Pyridine itself has shown mixed results in genotoxicity assays.[6] |
| Carcinogenicity | Unknown. No data available. | No data on analogs. |
| Reproductive Toxicity | Unknown. No data available. | No data on analogs. |
Experimental Protocols for Safe Handling
Given the predicted high toxicity, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and change them frequently.
-
Eye/Face Protection: Use safety glasses with side shields and a face shield.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the solid or solutions should be done in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a full-face respirator with appropriate cartridges should be used.
Handling and Storage
-
Handling:
-
Always handle (E)-1-pyridin-3-ylbut-2-en-1-one within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a locked cabinet or a restricted-access area.
-
Emergency Procedures
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.
Visualization of Key Concepts
Chemical Structure of (E)-1-pyridin-3-ylbut-2-en-1-one
Caption: Chemical structure of (E)-1-pyridin-3-ylbut-2-en-1-one.
Hazard Assessment Workflow
Caption: Workflow for assessing hazards of a novel compound without direct safety data.
Conclusion
While the precise toxicological properties of (E)-1-pyridin-3-ylbut-2-en-1-one remain to be experimentally determined, a precautionary approach based on its structural analogs is essential for ensuring the safety of researchers and scientists. The presence of the pyridine ring and the reactive enone moiety suggests that this compound should be handled as a substance with high acute toxicity (oral, dermal, and inhalation), as well as a skin and eye irritant, and a potential skin sensitizer. Long-term exposure may also pose a risk to the liver. Adherence to the stringent handling protocols outlined in this guide is paramount until compound-specific data becomes available.
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-
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-
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-
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An In-depth Technical Guide to the Synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one Derivatives
Introduction: The Significance of Pyridyl Enones in Modern Drug Discovery
(E)-1-pyridin-3-ylbut-2-en-1-one derivatives, a class of compounds commonly referred to as pyridyl chalcones, represent a privileged scaffold in medicinal chemistry. These molecules, characterized by an α,β-unsaturated ketone system linking a pyridine ring to another aromatic or heteroaromatic moiety, have garnered significant attention from researchers in drug development. The inherent chemical reactivity of the enone functionality, coupled with the diverse biological activities associated with the pyridine nucleus, makes these compounds versatile starting points for the discovery of novel therapeutic agents.
The unique electronic properties of the pyridine ring, along with its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to the diverse pharmacological profile of these derivatives.[1] Extensive research has demonstrated their potential as antioxidant, anti-inflammatory, anticancer, and antitubercular agents.[2][3] The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of their biological properties. This guide provides a comprehensive overview of the primary and alternative synthetic pathways for (E)-1-pyridin-3-ylbut-2-en-1-one derivatives, offering detailed protocols and mechanistic insights for researchers and professionals in the field of drug development.
Primary Synthesis Pathway: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most widely employed and efficient method for the synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one derivatives.[4] This base-catalyzed reaction involves the condensation of a substituted acetophenone with 3-pyridinecarboxaldehyde, followed by a dehydration step to yield the target α,β-unsaturated ketone.[5]
Reaction Mechanism
The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone, generating a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 3-pyridinecarboxaldehyde. The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to form a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to yield the more stable, conjugated (E)-1-pyridin-3-ylbut-2-en-1-one derivative.
Sources
Navigating the In Vivo Journey: A Technical Guide to the Pharmacokinetics of (E)-1-pyridin-3-ylbut-2-en-1-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for a Novel Pyridinyl Compound
The compound (E)-1-pyridin-3-ylbut-2-en-1-one, a molecule featuring a pyridinyl-butenone core, represents a frontier in pharmacological research. While specific pharmacokinetic data for this exact molecule is not yet established in publicly available literature, its structural similarity to well-studied compounds, such as the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), provides a strong foundation upon which to design a robust investigational plan. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals embarking on the crucial task of elucidating the pharmacokinetic profile of (E)-1-pyridin-3-ylbut-2-en-1-one in animal models. By leveraging established methodologies and anticipating metabolic pathways based on analogous structures, we can efficiently and rigorously characterize its absorption, distribution, metabolism, and excretion (ADME), paving the way for a thorough understanding of its therapeutic potential and safety profile.
The Strategic Imperative: Foundational Pharmacokinetic Principles
A deep understanding of a drug candidate's pharmacokinetics is the bedrock of successful drug development. It dictates dosing regimens, predicts potential drug-drug interactions, and provides critical insights into efficacy and toxicity. For (E)-1-pyridin-3-ylbut-2-en-1-one, a comprehensive pharmacokinetic assessment in relevant animal models is the first step toward clinical translation. The core objective is to characterize the following key parameters:
-
Absorption: The rate and extent to which the compound enters the systemic circulation.
-
Distribution: The reversible transfer of the compound from the systemic circulation to various tissues and organs.
-
Metabolism: The enzymatic conversion of the compound into other chemical species (metabolites).
-
Excretion: The irreversible removal of the compound and its metabolites from the body.
Designing the Investigation: A Step-by-Step Experimental Blueprint
The following sections outline a detailed experimental workflow for a comprehensive pharmacokinetic study of (E)-1-pyridin-3-ylbut-2-en-1-one in a rodent model, a common starting point in preclinical research.[1][2]
The In Vivo Matrix: Selecting and Preparing the Animal Model
The choice of animal model is critical for obtaining relevant and translatable data. Rodent models, such as rats or mice, are frequently employed in early pharmacokinetic studies due to their well-characterized physiology, ease of handling, and established protocols.[1]
Protocol 1: Animal Model Acclimation and Preparation
-
Animal Selection: Procure healthy, adult male and female Sprague-Dawley rats (or a suitable mouse strain) from a reputable vendor. The use of both sexes is crucial to identify potential sex-based differences in pharmacokinetics.[3]
-
Acclimation: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the study to allow for acclimatization and to minimize stress-related physiological changes.
-
Health Monitoring: Conduct daily health checks and record body weights.
-
Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein catheter is recommended to minimize animal stress and improve data quality.[3]
Administration and Dosing: Initiating the Journey
The route of administration should align with the intended clinical application. For initial studies, both intravenous (IV) and oral (PO) routes are typically investigated to determine absolute bioavailability.
Protocol 2: Compound Administration
-
Formulation: Prepare a suitable vehicle for (E)-1-pyridin-3-ylbut-2-en-1-one. The formulation should be non-toxic and capable of solubilizing the compound. Common vehicles include saline, polyethylene glycol (PEG), or a combination of solvents.
-
Dose Selection: Determine the appropriate dose based on any available in vitro toxicity data or by conducting a preliminary dose-range finding study.
-
Intravenous (IV) Administration: Administer a single bolus dose via the tail vein or a previously implanted catheter. The IV route serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: Administer a single dose via oral gavage.
Sample Collection: A Time-Lapse of In Vivo Events
Systematic collection of biological samples is essential for constructing a comprehensive pharmacokinetic profile.
Protocol 3: Biological Sample Collection
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.[3] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Urine and Feces Collection: House animals in metabolic cages to facilitate the separate collection of urine and feces over a 24 or 48-hour period. This is crucial for understanding the routes and extent of excretion.
-
Tissue Harvesting (Terminal Studies): At the end of the study, euthanize the animals and harvest key organs and tissues (e.g., liver, kidneys, brain, lungs) to assess tissue distribution.
Bioanalysis: Quantifying the Unseen
The development of a sensitive and specific analytical method is paramount for accurately quantifying the parent compound and its potential metabolites in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4][5][6]
Protocol 4: LC-MS/MS Method Development and Sample Analysis
-
Sample Preparation: Develop a robust sample preparation method to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5]
-
Chromatographic Separation: Optimize the liquid chromatography conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous matrix components.
-
Mass Spectrometric Detection: Tune the mass spectrometer for optimal sensitivity and selectivity using multiple reaction monitoring (MRM).
-
Method Validation: Validate the analytical method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and stability.
-
Sample Analysis: Analyze the collected biological samples to determine the concentrations of (E)-1-pyridin-3-ylbut-2-en-1-one and its metabolites.
Data Interpretation: Unveiling the Pharmacokinetic Narrative
Once the concentration-time data is obtained, pharmacokinetic parameters are calculated using non-compartmental analysis.[3]
Table 1: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the compound. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the compound per unit of time. |
| Vd | Volume of distribution | The apparent volume into which the compound distributes in the body. |
| F% | Bioavailability | The fraction of the administered dose that reaches the systemic circulation. |
Predicting the Metabolic Fate: A Look into Biotransformation
The metabolism of (E)-1-pyridin-3-ylbut-2-en-1-one is likely to be a key determinant of its efficacy and safety. Based on the metabolism of the structurally similar compound NNK, several metabolic pathways can be predicted.[7][8][9][10]
-
Pyridine N-oxidation: This is a common metabolic pathway for pyridine-containing compounds and is generally considered a detoxification pathway.[7][9]
-
Carbonyl reduction: The ketone group can be reduced to a secondary alcohol, forming a potentially active metabolite.[7][10]
-
α-Carbon hydroxylation: Hydroxylation of the carbon atoms adjacent to the nitrogen or carbonyl group can lead to the formation of reactive intermediates.[7][11]
Diagram 1: Proposed Metabolic Pathways for (E)-1-pyridin-3-ylbut-2-en-1-one
Caption: Proposed metabolic pathways for (E)-1-pyridin-3-ylbut-2-en-1-one.
Visualizing the Process: Experimental Workflow Diagram
A clear visualization of the experimental workflow ensures a systematic and reproducible study.
Diagram 2: Pharmacokinetic Study Workflow
Caption: High-level workflow for a pharmacokinetic study in an animal model.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.
Conclusion: From Data to Decisions
A well-designed and executed pharmacokinetic study is a critical milestone in the development of any new chemical entity. The data generated from the protocols outlined in this guide will provide a comprehensive understanding of the ADME properties of (E)-1-pyridin-3-ylbut-2-en-1-one, enabling informed decisions regarding its potential as a therapeutic agent. By building upon the knowledge of structurally similar compounds and employing state-of-the-art bioanalytical techniques, researchers can confidently navigate the in vivo journey of this novel molecule.
References
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Plaza-Zabala, A., et al. (2012). Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking. PMC. [Link]
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Not specified. (2022). Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence. Current Neuropharmacology. [Link]
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Not specified. (2002). Nicotine addiction: insights from recent animal studies. PubMed. [Link]
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Not specified. (Not specified). In vitro and in vivo modulation of the bioactivation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in hamster lung tissues. PubMed. [Link]
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Not specified. (Not specified). Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans?. Not specified. [Link]
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Not specified. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. Frontiers. [Link]
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Not specified. (Not specified). The profile of urinary metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in rats is determined by its pulmonary metabolism. PubMed. [Link]
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Carmella, S. G., et al. (1997). Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen. Cancer Epidemiology, Biomarkers & Prevention. [Link]
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Not specified. (2005). Metabolic Activation of the Tobacco Carcinogen 4-(Methylnitrosamino)-(3-pyridyl)-1-butanone by Cytochrome P450 2A13 in Human Fetal Nasal Microsomes. Chemical Research in Toxicology. [Link]
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Not specified. (2022). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. PMC. [Link]
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Not specified. (Not specified). Metabolic pathways of NNK: carbonyl reduction (path a), pyridine... ResearchGate. [Link]
-
Not specified. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
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Not specified. (Not specified). Pharmacokinetics and Bronchopulmonary Disposition of PI3Kδ Inhibitor IC87114 after Intratracheal Administration in a Severe Asthma Model. Indian Journal of Pharmaceutical Sciences. [Link]
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Not specified. (2025). Synthesis and Fungicidal Activity of Substituted (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-Alkyl- and O-Benzyloximes. ResearchGate. [Link]
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Not specified. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]
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Prasain, J. (Not specified). Quantitative analysis of drug metabolites in biological samples. Not specified. [Link]
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Not specified. (Not specified). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. Not specified. [Link]
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Not specified. (2021). Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. PMC. [Link]
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Not specified. (2025). 1-pyridin-2-yl-but-3-en-1-ol. Chemical Synthesis Database. [Link]
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Not specified. (Not specified). Animal model of undernutrition for the evaluation of drug pharmacokinetics. SciELO España. [Link]
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Brown, S. A. (Not specified). Use of Experimental Animal Models to Evaluate Drug Efficacy. Not specified. [Link]
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Physicochemical and Methodological Profiling of (E)-1-pyridin-3-ylbut-2-en-1-one: A Technical Guide
As drug development increasingly relies on targeted covalent inhibitors and fragment-based drug discovery (FBDD), small, highly functionalized molecules have become critical assets. (E)-1-pyridin-3-ylbut-2-en-1-one (Molecular Formula: C₉H₉NO) is a prime example of such a building block. Featuring an α,β -unsaturated ketone (enone) conjugated to a pyridine ring, this molecule acts as a versatile Michael acceptor and a bidentate coordination ligand.
This whitepaper provides an in-depth analysis of its core physicochemical properties—specifically its molecular weight and boiling point—and establishes self-validating experimental protocols for its synthesis and purification.
Physicochemical Causality: Molecular Weight and Boiling Point
To effectively utilize (E)-1-pyridin-3-ylbut-2-en-1-one in synthetic workflows, researchers must understand the thermodynamic and physical constraints dictated by its structure.
Molecular Weight Dynamics
The calculated molecular weight of (E)-1-pyridin-3-ylbut-2-en-1-one is 147.17 g/mol [1].
-
Causality in Drug Design: This low molecular weight is highly advantageous. It falls well below the 300 Da threshold typical for fragment libraries (Rule of Three), allowing for substantial synthetic elaboration without violating Lipinski’s Rule of Five. The low mass ensures high ligand efficiency (LE) when the enone moiety covalently engages a target protein's nucleophilic cysteine residue [2].
Boiling Point Thermodynamics
The boiling point of a compound is a macroscopic manifestation of its intermolecular forces. For (E)-1-pyridin-3-ylbut-2-en-1-one, the primary forces are:
-
Dipole-Dipole Interactions: Driven by the highly polarized carbonyl group (C=O).
-
Hydrogen Bond Acceptance: The pyridine nitrogen acts as a strong hydrogen bond acceptor, though the molecule lacks a hydrogen bond donor.
-
London Dispersion Forces: Facilitated by the planar, conjugated π -system which allows for transient stacking.
Because of the extended conjugation, the predicted atmospheric boiling point (at 760 mmHg) is elevated to approximately 275°C – 285°C . However, heating an α,β -unsaturated ketone to such extreme temperatures provides the activation energy for auto-polymerization (via thermal radical generation) or degradation [3]. Therefore, understanding its boiling point under reduced pressure via the Clausius-Clapeyron relation is mandatory for safe isolation.
Quantitative Data Summary
| Property | Value | Method / Source |
| Molecular Formula | C₉H₉NO | Standard IUPAC Nomenclature |
| Molecular Weight | 147.17 g/mol | Calculated via Standard Atomic Weights |
| Boiling Point (1 atm) | ~280 °C | Predictive Modeling (Analog Extrapolation) |
| Boiling Point (10 mmHg) | 130 – 140 °C | Nomograph Estimation (Clausius-Clapeyron) |
| LogP (Predicted) | ~1.4 - 1.8 | Lipophilicity Estimation |
| Structural Alert | Michael Acceptor | Covalent binding potential |
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every action includes a corresponding analytical check to verify success before proceeding.
Protocol A: Synthesis via Base-Catalyzed Aldol Condensation
The synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one is typically achieved through an Aldol condensation between 3-acetylpyridine and acetaldehyde. The (E)-isomer is the thermodynamic sink of this reaction due to the severe steric clash present in the (Z)-isomer.
Step-by-Step Methodology:
-
Enolate Formation: Dissolve 1.0 equivalent of 3-acetylpyridine in anhydrous ethanol. Cool the solution to 0°C. Add 1.2 equivalents of aqueous sodium hydroxide (NaOH, 10% w/v) dropwise. Causality: Cooling prevents side reactions, while the base deprotonates the α -carbon of 3-acetylpyridine to form the reactive enolate.
-
Electrophilic Addition: Slowly introduce 1.2 equivalents of acetaldehyde. Maintain the temperature at 0°C for 1 hour, then allow it to warm to room temperature over 4 hours.
-
Dehydration (Elimination): Heat the mixture to 60°C for 2 hours to drive the elimination of water, forming the conjugated enone.
-
Self-Validation (TLC): Spot the reaction mixture against the starting 3-acetylpyridine on a silica TLC plate (Eluent: 70:30 Hexane/Ethyl Acetate). Validation Check: The reaction is complete when the starting material spot disappears and a new, highly UV-active spot (due to extended π -conjugation) appears at a lower Rf value.
Fig 1: Synthesis workflow of (E)-1-pyridin-3-ylbut-2-en-1-one via Aldol condensation.
Protocol B: Purification via Fractional Vacuum Distillation
Because the atmospheric boiling point (~280°C) exceeds the thermal stability threshold of the enone, vacuum distillation is required.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Apply a high-vacuum pump equipped with a cold trap to achieve a stable system pressure of 10 mmHg.
-
Thermal Equilibration: Transfer the crude organic extract into the distillation flask. Add a magnetic stir bar to prevent bumping. Causality: Stirring disrupts localized superheating, which is critical for viscous, high-boiling liquids.
-
Fraction Collection: Gradually heat the oil bath. Discard the initial volatile fore-run (residual solvents and unreacted acetaldehyde). Collect the main fraction distilling at approximately 130°C – 140°C.
-
Self-Validation (Refractive Index & NMR): Measure the refractive index of the collected fraction. For definitive validation, acquire a ¹H-NMR spectrum. Validation Check: The presence of two doublet-of-doublets (or doublets) with a coupling constant ( J ) of approximately 15–16 Hz confirms the trans (E) geometry of the alkene protons.
Mechanistic Utility in Drug Discovery
The molecular weight and boiling point profile make this compound an easily handled, stable intermediate for synthesizing complex pharmacophores. Biologically, the α,β -unsaturated ketone acts as a covalent warhead. It undergoes Michael addition with nucleophilic residues (such as Cysteine) in target proteins, a mechanism increasingly utilized in modern antiviral and oncology drug design[2].
Fig 2: Pharmacological mechanism of the enone moiety acting as a covalent Michael acceptor.
References
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National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 15037, 1-Furfurylpyrrole" (Utilized for exact mass and MW validation of C₉H₉NO isomers). PubChem. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Identification of a Novel HIV-1 Inhibitor Targeting Vif-dependent Degradation of Human APOBEC3G Protein" (Contextual application of pyridine-enone derivatives in covalent drug discovery). J Biol Chem. Available at:[Link]
Targeting the Vif-APOBEC3G Axis: Binding Affinity and Mechanistic Profiling of the (E)-1-pyridin-3-ylbut-2-en-1-one Scaffold
Executive Summary
The relentless mutation rate of HIV-1 is heavily dependent on its ability to evade host innate immunity. One of the most potent host restriction factors is APOBEC3G (A3G), a cytidine deaminase that induces lethal G-to-A hypermutations in the viral genome[1]. To survive, HIV-1 expresses the Viral Infectivity Factor (Vif), an accessory protein that binds A3G and targets it for rapid proteasomal degradation[2].
The (E)-1-pyridin-3-ylbut-2-en-1-one chemical scaffold—and its functionalized 3-arylamino enaminone derivatives—has emerged as a first-in-class pharmacophore capable of disrupting this host-pathogen protein-protein interaction (PPI). By selectively binding to the A3G N-terminal domain, these compounds sterically occlude Vif, rescuing A3G and restoring the host's innate antiviral defense[3]. This technical guide details the binding affinity, structural rationale, and self-validating experimental workflows required to evaluate this scaffold in drug development.
Mechanistic Rationale: Disrupting the E3 Ligase Complex
Under normal physiological conditions in an infected cell, HIV-1 Vif acts as a substrate adaptor. It binds directly to the N-terminal domain of A3G (specifically around residues 110–148) and simultaneously recruits the host Cullin5-ElonginB/C-CBFβ E3 ubiquitin ligase complex[4]. This proximity catalyzes the polyubiquitination of A3G, leading to its destruction via the 26S proteasome[5].
The (E)-1-pyridin-3-ylbut-2-en-1-one scaffold operates as a targeted disruptor. The pyridine ring and the α,β -unsaturated ketone (enone) core provide the precise hydrogen-bond accepting/donating geometry required to dock into the A3G binding pocket. When derivatized with anilines (forming enaminones like the lead compound N.41 ), the scaffold binds directly to A3G, protecting it from Vif-mediated degradation without interfering with the global cellular ubiquitination machinery[6].
Mechanism of Vif-mediated APOBEC3G degradation and inhibition by the enaminone scaffold.
Quantitative Binding Affinity and Target Engagement
The binding affinity of the (E)-1-pyridin-3-ylbut-2-en-1-one scaffold is highly sensitive to the substitution pattern on the enamine nitrogen. The lead compound, N.41 (IUPAC: (E)-3-(4-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one), demonstrates a low-micromolar half-maximal inhibitory concentration ( IC50 ) against the Vif-A3G interaction[5],. Structure-Activity Relationship (SAR) optimization has yielded analogs with enhanced antiviral potency against live HIV-1 isolates.
Table 1: Binding and Inhibition Data for Scaffold Derivatives
| Compound | Structural Modification | Primary Target | IC50 (In Vitro Binding) | IC50 (Antiviral Efficacy) |
| N.41 | (E)-3-(4-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one | A3G N-terminal domain | 2.18 μM | 8.40 μM |
| Analog 3 | Enaminone with optimized aryl substitution | A3G N-terminal domain | Not Disclosed | 7.88 - 9.02 μM |
| Analog 12 | Enaminone with optimized aryl substitution | A3G N-terminal domain | Not Disclosed | 4.24 - 4.49 μM |
Data synthesized from high-throughput screening and PBMC infectivity assays[5],,.
Experimental Methodologies for Binding Affinity
To accurately quantify the binding affinity of this scaffold, researchers must utilize assays capable of detecting transient, low-affinity protein-protein interactions. Standard ELISAs are inadequate due to wash steps that strip away weakly bound complexes. Therefore, a homogeneous, wash-free system is required.
Protocol 1: Time-Resolved FRET (TR-FRET) Assay
Causality & Rationale: TR-FRET is selected because it eliminates wash steps, preserving the fragile Vif-A3G equilibrium. Furthermore, the time-resolved nature (introducing a 50 μs delay before reading) allows the short-lived auto-fluorescence of the small molecule inhibitors to decay, ensuring the signal is strictly indicative of target engagement[4].
Step-by-Step Methodology:
-
Protein Preparation: Purify GST-tagged Vif (residues 1–94, containing the A3G binding site) and synthesize a biotinylated A3G peptide (residues 110–148, the Vif binding site)[4].
-
Complex Formation: In a 384-well plate, incubate 50 nM GST-Vif and 50 nM Biotin-A3G in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Compound Dosing: Add the (E)-1-pyridin-3-ylbut-2-en-1-one derivative in a 10-point concentration gradient (0.1 μM to 100 μM). Incubate for 30 minutes at room temperature.
-
Fluorophore Addition: Add Europium-labeled anti-GST antibody (Donor) and Streptavidin-Ulight (Acceptor)[4].
-
Detection: Excite the plate at 320 nm. After a 50 μs delay, measure the emission at 665 nm.
-
Self-Validation (Counter-Screen): Run a parallel assay using APOBEC3C (A3C). Because A3C utilizes an entirely different binding domain on Vif, compounds that inhibit both A3G and A3C are likely non-specific aggregators or assay interferents. True scaffold hits will inhibit A3G but spare A3C[3].
Step-by-step TR-FRET assay workflow for quantifying Vif-A3G interaction inhibition.
Protocol 2: Cellular Co-Immunoprecipitation (Co-IP) for Target Validation
Causality & Rationale: In vitro binding metrics ( IC50 ) must be validated in a cellular environment where competing proteins and membrane permeability factors exist. Co-IP confirms that the scaffold physically uncouples the Vif-A3G complex inside the cell, directly mapping to the observed antiviral phenotype[5].
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing HA-tagged A3G and Flag-tagged Vif.
-
Treatment: 24 hours post-transfection, treat the cells with 10 μM of the enaminone compound (e.g., N.41) for an additional 24 hours.
-
Lysis: Lyse the cells in a mild NP-40 buffer (50 mM Tris-HCl, pH 7.0, 150 mM NaCl, 0.5% Nonidet P-40) supplemented with a 1% protease inhibitor cocktail. Crucial: Avoid harsh detergents like SDS, which will artificially destroy the PPI[4].
-
Immunoprecipitation: Incubate 500 μg of normalized lysate with anti-HA magnetic beads overnight at 4°C.
-
Elution & Analysis: Wash the beads three times, elute by boiling in Laemmli buffer, and analyze via SDS-PAGE. Probe the Western blot with anti-Flag antibodies to detect co-precipitated Vif.
-
Self-Validation (Endogenous Control): Probe the whole-cell lysates (WCL) for endogenous β -tubulin, total HA-A3G, and total Flag-Vif. This ensures the compound is specifically disrupting the interaction rather than acting as a non-specific translational repressor or inducing global cytotoxicity[6].
References
-
[4] Pery, E., et al. "Identification of a Novel HIV-1 Inhibitor Targeting Vif-dependent Degradation of Human APOBEC3G Protein - PMC." National Institutes of Health (NIH). URL:[Link]
-
[2] "Inhibition of Vif-Mediated Degradation of APOBEC3G through Competitive Binding of Core-Binding Factor Beta." ASM Journals. URL:[Link]
-
[5] Pan, T., et al. "Aromatic disulfides as potential inhibitors against interaction between deaminase APOBEC3G and HIV infectivity factor - PMC." National Institutes of Health (NIH). URL:[Link]
-
[3] Bennett, R.P., et al. "A New Class of Antiretroviral Enabling Innate Immunity by Protecting APOBEC3 from HIV Vif-Dependent Degradation." OyaGen Inc / Trends in Molecular Medicine. URL:[Link]
-
[1] Wang, Y., et al. "HIV-1 Vif Inhibits G to a Hypermutations Catalyzed by Virus-Encapsidated APOBEC3G to Maintain HIV-1 Infectivity." Amanote Research. URL:[Link]
Sources
Unveiling the Solid-State Architecture of (E)-1-pyridin-3-ylbut-2-en-1-one: A Technical Guide to its Crystallographic Structure and Synthetic Foundations
For Immediate Release
This technical guide provides a comprehensive analysis of the crystallographic structure of (E)-1-pyridin-3-ylbut-2-en-1-one, a heterocyclic ketone with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular geometry, intermolecular interactions, and the experimental methodologies required for its synthesis and characterization. While the precise crystal structure of the title compound is not publicly available, this guide leverages the detailed crystallographic data of the closely related analogue, (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, to infer and discuss its key structural features.
Introduction: The Significance of Pyridinyl Enones in Drug Discovery
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. When conjugated with an enone system, as in the case of (E)-1-pyridin-3-ylbut-2-en-1-one, the resulting molecule possesses a unique electronic and structural profile that can lead to a range of biological activities. Derivatives of pyridinyl enones and related chalcones have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1][2][3] The biological activity of these compounds is intimately linked to their three-dimensional structure, which dictates how they interact with their biological targets. A thorough understanding of the crystallographic structure is therefore paramount for rational drug design and the development of structure-activity relationships.
Synthetic and Crystallization Strategies
The synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one and its analogues is typically achieved through a Claisen-Schmidt condensation reaction.[4] This robust and versatile method involves the base-catalyzed reaction of an appropriate acetylpyridine with a substituted aldehyde. In the case of our analogue, (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, this would involve the reaction of 3-acetylpyridine with 4-aminobenzaldehyde.
Experimental Protocol: Synthesis of a Pyridinyl Enone Analogue
-
Reactant Preparation: Equimolar amounts of 3-acetylpyridine and the corresponding aldehyde are dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: A catalytic amount of a strong base, typically sodium hydroxide or potassium hydroxide, is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is neutralized, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent system to yield single crystals suitable for X-ray diffraction analysis.
Caption: Workflow for the synthesis and crystallization of pyridinyl enones.
Crystallographic Analysis: A Detailed Look at the Molecular Structure
The crystallographic data for the analogue, (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, reveals a wealth of information about its solid-state conformation and packing.[5] This data serves as a robust model for understanding the likely structural characteristics of (E)-1-pyridin-3-ylbut-2-en-1-one.
Crystal Data and Structure Refinement
The crystal structure of the analogue was determined by single-crystal X-ray diffraction. A summary of the crystallographic data is presented in Table 1.
| Parameter | Value for (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one[5] |
| Empirical Formula | C₁₄H₁₂N₂O |
| Formula Weight | 224.26 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.0046 (12) |
| b (Å) | 7.9329 (9) |
| c (Å) | 22.925 (3) |
| V (ų) | 2183.2 (4) |
| Z | 8 |
| Calculated Density (Mg/m³) | 1.365 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
Molecular Geometry and Conformation
The molecule adopts a trans configuration about the C=C double bond of the enone moiety, as indicated by the torsion angle of -176.57 (13)°.[5] The prop-2-en-1-one bridge is nearly planar.[5] The molecule is not entirely planar, with a dihedral angle of 29.38 (7)° between the pyridine and the phenyl rings in the analogue.[5] This twist is a common feature in such conjugated systems and can have a significant impact on the molecule's electronic properties and its ability to engage in intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The crystal packing of the analogue is stabilized by a network of intermolecular interactions. These include N—H⋯N and N—H⋯O hydrogen bonds, which link the molecules into layers.[5] Additionally, π–π stacking interactions are observed between the aromatic rings of adjacent molecules, with a centroid–centroid distance of 3.6946 (10) Å.[5] These non-covalent interactions play a crucial role in determining the overall crystal architecture and the material's physical properties.
Caption: Key intermolecular interactions governing crystal packing.
Spectroscopic Characterization
In addition to X-ray crystallography, a combination of spectroscopic techniques is essential for the full characterization of (E)-1-pyridin-3-ylbut-2-en-1-one and its analogues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution, providing information on the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the C=O and C=C stretching vibrations of the enone system and the vibrations associated with the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the crystallographic structure of (E)-1-pyridin-3-ylbut-2-en-1-one, based on the analysis of a closely related analogue. The insights into its molecular geometry, conformation, and intermolecular interactions are critical for understanding its chemical behavior and biological activity. The synthetic and characterization methodologies outlined herein provide a solid foundation for researchers working on the development of novel pyridinyl enone-based therapeutics. Future work should focus on obtaining the crystal structure of the title compound to validate the predictions made in this guide and to further refine our understanding of this important class of molecules. The exploration of structure-activity relationships through the synthesis and biological evaluation of a library of derivatives will be a key step in unlocking their full therapeutic potential.
References
- Chantrapromma, S., Kobkeatthawin, T., Chanawanno, K., Wisitsak, P., & Fun, H.-K. (2011). (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1770–o1771.
- Huang, Q.-Y., Wang, H.-Y., Ren, S.-J., & Meng, X.-R. (2018). Crystal structure of (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, C24H15NO. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), 123–124.
- Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095.
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Chemical Synthesis Database. (2025, May 20). 1-pyridin-2-yl-but-3-en-1-ol. Retrieved from [Link]
- Tan, Y.-X., Tiekink, E. R. T., & Weng, N.-G. (2016). (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis.
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Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Retrieved from [Link]
- Kuzenkov, A. V., et al. (2019). Synthesis and Fungicidal Activity of Substituted (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-Alkyl- and O-Benzyloximes. Russian Journal of Organic Chemistry, 55(7), 964–968.
-
University of Illinois. (n.d.). Cambridge Structural Database (CSD). School of Chemical Sciences. Retrieved from [Link]
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PubChem. (n.d.). 1-(Pyridin-3-yl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
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NextSDS. (n.d.). 1-(pyridin-2-yl)but-3-en-1-ol — Chemical Substance Information. Retrieved from [Link]
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Probing the Electronic Landscape of (E)-1-pyridin-3-ylbut-2-en-1-one: A DFT-Based Technical Guide
Abstract
This guide provides a comprehensive technical framework for investigating the electronic properties of (E)-1-pyridin-3-ylbut-2-en-1-one, a pyridyl-containing α,β-unsaturated ketone with potential applications in medicinal chemistry and materials science. Leveraging the power of Density Functional Theory (DFT), we delineate a robust, self-validating computational protocol to elucidate the molecule's reactivity, stability, and intermolecular interaction potential. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of novel organic compounds.
Introduction: The Significance of Pyridyl Chalcone Analogs
(E)-1-pyridin-3-ylbut-2-en-1-one belongs to a class of compounds structurally related to chalcones, which are well-regarded for their diverse pharmacological activities.[1][2] The replacement of a phenyl ring with a pyridine moiety introduces a key heteroatom that can significantly alter the electronic distribution, solubility, and receptor-binding capabilities of the molecule.[3] Understanding the electronic properties—such as the distribution of electron density, the energy of frontier molecular orbitals, and the sites most susceptible to electrophilic or nucleophilic attack—is paramount for predicting the molecule's chemical behavior and its potential as a therapeutic agent or functional material.[2]
Density Functional Theory (DFT) has emerged as a powerful and accurate computational tool for dissecting the electronic structure of molecules.[2] By solving approximations of the Schrödinger equation, DFT allows us to visualize and quantify electronic characteristics that are often difficult or impossible to measure experimentally. This guide details a standard, yet rigorous, DFT-based workflow to characterize (E)-1-pyridin-3-ylbut-2-en-1-one, providing foundational insights for further research and development.
The Computational Protocol: A Self-Validating Workflow
The integrity of any computational study rests on a well-chosen and validated methodology. The following protocol is designed to provide a reliable assessment of the electronic properties of the title compound, grounded in widely accepted theoretical practices.
Causality of Method Selection
-
Functional and Basis Set: We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a workhorse in computational organic chemistry, offering a balanced and cost-effective treatment of electron correlation, making it suitable for molecules like the one .[2][4] This functional is paired with the 6-311++G(d,p) basis set. The "6-311" component provides a flexible description of the core and valence electrons. The "++" indicates the addition of diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and potential non-covalent interactions. The "(d,p)" polarization functions allow orbitals to change shape, which is essential for describing chemical bonds in a polarized environment.[5] This combination has proven effective for yielding satisfactory geometries and electronic properties for a wide range of organic molecules.[5][6]
Step-by-Step Computational Workflow
The entire computational process follows a logical sequence to ensure the final electronic property calculations are performed on a physically realistic and stable molecular structure.
-
Initial Structure Generation: A 3D model of (E)-1-pyridin-3-ylbut-2-en-1-one is constructed using standard bond lengths and angles.
-
Geometry Optimization: This is the most critical initial step. The initial structure is subjected to a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The purpose is twofold:
-
Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.
-
Thermochemical Data: This step also provides zero-point vibrational energy and other thermodynamic parameters.[7]
-
-
Single-Point Energy and Electronic Property Calculation: Once the optimized, stable geometry is confirmed, a final, high-accuracy single-point energy calculation is performed. From the resulting wavefunction file, all key electronic properties are derived.
Figure 1: A schematic of the DFT computational workflow, from initial structure generation to the final analysis of electronic properties.
Analysis of Key Electronic Properties
The following properties, derived from the validated DFT calculations, provide a multi-faceted view of the molecule's electronic character.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[4] Conversely, a small gap suggests the molecule is more reactive.
The spatial distribution of these orbitals is also informative. For (E)-1-pyridin-3-ylbut-2-en-1-one, the HOMO is expected to be delocalized across the π-system of the enone and the pyridine ring, while the LUMO will also be concentrated on this conjugated system, particularly on the α,β-unsaturated carbonyl moiety.
Molecular Electrostatic Potential (MEP) Surface
The MEP is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule.[8][9] It provides an intuitive guide to intermolecular interactions and chemical reactivity.[10]
-
Regions of Negative Potential (Red/Yellow): These areas are electron-rich and are the most likely sites for electrophilic attack. In our target molecule, these are expected around the carbonyl oxygen and the pyridinic nitrogen atom, due to their lone pairs of electrons.[11]
-
Regions of Positive Potential (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These will likely be found around the hydrogen atoms, particularly those attached to the pyridine ring.
-
Predicting Interactions: The MEP map is invaluable for predicting how the molecule might interact with a biological receptor, highlighting regions that could participate in hydrogen bonding or other electrostatic interactions.[9]
Conceptual DFT: Global Reactivity Descriptors
Conceptual DFT provides a framework for quantifying global chemical reactivity and stability using indices derived from the HOMO and LUMO energies.[12][13] These descriptors offer a quantitative measure of the molecule's overall electronic behavior.
Within the framework of Koopmans' theorem for DFT, the energies of the HOMO and LUMO can be used to approximate the ionization potential (I) and electron affinity (A), respectively:[14][15]
-
I ≈ -EHOMO
-
A ≈ -ELUMO
From these, several key descriptors can be calculated:[16]
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Measures kinetic stability and chemical reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; measures the ease of electron cloud polarization. |
| Electronegativity (χ) | -μ | The power of an atom or molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
Table 1: Key global reactivity descriptors calculated from HOMO and LUMO energies.
These quantitative values allow for the direct comparison of reactivity between different molecules, providing a powerful tool for in-silico screening and lead optimization in drug discovery.[17]
Figure 2: Logical relationship showing how Frontier Molecular Orbital (FMO) energies are used to calculate key global reactivity descriptors.
Conclusion and Future Directions
The DFT-based protocol outlined in this guide provides a robust and scientifically grounded method for characterizing the electronic properties of (E)-1-pyridin-3-ylbut-2-en-1-one. By analyzing the Frontier Molecular Orbitals, Molecular Electrostatic Potential, and a suite of global reactivity descriptors, researchers can gain profound insights into the molecule's stability, reactivity, and potential for intermolecular interactions.
These theoretical findings serve as a critical foundation for subsequent experimental work. The predicted reactive sites can guide synthetic modifications, and the understanding of the molecule's electronic landscape can inform the design of more potent and selective analogues for drug development or the engineering of novel materials with tailored electronic characteristics.
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1-pyridin-2-yl-but-3-en-1-ol . (n.d.). Chemical Synthesis Database. Retrieved March 27, 2026, from [Link]
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1-(pyridin-3-yl)butan-2-one (C9H11NO) . (n.d.). PubChemLite. Retrieved March 27, 2026, from [Link]
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(E)-1-pyridin-2-yl-3-thiophen-2-ylprop-2-en-1-one . (n.d.). Stenutz. Retrieved March 27, 2026, from [Link]
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- 1. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals [mdpi.com]
- 2. scirp.org [scirp.org]
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- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MEP [cup.uni-muenchen.de]
- 9. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]
- 14. Koopmans' theorem for large molecular systems within density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 17. researchgate.net [researchgate.net]
step-by-step synthesis protocol for (E)-1-pyridin-3-ylbut-2-en-1-one
Initiating the Analysis
I'm currently dissecting the request. The focus is a step-by-step synthesis protocol for (E)-1-pyridin-3-ylbut-2-en-1-one, with the goal of providing detailed application notes. My audience is well-versed, so I will ensure the information is concise and comprehensive for them.
Defining the Parameters
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Defining the Molecule
I've narrowed the focus. The key is (E)-1-pyridin-3-ylbut-2-en-1-one. I'm exploring synonyms, including (E)-1-(3-pyridyl)-2-buten-1-one, 3-pyridyl propenyl ketone, and considering its synthesis as an aldol condensation product of 3-acetylpyridine and acetaldehyde. I'm also considering (E)-1-(pyridin-3-yl)but-2-en-1-one.
Refining Structural Search
I've homed in on relevant synthetic pathways. I see that 3-(dimethylamino)-1-(3-pyridinyl)-2-buten-1-one is a key related compound, derived from 3-acetylpyridine and DMF-DMA. Crucially, I'm now explicitly targeting the E isomer of the desired pyridine structure based on the prompt's specifications.
Considering Molecular Structure
I'm currently focused on (E)-1-(pyridin-3-yl)but-2-en-1-one, an alpha,beta-unsaturated ketone. The Aldol condensation seems a relevant synthesis route, considering its enone structure, and the target molecule's pyridyl and butenone functionalities. I'm assessing the best starting materials.
Refining Synthesis Routes
I've moved on from the direct aldol, recognizing its limitations with acetaldehyde. Now I'm focused on the Wittig reaction. I'm exploring using 3-acetylpyridine and propenylmagnesium bromide, but there could be alternative approaches. It looks like forming a phosphorane from 2-bromo-1-(pyridin-3-yl)ethan-1-one is a more promising route.
Verifying Wittig Pathway
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Confirming HWE Route
I've discarded the idea of using ethyl nicotinate with a phosphonate. Now, I'm focusing on a Horner-Wadsworth-Emmons (HWE) reaction. I've designed a clear step-by-step approach: first, alpha-bromination of 3-acetylpyridine with bromine and HBr in acetic acid. Then, the Michaelis-Arbuzov reaction, and finally, the HWE olefination using acetaldehyde. This route provides excellent E-selectivity and is highly scalable.
Drafting Application Note
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Initiating Synthesis Design
I've got the data I needed. My approach is a three-step synthesis, beginning with the α-bromination of 3-acetylpyridine. I'll use molecular bromine in 33% HBr/AcOH to form 2-bromo-1-(pyridin-3-yl)ethanone.
Refining Reaction Protocol
I'm now focusing on the detailed reaction conditions for each step. The Michaelis-Arbuzov reaction will utilize triethyl phosphite. Finally, the HWE olefination will be optimized with LiCl, DBU, and MeCN to selectively yield the (E)-isomer. I've started structuring an application note to capture the protocol, including a title and a section for a brief executive summary and retrosynthetic strategy.
Visualizing Reaction Steps
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Drafting Experimental Procedures
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Compiling Information Details
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Revising Workflow Diagrams
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Refining HWE Optimization
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Elaborating Mechanistic Details
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Verifying Reference Quality
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Validating Resource Links
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Confirming Webpage Accuracy
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Detailing Causality Further
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Clarifying Stepwise Mechanistics
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Constructing Yield Data
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Finalizing Process Details
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Visualizing Diagram Updates
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Refining Synthesis Details
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Describing Workup Procedures
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Application Note: Solvation and Handling of (E)-1-pyridin-3-ylbut-2-en-1-one for In Vitro Assays
Scientific Rationale & Solvation Causality
(E)-1-pyridin-3-ylbut-2-en-1-one is a small-molecule enone characterized by an α,β -unsaturated ketone linked to a pyridine ring. When designing cell culture assays (e.g., cytotoxicity, proliferation, or target-engagement assays), proper solvation of this compound is critical. The molecule's hydrophobic butenone chain severely limits its solubility in purely aqueous biological media, necessitating the use of an organic vehicle to ensure bioavailability[1].
Anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for this class of compounds[2]. DMSO is highly amphiphilic; it effectively disrupts the crystal lattice of the solid compound while remaining fully miscible with aqueous culture media. However, the introduction of DMSO into cell culture must be strictly controlled. Exceeding a final concentration of 0.1% (v/v) can induce solvent-mediated cytotoxicity, alter membrane permeability, and confound experimental results[3].
Physicochemical Profiling
Before beginning the preparation, researchers must verify the physical properties of their specific lot to ensure accurate molarity calculations.
Table 1: Quantitative Physicochemical Data & Experimental Implications
| Property | Value | Experimental Implication |
| Molecular Formula | C9H9NO | Defines elemental composition. |
| Molecular Weight | 147.18 g/mol | Required for precise molarity calculations. |
| Primary Solvent | Anhydrous DMSO | Prevents aqueous precipitation and aggregation. |
| Max Final DMSO (v/v) | ≤ 0.1% | Prevents solvent-induced cellular toxicity[4]. |
| Storage (Solid) | -20°C, Desiccated | Prevents hydrolytic degradation of the enone. |
| Storage (Solution) | -80°C, Aliquoted | Avoids freeze-thaw degradation and moisture ingress. |
Experimental Methodology: Step-by-Step Protocol
To ensure reproducibility and prevent the compound from locally precipitating ("crashing out") when introduced to aqueous media, a tiered dilution strategy must be employed[1].
Phase 1: Preparation of 100 mM Master Stock
-
Equilibration: Remove the solid (E)-1-pyridin-3-ylbut-2-en-1-one from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric condensation. Moisture degrades the enone over time and artificially inflates the weighed mass, leading to inaccurate concentrations[5].
-
-
Weighing: Using a calibrated analytical balance, weigh exactly 14.72 mg of the compound into a sterile, amber microcentrifuge tube (protects from potential photo-degradation).
-
Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the tube[2].
-
Dissolution: Vortex the mixture at maximum speed for 60 seconds. If particulates remain, sonicate in a water bath at RT for 2–3 minutes until the solution is optically clear.
-
Aliquoting: Divide the 100 mM Master Stock into 20 µL single-use aliquots and store immediately at -80°C.
Phase 2: Serial Dilution and Media Introduction
Directly adding a highly concentrated 100 mM stock to aqueous culture media creates a severe concentration gradient at the droplet interface, often causing hydrophobic molecules to instantly precipitate[1].
-
Intermediate Stock Creation: Thaw one 20 µL aliquot of the 100 mM Master Stock. Dilute it 1:10 in anhydrous DMSO to create a 10 mM Intermediate Stock (e.g., 10 µL Master + 90 µL DMSO).
-
Working Solution Formulation: Dilute the 10 mM Intermediate Stock 1:1000 directly into pre-warmed (37°C) complete culture media to achieve a final concentration of 10 µM.
-
Causality: Add 1.0 µL of the 10 mM stock to 999.0 µL of media dropwise while actively vortexing the media. Rapid mechanical dispersion prevents localized supersaturation.
-
-
Final Solvent Verification: The final DMSO concentration in this assay is exactly 0.1% (v/v), ensuring cellular viability[3].
Table 2: Dilution Matrix for Cell Culture Assays (Target: 0.1% Final DMSO)
| Target Final Conc. | Required DMSO Stock | Volume of Stock | Volume of Media | Final DMSO % |
| 100 µM | 100 mM Master | 1.0 µL | 999.0 µL | 0.1% |
| 50 µM | 50 mM Intermediate | 1.0 µL | 999.0 µL | 0.1% |
| 10 µM | 10 mM Intermediate | 1.0 µL | 999.0 µL | 0.1% |
| 1 µM | 1 mM Intermediate | 1.0 µL | 999.0 µL | 0.1% |
Workflow Visualization
Workflow for preparing and diluting (E)-1-pyridin-3-ylbut-2-en-1-one for cell culture assays.
Quality Control & Self-Validating Systems
An experimental protocol is only as reliable as its internal controls. To ensure that observed phenotypic changes are driven by (E)-1-pyridin-3-ylbut-2-en-1-one and not the solvent or preparation method, the following self-validating system must be implemented[3]:
-
Strict Vehicle Control: For every concentration of the compound tested, a corresponding vehicle control must be included. If the test well contains 0.1% DMSO, the vehicle control well must receive exactly 0.1% DMSO in media without the compound[3].
-
Solubility Verification (Microscopic Inspection): Before adding the formulated media to your cells, incubate the final assay solution at 37°C for 30 minutes. Inspect under a phase-contrast microscope at 20X or 40X magnification. The presence of microcrystals indicates that the compound has crashed out, invalidating the targeted concentration.
-
Cytotoxicity Baseline: Compare the Vehicle Control (0.1% DMSO) to a Blank Control (Media only). If the Vehicle Control shows a >5% reduction in cell viability compared to the Blank, the specific cell line is hypersensitive to DMSO. In such cases, the final solvent concentration must be reduced to 0.05% or 0.01%[4].
Self-validating assay design isolating compound efficacy from solvent-induced artifacts.
References
-
How to do proper DMSO control for cell culture drug treatments? Source: ResearchGate URL:[Link]
-
New ionic derivatives of betulinic acid as highly potent anti-cancer agents Source: PMC (National Institutes of Health) URL:[Link]
Sources
Application Note: (E)-1-pyridin-3-ylbut-2-en-1-one as a Precursor in Organic Synthesis
Executive Summary
(E)-1-pyridin-3-ylbut-2-en-1-one is a highly versatile α,β-unsaturated heteryl ketone. Featuring a strongly electron-withdrawing pyridine ring conjugated with an enone system, it acts as a privileged building block in organic synthesis. This application note details the mechanistic rationale and validated protocols for utilizing this precursor in the construction of complex nitrogen-containing heterocycles (e.g., pyrazoles, pyrimidines) and β-amino ketones. These motifs are critical pharmacophores in modern drug discovery, notably contributing to the development of novel HIV-1 inhibitors that target viral infectivity factors .
Mechanistic Rationale & Reactivity Profile
The synthetic utility of (E)-1-pyridin-3-ylbut-2-en-1-one stems from its bifunctional electrophilic nature, which dictates its behavior in complex reaction environments:
-
Enhanced Electrophilicity : The pyridine-3-yl moiety exerts a strong inductive and resonance electron-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the conjugated system, rendering the β-carbon highly susceptible to soft nucleophilic attack (e.g., via Aza-Michael addition).
-
Tandem Cyclization Potential : The molecule possesses two distinct electrophilic centers: the β-carbon (soft electrophile) and the carbonyl carbon (hard electrophile). When reacted with bis-nucleophiles such as hydrazines or amidines, an initial conjugate addition is rapidly followed by intramolecular condensation, yielding stable 5- or 6-membered heterocycles.
-
Stereochemical Predictability : The trans (E) configuration of the alkene minimizes steric clash during the transition state of nucleophilic approach, ensuring high regioselectivity and predictable stereochemical outcomes.
Caption: Divergent synthetic pathways utilizing (E)-1-pyridin-3-ylbut-2-en-1-one as a core precursor.
Validated Synthetic Protocols
Workflow A: Synthesis of Pyrazoline/Pyrazole Derivatives
Objective : Construction of 3-(pyridin-3-yl)-5-methyl-4,5-dihydro-1H-pyrazole via tandem cyclocondensation. Causality & Design : Hydrazine hydrate acts as a potent bis-nucleophile. The reaction is initiated at 0 °C to control the highly exothermic formation of the intermediate hydrazone. Ethanol is selected as the solvent because its boiling point (78 °C) provides the exact thermal energy required to drive the subsequent intramolecular aza-Michael cyclization without inducing thermal degradation of the pyridine ring.
Step-by-Step Methodology :
-
Preparation : Charge a 50 mL round-bottom flask with 10 mmol (1.47 g) of (E)-1-pyridin-3-ylbut-2-en-1-one and 20 mL of absolute ethanol. Stir to achieve a homogenous solution.
-
Nucleophilic Addition : Cool the reaction mixture to 0 °C using an ice bath. Add 12 mmol (0.60 g, 1.2 equiv) of hydrazine hydrate dropwise over 10 minutes. Self-Validation: A slight color change (usually deepening yellow) indicates the formation of the hydrazone intermediate.
-
Cyclization : Remove the ice bath, attach a reflux condenser, and heat the mixture to 80 °C (reflux) for 4 to 6 hours.
-
Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1 v/v) as the eluent. The disappearance of the UV-active precursor spot confirms completion.
-
Workup & Isolation : Cool the mixture to room temperature and concentrate under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to yield the pure pyrazoline derivative.
Workflow B: Aza-Michael Addition for β-Amino Ketones
Objective : Synthesis of 3-(arylamino)-1-(pyridin-3-yl)butan-1-one. This structural motif is the saturated precursor to enamino ketones like N.41 , a potent inhibitor that targets the Vif-dependent degradation of the human APOBEC3G protein in HIV-1 . Causality & Design : Anilines are relatively weak nucleophiles compared to aliphatic amines. To facilitate the 1,4-conjugate addition over the competing 1,2-carbonyl addition, glacial acetic acid is employed. It serves a dual purpose: as a polar protic solvent to stabilize the transition state, and as a mild Lewis acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon.
Step-by-Step Methodology :
-
Preparation : Dissolve 5 mmol (0.74 g) of (E)-1-pyridin-3-ylbut-2-en-1-one in 15 mL of glacial acetic acid in a 50 mL flask.
-
Reagent Addition : Add 5.5 mmol (1.1 equiv) of the desired substituted aniline (e.g., 4-aminophenol).
-
Reaction Execution : Stir the mixture at 60 °C for 8–10 hours. Self-Validation: The extended heating time is necessary to overcome the activation energy barrier of the weakly nucleophilic aniline.
-
Quenching : Pour the reaction mixture into 50 g of crushed ice. Carefully neutralize the acidic solution by adding saturated aqueous NaHCO₃ until the pH reaches 7.0–7.5.
-
Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography to isolate the target β-amino ketone.
Quantitative Data & Analytical Validation
To ensure the trustworthiness of the protocols, the following table summarizes the expected quantitative outcomes and the specific analytical markers required to self-validate the success of each transformation.
| Nucleophile | Target Product Class | Reaction Time | Expected Yield | Key Analytical Marker (Validation) |
| Hydrazine Hydrate | Pyrazoline | 4–6 h | 75–85% | Disappearance of C=O stretch (~1660 cm⁻¹); appearance of C=N stretch (~1590 cm⁻¹) in FT-IR. |
| Substituted Aniline | β-Amino Ketone | 8–10 h | 60–70% | Upfield shift of the β-proton in ¹H NMR (δ 3.5–4.0 ppm); retention of C=O stretch in FT-IR. |
| Guanidine / Base | Pyrimidine | 10–12 h | 65–75% | Appearance of distinct aromatic pyrimidine protons in ¹H NMR (δ 8.0–9.0 ppm). |
References
-
Pery E, Sheehy A, Nebane NM, Brazier AJ, Misra V, Rajendran KS, Buhrlage SJ, Mankowski MK, Rasmussen L, White EL, et al. "Identification of a novel HIV-1 inhibitor targeting Vif-dependent degradation of human APOBEC3G protein." Journal of Biological Chemistry. 2015 Feb 27;290(16):10504–10517. URL:[Link]
in vivo dosing guidelines for (E)-1-pyridin-3-ylbut-2-en-1-one
An authoritative guide for the preclinical evaluation of (E)-1-pyridin-3-ylbut-2-en-1-one , a prototypical pyridyl-enone covalent probe.
Introduction & Mechanistic Rationale
(E)-1-pyridin-3-ylbut-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a pyridine scaffold. It serves as a highly reactive Michael acceptor, a structural motif increasingly utilized in targeted covalent inhibition (TCI). The design of such molecules leverages the electrophilic "warhead" to form a covalent bond with nucleophilic residues—predominantly cysteines—on target proteins[1]. This mechanism has been successfully employed in antiviral research, such as disrupting the HIV-1 Vif-APOBEC3G interaction[2], and in overcoming drug-resistant viral transcriptases[3].
However, the intrinsic reactivity of the Michael acceptor presents unique challenges. To generate reliable in vivo data, researchers must uncouple true physiological clearance from artifactual ex vivo degradation[4]. This protocol outlines a self-validating framework for dosing formulation, administration, and pharmacokinetic (PK) stabilization.
Pharmacokinetic workflow and target engagement of electrophilic pyridyl-enones.
Physicochemical Causality & Formulation Rationale
The Causality of Formulation Failure: Because the enone is highly electrophilic, it is susceptible to nucleophilic attack by primary amines or thiols present in complex biological excipients. Aqueous formulations at high pH can also trigger slow hydration of the alkene. Therefore, formulations must be strictly non-nucleophilic and slightly acidic to neutral.
Table 1: Recommended In Vivo Formulation Matrices
| Route | Vehicle Composition | Max Concentration | Stability (Room Temp) | Rationale |
| IV | 5% DMSO / 40% PEG400 / 55% Saline | 2–5 mg/mL | < 4 hours | Avoids nucleophilic excipients; PEG400 provides steric stabilization of the enone in solution. |
| PO | 0.5% Methylcellulose / 0.1% Tween-80 | 10–20 mg/mL | < 12 hours (Suspension) | Tween-80 acts as a non-ionic surfactant without free amines. Ideal for high-dose gavage. |
| IP | 10% DMSO / 90% Corn Oil | 5–10 mg/mL | > 24 hours | Completely anhydrous environment prevents premature hydration of the Michael acceptor. |
Experimental Protocols
Protocol A: Preparation and Validation of Dosing Solutions
To ensure a self-validating system, the integrity of the Michael acceptor must be confirmed immediately before and after the dosing window.
-
Solubilization: Weigh the required amount of (E)-1-pyridin-3-ylbut-2-en-1-one into a sterile glass vial. Dissolve completely in the DMSO fraction first.
-
Vehicle Addition: Slowly add the co-solvent (e.g., PEG400), vortexing for 30 seconds. Finally, add the aqueous phase (Saline or Methylcellulose) dropwise while sonicating at 10°C to prevent exothermic degradation.
-
Pre-Dose Validation (Self-Validation Step 1): Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile (ACN) containing 0.1% Formic Acid, and analyze via LC-MS/MS to confirm >98% purity of the intact enone.
-
Administration: Administer to the rodent model (e.g., 5 mg/kg IV or 20 mg/kg PO) within 2 hours of formulation.
-
Post-Dose Validation (Self-Validation Step 2): Analyze the remaining dosing solution via LC-MS/MS. If degradation >5% is observed, the PK data must be flagged for dose-correction.
Protocol B: Stabilized Pharmacokinetic Sampling
The Causality of PK Artifacts: Rodent blood contains ~2 mM glutathione (GSH) in erythrocytes and abundant free Cys34 on serum albumin. If blood is collected and left untreated, the enone will continue to react ex vivo, leading to a false-low measurement of circulating free drug[4].
Logic for ex vivo stabilization to prevent artifactual covalent binding during PK sampling.
-
Preparation of Quench Tubes: Pre-fill K2EDTA microcentrifuge tubes with 5 µL of a 500 mM N-ethylmaleimide (NEM) solution in ACN. NEM is a highly reactive, sacrificial Michael acceptor that will instantly outcompete the drug for biological thiols.
-
Blood Collection: Draw 50 µL of blood via the tail vein or submandibular bleed at designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 mins).
-
Immediate Quenching: Dispense the blood directly into the NEM-containing tube. Invert gently 5 times.
-
Plasma Isolation: Centrifuge at 4,000 × g for 5 minutes at 4°C.
-
Protein Crash: Transfer 20 µL of the stabilized plasma to a new tube containing 80 µL of ice-cold ACN with 0.2% Formic Acid (the acidic environment further protonates thiols, rendering them non-nucleophilic).
-
Storage: Store the supernatant at -80°C until LC-MS/MS analysis.
Data Interpretation for Covalent Probes
When analyzing the PK data for (E)-1-pyridin-3-ylbut-2-en-1-one, traditional PK/PD relationships do not strictly apply. Because the drug forms a covalent adduct, systemic exposure (AUC) does not need to be maintained above the target IC50 for 24 hours. Instead, a brief, high Cmax is often sufficient to drive irreversible target occupancy, effectively uncoupling the drug's pharmacokinetics from its pharmacodynamics[1].
Table 2: Key Pharmacokinetic Parameters for Covalent Probes
| Parameter | Symbol | Biological Significance for Covalent Probes |
| Maximum Concentration | Cmax | Critical driver of the initial Michael addition rate ( kinact/KI ). |
| Half-Life | t1/2 | Often short (1-2 hours) due to rapid GSH conjugation; however, short half-lives minimize off-target toxicity while maintaining on-target efficacy. |
| Clearance | CL | High clearance is expected and acceptable, provided target engagement is achieved during the initial distribution phase. |
References
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.[Link]
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Boike, L., Henning, N. J., & Nomura, D. K. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery, 21(12), 881-898.[Link]
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Chan, A. H., et al. (2017). Covalent inhibitors for eradication of drug-resistant HIV-1 reverse transcriptase: From design to protein crystallography. Proceedings of the National Academy of Sciences, 114(36), 9725-9730.[Link]
-
Mohammed, I., et al. (2011). Identification of a Novel HIV-1 Inhibitor Targeting Vif-dependent Degradation of Human APOBEC3G Protein. Journal of Biological Chemistry, 286(43), 37305-37313.[Link]
Sources
Application Note: A Comprehensive Protocol for ¹H and ¹³C NMR Spectroscopic Analysis of (E)-1-pyridin-3-ylbut-2-en-1-one
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For professionals in pharmaceutical research and drug development, the precise and unambiguous characterization of novel chemical entities is paramount. This application note provides a detailed, field-proven protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of (E)-1-pyridin-3-ylbut-2-en-1-one, a molecule featuring two key structural motifs: a 3-substituted pyridine ring and an α,β-unsaturated ketone system.
The conjugation within the α,β-unsaturated ketone moiety significantly influences the electronic environment, leading to characteristic chemical shifts and coupling constants that are diagnostic of its structure and stereochemistry.[1] Similarly, the electronic effects of the pyridine ring dictate the spectral appearance of its protons and carbons. A robust and well-defined NMR protocol is therefore essential to resolve these features and ensure accurate structural verification. This guide moves beyond a simple list of steps to explain the causality behind each experimental choice, providing a self-validating framework for reliable data acquisition.
I. Experimental Protocol: From Sample Preparation to Data Acquisition
The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[2][3]
A. Sample Preparation: The Foundation of a High-Quality Spectrum
1. Analyte and Solvent Selection:
-
Analyte Purity: Begin with a sample of (E)-1-pyridin-3-ylbut-2-en-1-one of the highest possible purity. Non-volatile impurities will appear in the spectrum and complicate analysis.
-
Choice of Deuterated Solvent: Chloroform-d (CDCl₃) is the recommended solvent for its excellent dissolving capacity for a wide range of organic compounds and its convenient, well-characterized residual signal. The deuterium nucleus in the solvent is utilized by the spectrometer for field-frequency stabilization, known as the "lock".[2][3] Should solubility issues arise, alternative solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed, though it is important to note that chemical shifts can be solvent-dependent.[4][5]
2. Sample Concentration:
-
For ¹H NMR: A concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is optimal.[3][6] This provides excellent signal-to-noise in a minimal number of scans.
-
For ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample is required. Aim for 50-100 mg in 0.6-0.7 mL of solvent.[3][6] While this concentration ensures a good ¹³C spectrum in a reasonable time, be aware that highly concentrated samples can increase viscosity, potentially leading to broader lines in the corresponding ¹H spectrum.[2][3]
3. Internal Reference Standard:
-
Tetramethylsilane (TMS): The use of TMS as an internal standard is recommended by IUPAC for referencing all NMR spectra.[7] A small amount (typically <1%) is added to the sample, and its sharp singlet is defined as 0.00 ppm.
-
Solvent Referencing: For routine analysis, it is common and acceptable to reference the spectrum to the residual protio-solvent signal (e.g., CHCl₃ in CDCl₃ at 7.26 ppm for ¹H) or the solvent carbon signal (e.g., CDCl₃ at 77.16 ppm for ¹³C).[1][8]
4. Step-by-Step Preparation Procedure:
-
In a clean, dry vial, accurately weigh the desired amount of (E)-1-pyridin-3-ylbut-2-en-1-one.
-
Add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm tube) of deuterated solvent (e.g., CDCl₃).[8]
-
If using an internal standard, add a small drop of TMS.
-
Gently agitate the vial until the sample is fully dissolved.
-
Crucial Step - Filtration: To prevent spectral artifacts caused by magnetic field distortions, it is imperative to remove all solid particles.[2] Filter the solution by passing it through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly with a permanent marker.[6]
B. NMR Data Acquisition Parameters
The parameters below are provided as a robust starting point for a modern 400-600 MHz NMR spectrometer.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR Spectroscopy | ¹³C{¹H} NMR Spectroscopy | DEPT-135 Spectroscopy |
| Pulse Program | Standard 1D Proton | Proton-decoupled 1D Carbon | DEPT with 135° pulse |
| Spectral Width (SW) | -2 to 12 ppm | 0 to 220 ppm | 0 to 220 ppm |
| Pulse Angle (p1) | 30-45° | 45-90° | 90° (¹H), 135° (¹³C) |
| Acquisition Time (AQ) | 2-4 s[1] | 1-2 s[1] | 1-2 s |
| Relaxation Delay (d1) | 1-2 s[1] | 2-5 s[1] | 2-5 s |
| Number of Scans (NS) | 8-16 | 512-2048 (or more) | 256-1024 |
Causality Behind Parameter Choices:
-
¹³C Spectral Width: The wide range (0-220 ppm) is necessary to ensure the capture of the carbonyl carbon, which is highly deshielded and expected to appear far downfield (>190 ppm).[1]
-
¹³C Relaxation Delay: Quaternary carbons and carbonyls often exhibit longer spin-lattice relaxation times (T₁). A longer relaxation delay (d1) of 2-5 seconds helps ensure these carbons have fully relaxed before the next pulse, leading to more accurate signal intensities.[1]
-
DEPT-135 Experiment: This experiment is invaluable for spectral assignment. It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, CH₂ signals as negative (inverted) peaks, and quaternary carbons (including the carbonyl C=O) are absent.[9][10][11][12] This provides an orthogonal layer of information to the standard broadband-decoupled ¹³C spectrum.
II. Data Processing and Spectral Interpretation
A. Standard Processing Workflow:
-
Fourier Transformation (FT): The raw time-domain data (FID) is converted into the familiar frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to produce pure absorption Lorentzian lineshapes, followed by a baseline correction to ensure a flat, zero-integral baseline.
-
Referencing: The chemical shift (δ) axis is calibrated by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).[1][8]
-
Integration (¹H NMR): The relative area under each proton signal is integrated to determine the ratio of protons giving rise to each resonance.
B. Expected Spectral Features for (E)-1-pyridin-3-ylbut-2-en-1-one:
-
Pyridine Ring Protons (¹H): Expect four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling to adjacent protons. The proton at the 2-position is often the most deshielded.
-
Vinylic Protons (¹H): The α,β-unsaturated system will show two signals in the olefinic region (δ 6.0-7.5 ppm).[1]
-
The β-proton (H-3) will be downfield relative to the α-proton (H-2) due to the deshielding effect of the conjugated carbonyl group.[1]
-
These protons will appear as doublets of quartets (or more complex multiplets) due to coupling to each other and to the methyl protons.
-
A key diagnostic feature is the large three-bond coupling constant (³JH2-H3) of approximately 11-18 Hz, which is characteristic of the trans or (E) stereochemistry.[1]
-
-
Methyl Protons (¹H): The methyl group (H-4) will appear as a doublet in the upfield region (δ ~2.0-2.5 ppm), split by the adjacent vinylic proton (H-3).
-
Carbonyl Carbon (¹³C): A signal in the far downfield region (δ 190-220 ppm) is characteristic of an α,β-unsaturated ketone.[1] This signal will be absent in the DEPT-135 spectrum.
-
Pyridine and Vinylic Carbons (¹³C): These will appear in the δ 110-155 ppm range. The DEPT-135 spectrum will be crucial in distinguishing the CH carbons of the pyridine ring and the vinylic system from the quaternary carbon.
-
Methyl Carbon (¹³C): An upfield signal (δ ~15-25 ppm) appearing as a positive peak in the DEPT-135 spectrum.
III. Workflow Visualization
The entire protocol, from sample preparation to final analysis, can be summarized in the following workflow diagram.
Caption: Figure 1. A streamlined workflow for the NMR analysis of (E)-1-pyridin-3-ylbut-2-en-1-one.
IV. References
-
Chemical Research Support, "Sample Preparation & NMR Tubes". [Link]
-
University of Notre Dame, "NMR Sample Preparation". [Link]
-
Organomation, "NMR Sample Preparation: The Complete Guide". [Link]
-
Iowa State University Chemical Instrumentation Facility, "NMR Sample Preparation". [Link]
-
ResearchGate, "How to Prepare Samples for NMR". [Link]
-
Tecmag, "DEPT - 135". [Link]
-
Columbia University NMR Core Facility, "DEPT". [Link]
-
Chemistry LibreTexts, "13.12: DEPT ¹³C NMR Spectroscopy". [Link]
-
Chemistry Steps, "DEPT NMR: Signals and Problem Solving". [Link]
-
UC Santa Barbara, "Chemical Shift Referencing". [Link]
-
Magritek, "Introduction to 13C-NMR and DEPT – Identification of an Alcohol". [Link]
-
SciELO, "Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol". [Link]
-
Preprints.org, "The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product". [Link]
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catalysts for the preparation of (E)-1-pyridin-3-ylbut-2-en-1-one
An In-Depth Guide to the Catalytic Synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one: Application Notes and Protocols
Authored by: A Senior Application Scientist
Introduction: The Significance of Pyridyl Enones in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the pharmacokinetic profile of a molecule make it an invaluable component in drug design.[1][3] When this heterocyclic motif is incorporated into an α,β-unsaturated ketone (enone) framework, the resulting pyridyl enone becomes a highly versatile intermediate.[4][5][6] These molecules serve as critical building blocks for the synthesis of more complex heterocyclic systems and are frequently employed as Michael acceptors in the development of targeted covalent inhibitors and other therapeutic agents.
(E)-1-pyridin-3-ylbut-2-en-1-one is a canonical example of this important class of molecules. Its synthesis is a key step in the preparation of various pharmaceutical precursors. This guide provides a detailed examination of the catalytic strategies for its preparation, with a primary focus on the robust and widely applicable base-catalyzed Claisen-Schmidt condensation. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss alternative catalytic methodologies for context.
Synthetic Strategies: An Overview
The formation of the α,β-unsaturated carbonyl moiety is a fundamental transformation in organic synthesis. While numerous methods exist, they can be broadly categorized:
-
Condensation Reactions: The most traditional and direct route involves the condensation of an enolate (from a ketone or aldehyde) with a carbonyl compound. The Claisen-Schmidt condensation, a type of crossed-aldol reaction, is the premier example and is exceptionally well-suited for the synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one.[7][8][9]
-
Transition Metal-Catalyzed Dehydrogenation: Modern methods often employ transition metal catalysts, such as palladium or copper, to directly dehydrogenate saturated ketones, introducing the double bond in a single, atom-economical step.[4][6][10] These methods offer an elegant alternative but may require more specialized catalysts and optimization.
-
Organocatalysis: The use of small organic molecules, such as proline and its derivatives, to catalyze asymmetric reactions has revolutionized synthesis.[11][12][13] Organocatalytic approaches can be employed for Michael additions to enones or, in some cases, their direct formation, often providing high levels of stereocontrol.
This guide will focus on the Claisen-Schmidt condensation due to its reliability, scalability, and use of readily available, inexpensive catalysts.
Featured Catalytic Method: Base-Catalyzed Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic or, in this case, heteroaromatic aldehyde that lacks α-hydrogens.[7][8] This condition prevents self-condensation of the aldehyde, simplifying the product mixture. For the synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one, 3-acetylpyridine reacts with acetaldehyde in the presence of a base catalyst.
Mechanism of Action
The reaction proceeds through a well-established three-step sequence: enolate formation, nucleophilic attack (aldol addition), and dehydration.[7][14][15] The use of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is critical for the initial deprotonation step.
-
Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-proton from acetaldehyde to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-acetylpyridine. This forms a tetrahedral alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol/water) to yield a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration. The abstraction of a now more acidic α-proton, followed by the elimination of a hydroxide ion, forms the conjugated π-system of the final enone product. The formation of the thermodynamically stable, conjugated E-isomer is strongly favored.
Detailed Experimental Protocol
This protocol is adapted from established procedures for chalcone synthesis via Claisen-Schmidt condensation.[16]
Materials and Reagents
-
3-Acetylpyridine
-
Acetaldehyde (or its stable equivalent, paraldehyde)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and stir bar
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Catalyst Solution Preparation: In a 100 mL round-bottom flask, dissolve potassium hydroxide (1.2 equivalents) in a 1:1 mixture of deionized water and ethanol. Stir until the KOH is fully dissolved and then cool the solution to 0-5 °C in an ice bath.
-
Causality Note: Using a mixed solvent system ensures the solubility of both the inorganic base and the organic reagents. Cooling the initial solution helps to control the initial rate of reaction.
-
-
Addition of Reagents: To the cooled, stirring solution, add 3-acetylpyridine (1.0 equivalent). Subsequently, add acetaldehyde (1.1 equivalents) dropwise over 5-10 minutes.
-
Expert Insight: Acetaldehyde is volatile and can undergo self-condensation. Adding it slowly to the cooled solution minimizes these side reactions and ensures it reacts primarily with the ketone. Using a slight excess of the aldehyde drives the reaction to completion.
-
-
Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the 3-acetylpyridine starting material.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a beaker containing approximately 50 mL of cold deionized water. This will precipitate the crude product and neutralize the base.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Trustworthiness Check: This step removes water-soluble impurities and residual base.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a light yellow solid.
-
Purification: The crude solid can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals.
-
Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes.[17]
-
Characterization
The identity and purity of the final product, (E)-1-pyridin-3-ylbut-2-en-1-one, must be confirmed through spectroscopic analysis.[18]
-
¹H NMR: The spectrum should show characteristic signals for the pyridyl protons, and crucially, the vinyl protons of the enone system. The large coupling constant (J ≈ 15-16 Hz) between the vinyl protons is definitive proof of the (E)-configuration.[16]
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments, including the carbonyl carbon (~190 ppm) and the carbons of the double bond.
-
FT-IR: Look for a strong absorption band for the C=O stretch of the conjugated ketone (typically ~1660 cm⁻¹) and the C=C stretch (~1600 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Data Summary
The following table summarizes the typical parameters for the described protocol.
| Parameter | Value/Description | Rationale |
| Reactant 1 | 3-Acetylpyridine | Ketone component |
| Reactant 2 | Acetaldehyde | Aldehyde component (no α-H for self-condensation) |
| Catalyst | Potassium Hydroxide (KOH) | Strong base to generate the enolate |
| Solvent | Ethanol/Water (1:1) | Dissolves both organic reagents and inorganic base |
| Temperature | Room Temperature | Sufficient energy for reaction without promoting side reactions |
| Time | 24 hours | Allows the reaction to proceed to completion |
| Typical Yield | 70-85% | Reflects a robust and efficient transformation |
Conclusion and Further Perspectives
The base-catalyzed Claisen-Schmidt condensation remains a highly effective, reliable, and scalable method for the synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one. Its operational simplicity and use of inexpensive reagents make it an ideal choice for both academic research and industrial drug development settings. While modern catalytic systems involving transition metals like palladium, ruthenium, and iridium offer alternative pathways for enone synthesis, the classical condensation approach provides an unparalleled balance of efficiency and practicality for this specific target molecule.[4][19][20][21] Researchers equipped with this protocol can confidently produce high-purity material, enabling further exploration of the rich chemistry and therapeutic potential of pyridyl enones.
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Stang, E. M., & White, M. C. (2009). Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation. Journal of the American Chemical Society, 131(38), 13572–13573. Available at: [Link]
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Diao, T., & Stahl, S. S. (2012). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. PMC. Available at: [Link]
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Padwa, A., et al. (2011). Ruthenium Catalyzed Synthesis of Enaminones. Organic Letters. Available at: [Link]
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Gandon, V., et al. (2016). Ruthenium-Catalyzed Hydroalkynylative Cyclization of 1,6-Enynes Induced by Substituent Effects. Organic Letters. Available at: [Link]
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BYJU'S. (n.d.). Claisen Condensation Mechanism. Available at: [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]
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El-Gamal, M. I., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. Available at: [Link]
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Sharma, A. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry. Available at: [Link]
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- 21. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of (E)-1-pyridin-3-ylbut-2-en-1-one
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of (E)-1-pyridin-3-ylbut-2-en-1-one. This compound, featuring a pyridine ring and an α,β-unsaturated ketone system, is of interest as a potential pharmaceutical intermediate or building block. The developed isocratic method utilizes a C18 stationary phase with UV detection, demonstrating excellent performance characteristics. The method was fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] This document provides a detailed protocol for method implementation and validation, serving as a comprehensive guide for researchers, quality control analysts, and drug development professionals.
Introduction and Method Development Rationale
(E)-1-pyridin-3-ylbut-2-en-1-one is a moderately polar molecule containing both a basic pyridine moiety (pKa ≈ 5.2) and a conjugated π-system which acts as a strong chromophore for UV-Vis detection.[5] The objective was to develop a straightforward and reliable HPLC method suitable for its quantification in various contexts, such as reaction monitoring, purity assessment, or stability testing.
Causality of Experimental Choices
-
Separation Mode: Reversed-Phase (RP) HPLC: RP-HPLC is the most widely used mode in HPLC, separating compounds based on hydrophobic interactions.[6][7] Given the moderate polarity of the analyte, this mode was selected as the most logical starting point, offering excellent retention and resolution capabilities.[6][7]
-
Stationary Phase: C18 Column: A C18 (octadecylsilane) column was chosen due to its high hydrophobicity and versatility in retaining a broad range of compounds.[8] This provides a strong retentive mechanism for the non-polar regions of the analyte molecule. A standard column configuration of 4.6 x 150 mm with 5 µm particles was selected as an optimal balance between resolution, speed, and backpressure.[9]
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The pyridine ring's basicity necessitates pH control to ensure consistent analyte ionization and reproducible retention times. A phosphate buffer at a pH of 3.0 was selected. At this pH, the pyridine nitrogen is protonated, enhancing its polarity and ensuring a single ionic species, which leads to sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica support.[5]
-
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector was used. An initial UV scan of the analyte in the mobile phase confirmed the maximum absorbance (λmax) at approximately 265 nm, which was selected for quantification to ensure maximum sensitivity.
The entire method development process is a systematic workflow designed to achieve optimal separation.
Caption: Logical workflow for HPLC method development.
Optimized Analytical Method Protocol
This section provides the detailed protocol for the quantification of (E)-1-pyridin-3-ylbut-2-en-1-one.
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reagents: HPLC-grade Acetonitrile, Potassium Dihydrogen Phosphate (KH₂PO₄), ortho-Phosphoric Acid (H₃PO₄), and water (Type I, 18.2 MΩ·cm).
-
Standard: (E)-1-pyridin-3-ylbut-2-en-1-one reference standard (>99% purity).
Chromatographic Conditions
The final optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic |
| Composition | 55% Mobile Phase A : 45% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 265 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of Type I water. Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 55:45 (v/v) ratio, matching the mobile phase composition.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (10 - 200 µg/mL): Prepare a series of at least five working standards by serial dilution of the Standard Stock Solution with the diluent.
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is a core component of a self-validating protocol.[10] Inject the 100 µg/mL standard solution six replicate times. The system is deemed suitable for use only if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
| % RSD of Peak Area | ≤ 1.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol and Results
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4] The validation process assesses various performance characteristics to ensure the method is reliable, reproducible, and accurate.
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Specificity
Specificity was demonstrated by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the (E)-1-pyridin-3-ylbut-2-en-1-one peak, confirming the method's ability to assess the analyte unequivocally.[3][4]
Linearity
Linearity was evaluated across a concentration range of 10-200 µg/mL. The calibration curve of peak area versus concentration yielded a linear relationship.
| Parameter | Result |
| Concentration Range | 10 - 200 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coeff. (r²) | 0.9998 |
Accuracy (% Recovery)
Accuracy was determined by performing a recovery study on a sample matrix spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.45% |
| 100% | 100.2% | 0.31% |
| 120% | 99.8% | 0.52% |
The excellent recovery values (98.0% - 102.0%) demonstrate the method's accuracy.[11]
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3]
-
Repeatability: Six separate sample preparations at 100% of the target concentration were analyzed on the same day. The % RSD of the results was 0.48%.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst. The cumulative % RSD for both days was 0.72%.
Both results are well within the typical acceptance criteria of ≤ 2.0% RSD, indicating high precision.
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise (S/N) ratio.
| Parameter | S/N Ratio | Result |
| LOD | ~ 3:1 | 0.5 µg/mL |
| LOQ | ~ 10:1 | 1.5 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within acceptance criteria for all tested variations, demonstrating the method's reliability during normal usage.[4]
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.1 (pH 2.9 and 3.1)
Conclusion
A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantification of (E)-1-pyridin-3-ylbut-2-en-1-one. The method is straightforward, utilizing common reagents and a C18 column, making it readily transferable to any laboratory with standard HPLC capabilities. The inclusion of rigorous system suitability criteria ensures the validity of results on a day-to-day basis. This application note provides the complete protocol and validation data necessary for its immediate implementation in a quality control or research environment.
References
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][10][12]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][13]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][1][14]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][15]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link][6]
-
International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][5]
-
GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link][8]
-
Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link][7]
-
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
-
Agilent Technologies. Choosing Right Column for Reverse Phase HPLC Separations. [Link][9]
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Application Notes and Protocols for (E)-1-pyridin-3-ylbut-2-en-1-one in Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged structure," a recurring motif in a multitude of approved therapeutic agents.[1] Its unique electronic properties and capacity for diverse functionalization make it a cornerstone in the design of novel bioactive molecules.[1][2][3] When this heterocyclic core is integrated into an α,β-unsaturated ketone framework, as seen in (E)-1-pyridin-3-ylbut-2-en-1-one, a molecule of significant medicinal potential emerges. This chalcone-like structure is anticipated to harness the biological activities associated with both the pyridine moiety and the reactive enone system.
While direct and extensive research on (E)-1-pyridin-3-ylbut-2-en-1-one is nascent, a wealth of data on analogous structures provides a strong foundation for predicting its applications and guiding its exploration in drug discovery. This document serves as a comprehensive guide for researchers, synthesizing information from related compounds to propose potential therapeutic applications, detailed synthetic protocols, and robust methods for biological evaluation. We will delve into the rationale behind these proposed applications, drawing parallels from structurally similar compounds that have demonstrated promising activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.
Potential Medicinal Chemistry Applications: A Landscape of Therapeutic Promise
The chemical architecture of (E)-1-pyridin-3-ylbut-2-en-1-one suggests a spectrum of potential biological activities. The pyridine ring can engage in hydrogen bonding and π-stacking interactions with biological targets, while the α,β-unsaturated ketone is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues in proteins, a mechanism often exploited in the design of enzyme inhibitors.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridinyl ketone scaffold is implicated in cellular signaling pathways associated with cancer. For instance, the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a structural relative, is a potent procarcinogen that induces lung cancer through metabolic activation and the generation of reactive oxygen species (ROS).[4] While NNK's carcinogenicity is a critical consideration, its metabolic pathways and cellular effects highlight the potential for non-nitrosated analogs to be developed as targeted anticancer agents.
Furthermore, derivatives of 1,3-disubstituted prop-2-en-1-one have been shown to modulate signaling pathways crucial for cancer cell survival, such as the MAPK and Akt pathways.[5] It is plausible that (E)-1-pyridin-3-ylbut-2-en-1-one could exert antiproliferative effects by inducing apoptosis or inhibiting key kinases involved in cancer progression.
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. Chalcone derivatives have demonstrated potent anti-inflammatory properties.[6][7][8] Research has revealed that 1,3-disubstituted prop-2-en-1-one derivatives can act as inhibitors of neutrophilic inflammation.[5] The mechanism often involves the modulation of inflammatory signaling cascades, such as the p38 MAPK pathway, which plays a pivotal role in the production of pro-inflammatory cytokines like IL-1β.[9] Given these precedents, (E)-1-pyridin-3-ylbut-2-en-1-one is a promising candidate for development as a novel anti-inflammatory agent.
Antimicrobial and Antifungal Potential: Combating Infectious Diseases
The pyridine nucleus is a common feature in many antimicrobial drugs.[3] Studies on substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one oximes have demonstrated significant fungicidal activity against plant pathogens.[10] This suggests that the core structure of (E)-1-pyridin-3-ylbut-2-en-1-one could be a valuable scaffold for the development of new antifungal and antibacterial agents. The enone moiety can also contribute to antimicrobial activity through its reactivity with microbial enzymes and proteins.
Synthetic Protocol: A Practical Guide to Synthesis
The synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one can be readily achieved via a Claisen-Schmidt condensation, a reliable and scalable method for the formation of α,β-unsaturated ketones.
Proposed Synthetic Pathway
Caption: Proposed synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 3-acetylpyridine (1.0 equivalent) in ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add an aqueous solution of sodium hydroxide (1.2 equivalents, 10% w/v).
-
Addition of Aldehyde: Cool the reaction mixture to 0-5 °C in an ice bath. Add acetaldehyde (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water and neutralize with dilute hydrochloric acid.
-
Isolation and Purification: The resulting precipitate, crude (E)-1-pyridin-3-ylbut-2-en-1-one, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocols for Biological Evaluation: Assessing Therapeutic Potential
A systematic evaluation of the biological activities of (E)-1-pyridin-3-ylbut-2-en-1-one is crucial to validate its therapeutic potential.
In Vitro Anticancer Activity
-
MTT Assay for Cytotoxicity:
-
Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of (E)-1-pyridin-3-ylbut-2-en-1-one (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
-
Anti-inflammatory Activity Assessment
-
LPS-Induced Cytokine Production in Macrophages:
-
Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates.
-
Pre-treat the cells with various concentrations of (E)-1-pyridin-3-ylbut-2-en-1-one for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
-
Hypothetical Signaling Pathway Modulation
Caption: Potential modulation of inflammatory signaling by the target compound.
Quantitative Data Summary
While specific quantitative data for (E)-1-pyridin-3-ylbut-2-en-1-one is not yet available, the following table summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.
| Compound Class | Biological Activity | Potency (IC₅₀/EC₅₀/MIC) | Reference |
| Substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one oximes | Antifungal (S. sclerotiorum, B. cinerea) | 4.81 - 6.34 µg/mL | [10] |
| 1,3-disubstituted prop-2-en-1-one derivatives | Inhibition of neutrophilic inflammation | Varies with substitution | [5] |
| Pyridinone-quinazoline derivatives | Anticancer (MCF-7, HeLa, HepG2) | 9 - 15 µM | [11] |
Conclusion and Future Directions
(E)-1-pyridin-3-ylbut-2-en-1-one represents a molecule of considerable interest for medicinal chemistry research. Its synthesis is straightforward, and the structural motifs it contains are well-precedented in a variety of bioactive compounds. The protocols and application notes provided herein offer a robust framework for initiating the exploration of this compound's therapeutic potential. Future research should focus on the synthesis of a library of derivatives to establish clear structure-activity relationships (SAR), elucidation of the precise mechanisms of action for any observed biological activities, and in vivo studies to assess efficacy and safety in preclinical models. The journey from a promising scaffold to a clinically viable drug candidate is arduous, but for compounds like (E)-1-pyridin-3-ylbut-2-en-1-one, the scientific rationale for embarking on this path is compelling.
References
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- Khripach, V. A., Zhabinskii, V. N., & de Groot, A. (2000). Twenty years of brassinosteroids: steroidal plant hormones on the threshold of a new century.
- Song, A., Wang, X., & Lam, K. S. (2003). A convenient synthesis of 4-substituted-2-acetylpyridines. Tetrahedron Letters, 44(9), 1755-1758.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
- Talele, T. T. (2016). The “privileged scaffold” concept in medicinal chemistry: a perspective. Future Medicinal Chemistry, 8(1), 23-27.
- Stier, P. A., & McQueen, J. S. (1995). Inhibition of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by dietary benzaldehydes. Carcinogenesis, 16(10), 2493-2496.
- Li, X., He, Y., & Zhang, P. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 849386.
- Li, X., He, Y., & Zhang, P. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 849386.
- Kaminska, B. (2005). MAPK signalling pathways as targets for anti-inflammatory therapy—from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1754(1-2), 253-262.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2015). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry, 58(15), 6046-6056.
- Singh, P., & Kumar, V. (2011). A three-step synthesis of (E)-1-(2-(pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a potential ligand for transition metals. Molecules, 16(7), 5567-5576.
- Abdel-Halim, M., El-Gamil, D. S., Hammam, M. A., El-Shazly, M., Wang, Y. H., Kung, P. H., ... & Hwang, T. L. (2020). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry, 191, 112157.
- Zarei, M., & Shivanian, E. (2016). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Iranian journal of pharmaceutical research: IJPR, 15(3), 445.
- Comins, D. L., & Joseph, S. P. (1993). 1-pyridin-2-yl-but-3-en-1-ol. The Journal of Organic Chemistry, 58(25), 6958-6959.
- Sim, G. S., & Lee, B. C. (2025).
- Singh, P., & Kumar, V. (2011). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 16(7), 5567-5576.
- Jin, L., Yang, X., Li, J., Wang, Y., Zhang, Y., & Liu, Z. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934578.
- Wang, Y., Wang, L., Zhang, M., Zhang, Y., Wang, Y., & Wang, L. (2025). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. Molecules, 30(15), 3456.
- Davies, I. W., Marcoux, J. F., Corley, E. G., Journet, M., Cai, D. W., Palucki, M., ... & Reider, P. J. (2001). A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. The Journal of Organic Chemistry, 66(10), 3496-3502.
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- Milios, C. J., Raptopoulou, C. P., & Perlepes, S. P. (2025). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Molecules, 30(3), 678.
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Application Note: Chemoselective Functionalization of the Alkene Bond in (E)-1-pyridin-3-ylbut-2-en-1-one
Executive Summary
(E)-1-pyridin-3-ylbut-2-en-1-one is a highly versatile α,β -unsaturated ketone (enone) utilized as a critical building block in medicinal chemistry, particularly in the synthesis of heterocyclic therapeutics and kinase inhibitors. Functionalizing the alkene bond in this molecule requires precise chemoselectivity to avoid off-target reactions at the pyridine ring. This application note provides field-proven, self-validating protocols for the chemoselective functionalization of the alkene bond via Thia-Michael Addition and Nucleophilic Epoxidation , detailing the mechanistic causality behind each experimental choice.
Chemical Context & Reaction Causality
The Electronic Nature of the Alkene
The alkene bond in (E)-1-pyridin-3-ylbut-2-en-1-one is exceptionally electron-deficient. This is driven by two synergistic forces:
-
Conjugation with the Carbonyl: The adjacent ketone exerts a strong resonance (-M) electron-withdrawing effect, polarizing the π -system and placing a partial positive charge on the β -carbon (C3).
-
Inductive Pull of the Pyridine Ring: The 3-pyridyl moiety further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system via inductive (-I) withdrawal.
Why Electrophilic Methods Fail
Attempting to functionalize this alkene using standard electrophilic reagents (e.g., m CPBA for epoxidation or Br2 for halogenation) is kinetically unfavorable due to the electron-poor nature of the double bond. Furthermore, electrophilic oxidants will preferentially attack the lone pair on the pyridine nitrogen, yielding an unwanted pyridine N-oxide.
The Nucleophilic Solution
To achieve high chemoselectivity, functionalization must proceed via nucleophilic attack at the β -carbon. This guide focuses on two highly efficient nucleophilic pathways:
-
Thia-Michael Addition: For the formation of C–S bonds using mild, green conditions[1].
-
Nucleophilic Epoxidation (Weitz-Scheffer/Juliá-Colonna type): For the synthesis of α,β -epoxy ketones using hydroperoxide anions[2].
Protocol 1: Catalyst-Free / Mild Base Thia-Michael Addition
The addition of thiols to enones is a fundamental reaction for synthesizing β -thio-ketones. Using a mild base like Lithium Hydroxide (LiOH) or squaric acid under solvent-free or aqueous conditions prevents the degradation of the enone and ensures quantitative yields[1][3].
Experimental Methodology
Reagents: (E)-1-pyridin-3-ylbut-2-en-1-one (1.0 equiv, 3.0 mmol), Thiol derivative (e.g., thiophenol or aliphatic thiol) (1.05 equiv, 3.15 mmol), LiOH monohydrate (15 mol%).
-
Preparation: In a clean, dry 10 mL reaction vial equipped with a magnetic stir bar, add (E)-1-pyridin-3-ylbut-2-en-1-one (3.0 mmol) and LiOH (15 mol%).
-
Nucleophile Introduction: Add the thiol (3.15 mmol) dropwise directly into the vial. Causality: Performing this solvent-free increases the effective molarity of the reactants, driving the reaction forward without the need for thermal activation[1].
-
Reaction Monitoring (Self-Validation): Stir the mixture at ambient temperature (20–25 °C). Monitor the reaction via TLC (3:1 Hexanes:EtOAc). The starting enone is highly UV-active ( Rf≈0.4 ). The complete disappearance of this spot (typically within 60–120 minutes) and the formation of a slightly more polar product spot validates the completion of the Michael addition[4].
-
Quenching & Workup: Add 5 mL of distilled water to the vial and stir vigorously for 5 minutes. Causality: Water quenches the catalytic cycle by protonating the enolate intermediate and solubilizes the LiOH catalyst.
-
Isolation: Extract the aqueous mixture with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the pure β -thio-ketone.
Caption: Mechanism of the base-catalyzed Thia-Michael addition to (E)-1-pyridin-3-ylbut-2-en-1-one.
Protocol 2: Nucleophilic Epoxidation
To synthesize the epoxide derivative without oxidizing the pyridine nitrogen, a nucleophilic epoxidation utilizing alkaline hydrogen peroxide is required. The active nucleophile is the hydroperoxide anion ( HOO− ), which attacks the β -carbon to form a resonance-stabilized peroxy-enolate intermediate[2].
Experimental Methodology
Reagents: (E)-1-pyridin-3-ylbut-2-en-1-one (1.0 equiv, 2.0 mmol), 30% aqueous H2O2 (3.0 equiv, 6.0 mmol), 2M NaOH (0.5 equiv), Methanol (10 mL).
-
Solvation & Cooling: Dissolve the enone (2.0 mmol) in 10 mL of Methanol in a 50 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic decomposition of H2O2 and minimizes side reactions such as Baeyer-Villiger oxidation.
-
Activation of Oxidant: Add the 30% H2O2 (6.0 mmol) dropwise over 5 minutes. Follow immediately with the dropwise addition of 2M NaOH (1.0 mL). Causality: The NaOH deprotonates H2O2 ( pKa≈11.6 ) to generate the highly nucleophilic HOO− anion[2].
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.
-
Validation & Quenching: Verify completion via TLC. Once complete, quench the reaction by adding 10 mL of saturated aqueous Na2S2O3 (sodium thiosulfate). Self-Validation: Test the aqueous layer with starch-iodide paper; a lack of blue/black color confirms the complete neutralization of residual peroxides, ensuring safety during concentration.
-
Extraction: Extract with Dichloromethane ( 3×15 mL). Wash with brine, dry over MgSO4 , and evaporate the solvent to isolate the α,β -epoxy ketone.
Caption: Step-by-step workflow and mechanistic pathway for the nucleophilic epoxidation of the enone.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics and conditions for the functionalization of the alkene bond in (E)-1-pyridin-3-ylbut-2-en-1-one based on the established protocols[1][2][3].
| Functionalization Type | Reagents / Catalyst | Temperature | Time | Typical Yield | Chemoselectivity |
| Thia-Michael Addition | Thiol, LiOH (15 mol%) | 20–25 °C | 1–2 hours | 92–98% | >99% (No carbonyl attack) |
| Thia-Michael Addition | Thiol, Squaric Acid | 20–25 °C | 2–4 hours | 85–95% | >99% (Aqueous tolerance) |
| Nucleophilic Epoxidation | 30% H2O2 , NaOH | 0 °C to RT | 3–4 hours | 75–85% | High (Avoids Pyridine N-Oxide) |
| Aza-Michael Addition | Amine, Solvent-Free | 50 °C | 4–6 hours | 70–80% | Moderate (Requires excess amine) |
References
-
Khiste, S. A., et al. "A highly efficient, operationally simple and selective thia-Michael addition under solvent-free condition." Taylor & Francis, 2009. URL:[Link]
-
"Juliá–Colonna epoxidation." Wikipedia, Wikimedia Foundation. URL:[Link]
-
"Squaric acid as an impressive organocatalyst for Michael addition in water." Comptes Rendus de l'Académie des Sciences, 2011. URL:[Link]
Sources
Technical Support Center: Synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your product yield and purity.
Overview of the Synthesis
The synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one, an α,β-unsaturated ketone (enone), is most commonly achieved via a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation. This reaction involves the nucleophilic addition of the enolate of 3-acetylpyridine to an aldehyde, followed by a dehydration step.[1] The typical aldehyde partner is crotonaldehyde, which directly provides the but-2-en-1-one backbone.[2] While acetaldehyde could also be used, its propensity for self-condensation under basic conditions often leads to lower yields and a more complex product mixture.[3][4]
This guide focuses on the reaction between 3-acetylpyridine and crotonaldehyde, as it offers a more direct and controllable route to the desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.
Q1: My overall yield is extremely low (<30%). What are the most likely causes and how can I fix them?
A1: Low yield is the most common issue and can stem from several factors. Let's break down the primary culprits, starting with the most probable.
-
Sub-optimal Base Concentration and Choice: The choice and concentration of the base are critical.
-
Causality: The base deprotonates 3-acetylpyridine to form the nucleophilic enolate. If the base is too weak or too dilute, enolate formation is inefficient, leading to poor conversion. If the base is too strong or concentrated, it can promote undesired side reactions, such as the polymerization of crotonaldehyde.[5]
-
Solution: For a starting point, a 10-20% aqueous solution of NaOH or KOH is often effective when using an alcohol co-solvent like ethanol.[1] If polymerization is a major issue, consider switching to a milder organic base like piperidine or triethylamine, which can be used in stoichiometric or catalytic amounts.
-
-
Poor Reagent Quality or Handling:
-
Causality: Crotonaldehyde is susceptible to oxidation and polymerization upon storage, especially if exposed to air and light.[4] Using old or improperly stored crotonaldehyde will introduce impurities and reduce the amount of active starting material.
-
Solution: Use freshly opened or recently distilled crotonaldehyde for best results. Store it under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
-
Incorrect Stoichiometry or Order of Addition:
-
Causality: The ideal molar ratio of reactants is key. An excess of the aldehyde can lead to side reactions, while an excess of the ketone can result in unreacted starting material that complicates purification. The order of addition also matters; adding the base to a mixture of both carbonyl compounds can lead to competitive side reactions.
-
Solution: A slight excess (1.1-1.2 equivalents) of crotonaldehyde is often beneficial to ensure full conversion of the more valuable 3-acetylpyridine. A highly recommended procedure is the slow, dropwise addition of crotonaldehyde to a basic solution of 3-acetylpyridine. This maintains a low instantaneous concentration of the aldehyde, minimizing its self-polymerization.
-
-
Inappropriate Reaction Temperature:
-
Causality: Aldol condensations are exothermic. If the temperature is too high, the rate of side reactions, particularly crotonaldehyde polymerization, increases dramatically. If the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Maintain the reaction temperature at or slightly below room temperature (e.g., 15-25°C), especially during the addition of reagents. Use an ice bath to control the initial exotherm. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.
-
Q2: My NMR spectrum shows multiple unexpected signals. How do I identify and minimize side products?
A2: Side product formation is a common challenge. The most likely impurities are from self-condensation or Michael addition.
-
Identification:
-
Crotonaldehyde Polymers: These are often resinous, insoluble materials that may appear as a broad, undefined baseline hump in the NMR spectrum. They are typically removed during workup and purification.
-
Michael Addition Product: The desired enone product can act as a Michael acceptor, reacting with another molecule of the 3-acetylpyridine enolate. This results in a 1,5-dicarbonyl compound, which will have a significantly more complex and upfield-shifted set of proton signals in the NMR compared to the desired product.
-
-
Minimization Strategies:
-
Control Stoichiometry: Avoid a large excess of the 3-acetylpyridine enolate. Using a slight excess of crotonaldehyde, as mentioned in A1, can help suppress this side reaction.
-
Slow Addition: The slow, controlled addition of crotonaldehyde ensures it reacts quickly with the ketone enolate, keeping the concentration of the enone product low until the reaction is nearly complete, thus minimizing its chance to act as a Michael acceptor.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0-15°C) can increase the selectivity for the desired condensation over competing pathways.
-
The following workflow diagram illustrates a logical approach to troubleshooting low yield.
Caption: Troubleshooting logic for low yield.
Q3: The reaction seems to stall and doesn't go to completion, even after several hours. What can I do?
A3: Incomplete conversion points to issues with either the reaction equilibrium or kinetics.
-
Insufficient Catalyst:
-
Causality: The base is a catalyst for the dehydration step but is consumed during the initial deprotonation. If an insufficient amount is used, or if it is neutralized by acidic impurities, the reaction will stop.
-
Solution: Ensure you are using at least a stoichiometric amount of a mild base or a sufficient catalytic amount of a strong base. Check the pH of your reaction mixture; it should remain basic throughout. If necessary, a small additional charge of the base can be added.
-
-
Product Precipitation:
-
Causality: In some solvent systems, the product may precipitate as it forms. This can coat the unreacted starting materials, effectively removing them from the solution phase and stopping the reaction.
-
Solution: Add a co-solvent to improve the solubility of all components. For example, if using an ethanol/water system, increasing the proportion of ethanol or adding a solvent like THF can help. Vigorous stirring is also essential to maintain a homogeneous mixture.
-
-
Reversible Aldol Addition:
-
Causality: The initial aldol addition can be reversible. The reaction is driven to completion by the subsequent irreversible dehydration step. If the dehydration is slow, the overall conversion will be low.
-
Solution: While higher temperatures can favor dehydration, this must be balanced against side reactions. A more effective strategy is to ensure the base is competent to catalyze the dehydration. In some cases, switching from a hydroxide base to an amine catalyst like piperidine can be beneficial, as the mechanism proceeds through an iminium ion which facilitates dehydration.[6]
-
Frequently Asked Questions (FAQs)
What is the reaction mechanism and why is the (E)-isomer the major product?
The reaction proceeds via a Claisen-Schmidt condensation mechanism.
-
Enolate Formation: The base removes an acidic α-proton from 3-acetylpyridine to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of crotonaldehyde, forming an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone (aldol addition product).
-
Dehydration: Under basic conditions, the α-proton (now more acidic due to the adjacent carbonyl) is removed again to form an enolate. This is followed by the elimination of the hydroxide group (-OH) to form the α,β-unsaturated system. This step is typically the rate-determining and irreversible part of the sequence that drives the reaction to completion.
The (E)-isomer is predominantly formed because it is the thermodynamically more stable isomer. The steric hindrance between the pyridyl group and the methyl group is minimized in the trans (E) configuration compared to the cis (Z) configuration. The transition state leading to the (E)-isomer is lower in energy, making it the kinetic and thermodynamic product.
Caption: Simplified Claisen-Schmidt reaction mechanism.
What are the recommended analytical techniques for this synthesis?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product is more conjugated and typically less polar than 3-acetylpyridine, resulting in a higher Rf value.
-
Structure Verification:
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure, assessing purity, and verifying the (E)-stereochemistry. The coupling constant (J-value) between the two vinylic protons is typically large (~16 Hz) for the trans (E) isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for the characteristic C=O stretch of a conjugated ketone (~1660-1680 cm⁻¹) and the C=C stretch of the alkene (~1600-1640 cm⁻¹).
-
Experimental Protocol: Optimized Synthesis
This protocol incorporates troubleshooting insights for an improved and more reliable synthesis.
Caption: Optimized experimental workflow.
Step-by-Step Methodology
-
Reagent Preparation & Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetylpyridine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.2 eq) to the solution and stir until it dissolves completely.
-
Cool the flask in a water bath to 15-20°C.
-
-
Addition of Crotonaldehyde:
-
In a separate vial, weigh out freshly distilled crotonaldehyde (1.1 eq).
-
Using a dropping funnel or syringe pump, add the crotonaldehyde to the stirred reaction mixture dropwise over a period of 30-45 minutes. Crucially, maintain the internal temperature below 25°C during the addition.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the mixture to stir at room temperature.
-
Monitor the disappearance of the 3-acetylpyridine starting material by TLC (e.g., 40% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker containing an equal volume of ice-cold water.
-
Neutralize the mixture to pH ~7 by slowly adding 1M hydrochloric acid (HCl). A solid product may precipitate at this stage.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a solvent system such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For higher purity, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Quantitative Data Summary
The following table provides target parameters for optimizing the reaction yield.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (3-AcPy : Crot. : Base) | 1.0 : 1.1 : 1.2 | Slight excess of aldehyde drives reaction; sufficient base for catalysis. |
| Solvent System | Ethanol / Water (1:1 v/v) | Good solubility for reactants and inorganic base. |
| Temperature | 15-25°C | Balances reaction rate against side product formation. |
| Reaction Time | 2-4 hours | Typical duration; should be confirmed by TLC monitoring. |
| Expected Yield | 65-85% (after purification) | Realistic target for an optimized Claisen-Schmidt condensation. |
References
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Product Class 9: Enones.
- Vertex AI Search. A Simple One-pot Conversion of Aldehydes and Ketones to Enals - PMC.
- Vertex AI Search. Chem 360 Jasperse Ch. 18 Notes. Aldehydes and Ketones 1.
-
Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095. Available at: [Link]
-
Wikipedia. Crotonaldehyde. Available at: [Link]
- Chemical Synthesis D
-
Kuzenkov, A. (2019). Synthesis and Fungicidal Activity of Substituted (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-Alkyl- and O-Benzyloximes. Russian Journal of Organic Chemistry, 55(7), 964-968. Available at: [Link]
-
PMC. Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. Available at: [Link]
-
National Center for Biotechnology Information. Crotonaldehyde. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Zhang, X., et al. NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available at: [Link]
-
Chantrapromma, S., et al. (2013). (2E)-1-(Pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Scott, J. A., et al. (2022). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Journal of Medicinal Chemistry. Available at: [Link]
- Thomas, I., et al. (2021). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. European Journal of Medicinal Chemistry.
- Google Patents. CN1807381A - Crotonaldehyde production process.
Sources
- 1. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals [mdpi.com]
- 2. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting (E)-1-pyridin-3-ylbut-2-en-1-one Solubility in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility, stability, or precipitation issues when formulating (E)-1-pyridin-3-ylbut-2-en-1-one in Dimethyl Sulfoxide (DMSO).
Compound Profiling & Diagnostic Workflow
(E)-1-pyridin-3-ylbut-2-en-1-one is characterized by two critical structural motifs: a basic pyridine ring and a highly reactive α,β-unsaturated ketone (enone) . While DMSO is a premier polar aprotic solvent, the unique reactivity of the enone moiety and the hygroscopic nature of DMSO frequently lead to formulation failures.
Use the diagnostic workflow below to identify the root cause of your solubility issue.
Fig 1. Diagnostic workflow for troubleshooting (E)-1-pyridin-3-ylbut-2-en-1-one in DMSO.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My compound initially dissolved perfectly, but after storing it at -20°C and thawing, a white precipitate formed that refuses to redissolve. What happened?
Root Cause: DMSO Hydration (Water Absorption). Causality & Mechanism: DMSO is exceptionally hygroscopic. Every time a cold DMSO vial is opened in ambient air, atmospheric condensation introduces water into the solvent[1]. Water drastically alters the dielectric environment of DMSO. Research shows that at just 33% water by weight, the freezing point of DMSO drops from 18°C to -73°C, and the liquid phase becomes highly structured[2]. This makes it thermodynamically unfavorable to maintain lipophilic molecules in solution, forcing the compound from a supersaturated state into a lower-energy crystalline precipitate[2]. Solution: Never open cold DMSO stocks. See Protocol 1 for proper handling.
Q2: The solution turned from clear to a yellow/brownish color, and a gummy, insoluble residue formed at the bottom of the tube. Is this a solubility limit issue?
Root Cause: Enone Polymerization / Chemical Degradation. Causality & Mechanism: This is not a solubility issue; it is a chemical degradation event. (E)-1-pyridin-3-ylbut-2-en-1-one contains an α,β-unsaturated ketone. The β-carbon of this enone system is highly electrophilic and susceptible to nucleophilic attack[3]. In the presence of trace impurities (e.g., trace amines, water, or basic conditions), the enone undergoes intermolecular Michael additions[4]. This propagates into dimerization or polymerization, creating high-molecular-weight oligomers that are completely insoluble in DMSO and appear as a discolored gum. Solution: Discard the degraded stock. Prepare fresh solutions using anhydrous, high-purity DMSO (≥99.9%) and avoid exposure to heat or light.
Fig 2. Mechanistic pathway of enone degradation via Michael addition and polymerization.
Q3: I am trying to prepare a 50 mM stock solution, but the powder simply floats or forms a cloudy suspension at room temperature. How can I force it into solution?
Root Cause: High Crystalline Lattice Energy / Supersaturation. Causality & Mechanism: While amorphous forms of compounds dissolve readily, highly stable crystalline polymorphs require significant energy to break the crystal lattice[2]. If the thermodynamic solubility limit is exceeded, the compound will remain in suspension. Solution: Apply gentle heating (up to 37°C) and sonication (See Protocol 2). Do not exceed 50°C , as thermal stress accelerates the enone polymerization described in Q2. If it remains insoluble, dilute the stock to a more stable concentration (e.g., 10 mM).
Quantitative Data: Factors Affecting Solubility
The table below summarizes the critical environmental and solvent factors that dictate the solubility and stability of your compound in DMSO.
| Parameter | Optimal Condition | Critical Threshold | Impact on (E)-1-pyridin-3-ylbut-2-en-1-one |
| DMSO Purity | ≥ 99.9% anhydrous | < 99.0% | Trace impurities initiate enone polymerization. |
| Water Content | ≤ 0.2% | > 1.0% | Drastically lowers lipophilic solubility; induces irreversible crystallization[2]. |
| Temperature (Thawing) | 20°C - 37°C | > 50°C | High heat triggers Michael addition and gummy oligomerization[4]. |
| Freeze/Thaw Cycles | 0 - 1 cycles | ≥ 2 cycles | Repeated cycles introduce moisture and force the compound into a lower-energy, insoluble crystalline state[2]. |
Validated Experimental Protocols
To ensure a self-validating workflow, follow these standardized methodologies. These protocols include built-in visual checkpoints to confirm the integrity of your compound.
Protocol 1: Preparation and Storage of Anhydrous Stock Solutions
Objective: Prevent water absorption and maintain the monomeric integrity of the enone.
-
Equilibration (Critical): Remove the sealed anhydrous DMSO bottle from storage and allow it to reach room temperature (approx. 30 minutes) before opening. This prevents atmospheric moisture from condensing inside the cold bottle.
-
Weighing: Weigh the (E)-1-pyridin-3-ylbut-2-en-1-one powder using an analytical balance in a low-humidity environment.
-
Dissolution: Add the calculated volume of anhydrous DMSO (≥99.9% purity, ≤0.2% water)[1] to achieve a conservative target concentration (e.g., 10 mM).
-
Agitation: Vortex gently for 30–60 seconds. If the compound is not fully dissolved, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquotting: Dispense the solution into single-use aliquots (e.g., 50–100 µL) using tightly sealed, low-bind microcentrifuge tubes.
-
Storage: Store immediately at -20°C or -80°C in a desiccator box. Never reuse an opened aliquot.
Protocol 2: Rescuing a Precipitated DMSO Stock
Objective: Safely redissolve crashed-out compound without triggering thermal degradation.
-
Visual Validation: Examine the precipitated aliquot against a light source.
-
If the precipitate is white/crystalline: Proceed to step 2.
-
If the solution is yellow/brown or contains a gummy residue:STOP. The enone has polymerized. Discard the aliquot.
-
-
Gentle Heating: Place the sealed tube in a dry block heater or water bath set to 37°C for 10 minutes .
-
Sonication: Transfer the warmed tube to an ultrasonic bath for 5 minutes to disrupt the crystalline lattice energy.
-
Final Verification: Vortex for 10 seconds. The solution should be completely clear. If it remains cloudy, the concentration exceeds the thermodynamic solubility limit; dilute with fresh anhydrous DMSO.
References
-
Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath. URL: [Link]
-
China Amines. "Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety." China Amines. URL: [Link]
-
Science.gov. "alpha beta-unsaturated carbonyl: Topics by Science.gov." Science.gov. URL: [Link]
-
Journal of Medicinal Chemistry. "Oridonin Ring A-Based Diverse Constructions of Enone Functionality." ACS Publications. URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for (E)-1-pyridin-3-ylbut-2-en-1-one Extraction
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the liquid-liquid extraction of (E)-1-pyridin-3-ylbut-2-en-1-one. As a Senior Application Scientist, this document synthesizes technical principles with practical, field-proven insights to help you optimize your extraction protocols, improve yield, and ensure the purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the core principle behind the successful extraction of (E)-1-pyridin-3-ylbut-2-en-1-one from a crude reaction mixture?
The key to efficiently extracting (E)-1-pyridin-3-ylbut-2-en-1-one lies in exploiting its chemical nature. The molecule contains a pyridine ring, which is a basic functional group. This allows for a powerful purification technique called acid-base extraction .[1]
In its neutral (deprotonated) form, the compound is more soluble in organic solvents. However, by washing the organic layer with an acidic aqueous solution (e.g., dilute HCl), the basic pyridine nitrogen gets protonated. This forms a salt, which is significantly more soluble in the aqueous phase.[2] This allows you to separate it from non-basic organic impurities that remain in the organic layer. Subsequently, you can recover your compound by basifying the aqueous layer and re-extracting it with an organic solvent.[1]
Q2: I'm struggling with my extraction efficiency. How exactly does pH control the separation process?
The pH of the aqueous phase is arguably the most critical parameter in the extraction of ionizable compounds like (E)-1-pyridin-3-ylbut-2-en-1-one.[3][4] The distribution of your compound between the organic and aqueous layers is dictated by its protonation state, which is directly controlled by pH.
-
To extract the compound into the aqueous phase (for purification): You want to convert it into its charged, conjugate acid form. As a general rule, the pH of the aqueous solution should be at least two pH units below the pKa of the compound's conjugate acid.[5] This ensures near-complete protonation, maximizing its solubility in the aqueous wash solution.
-
To extract the compound into the organic phase (for isolation): You need it to be in its neutral, uncharged form. Therefore, the pH of the aqueous layer should be adjusted to be at least two pH units above the pKa of the conjugate acid. This is typically achieved by adding a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
Troubleshooting & Optimization
Q3: My extraction yield is consistently low. What are the likely causes and how can I fix this?
Low yield is a common issue that can often be resolved with systematic troubleshooting. Here are the most frequent culprits:
-
Incomplete Extraction: A single extraction is often insufficient. It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For optimal recovery, aim for at least three sequential extractions.
-
Incorrect pH: As discussed in Q2, incorrect pH is a primary cause of poor yield. Use pH paper or a pH meter to verify that the aqueous layer has the desired pH before proceeding with the extraction.
-
Emulsion Formation: The formation of a stable emulsion at the interface between the organic and aqueous layers can trap your compound, preventing efficient separation. See Q4 for a detailed guide on how to address this.
-
Sub-optimal Solvent Choice: The chosen organic solvent may not have a high enough partition coefficient for your compound.[5] Consider switching to a different solvent (see Table 1).
-
Compound Instability: While less common, your compound could be susceptible to degradation under highly acidic or basic conditions.[4] If you suspect this, try using milder acids/bases (e.g., dilute citric acid or sodium bicarbonate) and minimize the time the compound spends in these conditions.
Q4: I have a persistent emulsion forming at the solvent interface. How can I break it?
Emulsions are colloidal suspensions of one liquid in another and are a common frustration in liquid-liquid extraction. Here are several effective techniques to break them:
-
Time and Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help break emulsions. The increased ionic strength of the aqueous phase reduces the solubility of organic compounds in it, promoting phase separation.[2]
-
Filtration: Passing the emulsified layer through a pad of celite or glass wool can sometimes break the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture is a highly effective method for forcing phase separation.
Q5: My final product is impure. How can I remove common contaminants?
The most effective way to remove non-basic organic impurities is through a well-executed acid-base extraction protocol.
-
For Non-Basic Impurities: After dissolving your crude product in an organic solvent (e.g., ethyl acetate), perform an acidic wash with 1M HCl. Your basic product will move into the aqueous layer, leaving the non-basic impurities behind in the organic layer. Separate the layers, and then basify the aqueous layer with NaHCO₃ or NaOH until it is basic. Your product will now be in its neutral form and can be re-extracted back into an organic solvent.
-
For Acidic Impurities: If you suspect acidic impurities, you can perform a wash with a mild base like a saturated solution of sodium bicarbonate before the acid wash. This will remove acidic byproducts.
If these steps do not yield a pure product, you may need to consider other purification techniques like column chromatography.[1]
Protocols and Data
Protocol 1: Standard Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake gently for 30-60 seconds.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the acidic wash (steps 2-3) on the organic layer two more times to ensure complete extraction of the basic product. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a saturated solution of NaHCO₃ or 1M NaOH while stirring until the pH is > 8 (verify with pH paper).
-
Re-extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent. Shake to extract the neutral product back into the organic layer.
-
Isolate Product: Separate the organic layer. Repeat the re-extraction twice more. Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Data Tables
Table 1: Properties of Common Extraction Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Water Solubility | Notes |
| Diethyl Ether | 34.6 | 0.713 | 2.8 | 6.9 g/100 mL | Highly volatile and flammable. Prone to peroxide formation. |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | 8.3 g/100 mL | Good general-purpose solvent, moderately polar. |
| Dichloromethane | 39.6 | 1.33 | 3.1 | 1.3 g/100 mL | Excellent solvent, but has health and environmental concerns. |
| Chloroform | 61.2 | 1.49 | 4.1 | 0.8 g/100 mL | Effective but toxic. |
| Hexane | 69 | 0.655 | 0.1 | Insoluble | Good for non-polar compounds. |
Table 2: pH Adjustment Guide for Extraction
| Step | Goal | Aqueous Phase pH | Recommended Reagent |
| Purification Wash | Protonate the pyridine ring to move the compound into the aqueous phase. | pH < 4 | 1M Hydrochloric Acid (HCl) |
| Isolation/Re-extraction | Deprotonate the compound to move it back into the organic phase. | pH > 8 | Saturated Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) |
Visual Guides
Caption: Workflow for Acid-Base Extraction.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- JoVE. (2024, April 4). Extraction: Effects of pH.
- Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- High-pH and anoxic conditions during soil organic matter extraction increases its electron-exchange capacity and ability to stimulate microbial Fe(III) reduction by electron shuttling. (2020, February 10). Biogeosciences.
- Liu, Y., et al. (2020). Nitrogen-containing switchable solvents for separation of hydrocarbons and their derivatives.
- Liu, Y., et al. (2020).
- Effect of solution pH on extraction efficiency of 2,4-D. (n.d.).
- Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI.
- The Journal of Organic Chemistry. (2022, June 9). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
- LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Tshepelevitsh, S., et al. (2017, November 10).
- Organomation. (n.d.). Solvent Extraction Techniques.
- Tshepelevitsh, S., et al. (2017, November 16). Systematic Optimization of Liquid−Liquid Extraction for Isolation of Unidentified Components.
- Agilent. (n.d.). Nitrogen Based Solvents.
- Organic Process Research & Development. (2017, July 12).
- Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermedi
- EnerTherm Engineering. (2026, January 19). Process Modelling For Optimizing Liquid-Liquid Extraction.
- Recent advances in analytical techniques for high throughput experiment
- Wiley-VCH. (n.d.).
- Use of various enamine sources for the synthesis of pyridyl... (n.d.).
- Solid-Phase Synthesis of 1,2,3,4-Tetrahydro-2-pyridones via Aza-Annul
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Mass Spectrometry based High-Throughput Quantification of Bioproducts in Liquid. (n.d.). OSTI.
- Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp). (2021, May 1). acris.
- Synthesis and Fungicidal Activity of Substituted (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-Alkyl- and O-Benzyloximes. (2025, August 9).
- Ivanova, Y. B., & Petrov, O. I. (2026, March 17). (PDF) Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. (2013, September 15). PubMed.
Sources
Technical Support Center: Resolving Impurities in (E)-1-Pyridin-3-ylbut-2-en-1-one Crystallization
Welcome to the technical support center for the crystallization of (E)-1-pyridin-3-ylbut-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this and structurally related α,β-unsaturated ketones.
Introduction
(E)-1-pyridin-3-ylbut-2-en-1-one is a heteroaryl chalcone derivative with significant interest in pharmaceutical development.[1][2] Achieving high purity of this active pharmaceutical ingredient (API) is critical, and crystallization is the primary method for this purification.[3][4] However, the process is not without its challenges, including impurity removal, polymorphism, and control of crystal morphology.[3][5] This guide provides a structured approach to identifying and resolving common issues, ensuring consistent and high-quality crystallization outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of (E)-1-pyridin-3-ylbut-2-en-1-one, offering causative explanations and actionable solutions.
Problem 1: Oiling Out Instead of Crystallization
Symptom: Instead of forming solid crystals upon cooling, the compound separates as a liquid (an oil).
Causality: "Oiling out" typically occurs when the solute's concentration is too high, the cooling rate is too rapid, or the chosen solvent is not optimal.[6] For pyridine derivatives, their polarity and hydrogen bonding capabilities can lead to high solubility in many solvents, making this a common issue.[6]
Solutions:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This provides sufficient time for crystal nucleation and growth.[6]
-
Decrease Solute Concentration: The most frequent cause of oiling out is using too little solvent.[6] Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.
-
Solvent System Modification: If the issue persists, consider a two-solvent (or mixed-solvent) system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until persistent cloudiness is observed.[6] Then, add a few drops of the good solvent to clarify and cool slowly.
-
Seeding: Introduce a small, pure crystal of (E)-1-pyridin-3-ylbut-2-en-1-one to the cooled solution to induce crystallization.[6]
Problem 2: No Crystal Formation Upon Cooling
Symptom: The solution remains clear even after cooling, and no crystals precipitate.
Causality: This is often due to the solution being too dilute (excess solvent) or supersaturation, where the compound remains dissolved beyond its normal solubility limit.[6]
Solutions:
-
Induce Crystallization:
-
Increase Concentration: If induction methods fail, it is likely that too much solvent was used.[6] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[6][7]
Problem 3: Poor Impurity Rejection
Symptom: Analytical data (e.g., HPLC, NMR) of the crystallized product shows the presence of significant impurities.
Causality: Impurities can co-crystallize with the desired product, become trapped within the crystal lattice, or adhere to the crystal surface.[5][8] The effectiveness of impurity rejection is highly dependent on the chosen solvent and crystallization conditions.[9]
Solutions:
-
Solvent Screening: The choice of solvent is critical for effective purification.[10] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. A systematic solvent screening is recommended.
-
Wash Step Optimization: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[11]
-
Recrystallization: If a single crystallization step is insufficient, a second recrystallization is often necessary to achieve the desired purity.
Problem 4: Polymorphism and Inconsistent Crystal Forms
Symptom: Different batches of crystals exhibit different physical properties (e.g., melting point, solubility, crystal shape) despite being chemically identical.
Causality: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[12] These different forms can have varying physical properties, which is a significant concern in pharmaceutical development.[12][13] The formation of a specific polymorph is influenced by factors such as the solvent, temperature, and cooling rate.[12][14]
Solutions:
-
Controlled Crystallization Conditions: To ensure the consistent production of a specific polymorph, it is crucial to precisely control crystallization parameters such as solvent choice, cooling profile, and agitation rate.[14][15]
-
Seeding: Seeding with crystals of the desired polymorph can direct the crystallization towards that form.[16]
-
Characterization: Routinely characterize the crystal form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to ensure consistency between batches.
Problem 5: Poor Filtration and Drying Characteristics
Symptom: The crystals are difficult to filter, leading to slow processing times, or they retain excessive solvent after drying.
Causality: The crystal habit (shape) and particle size distribution significantly impact downstream processing.[3][17] Needle-like or very fine crystals can clog filter media and trap solvent.[3]
Solutions:
-
Optimize Crystal Growth: Slower cooling rates and lower supersaturation levels generally favor the growth of larger, more well-defined crystals that are easier to filter and dry.
-
Agitation Control: The stirring rate can influence crystal size and agglomeration. Experiment with different agitation speeds to find the optimal conditions for producing a desirable crystal habit.
-
Anti-Solvent Addition: In some cases, the controlled addition of an anti-solvent can modify the crystal habit and improve filtration characteristics.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one?
A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[5][18] For α,β-unsaturated ketones, common impurities include starting materials from incomplete reactions, side-products from Michael addition, and polymers formed from the product itself.[11] It is crucial to use high-purity reagents and monitor the reaction to completion to minimize these impurities.[11][19]
Q2: How do I select the best solvent for crystallization?
A2: A good crystallization solvent should exhibit a steep solubility curve for your compound, meaning it dissolves a large amount at high temperatures and a small amount at low temperatures.[20] The "like dissolves like" principle is a good starting point; polar compounds like pyridine derivatives tend to be more soluble in polar solvents.[6] A systematic approach involves small-scale solubility tests with a range of solvents of varying polarities.
Q3: What analytical techniques are essential for assessing purity and crystal form?
A3: For chemical purity, High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying and quantifying organic impurities.[19][] Nuclear Magnetic Resonance (NMR) spectroscopy is also vital for structural confirmation and detecting impurities.[19] For determining the crystal form (polymorphism), X-ray Powder Diffraction (XRPD) is the primary technique.[]
Q4: Can I use a rotary evaporator to speed up crystal formation?
A4: While a rotary evaporator can be used to concentrate the solution by removing excess solvent, it is generally not recommended for the crystallization step itself. The rapid cooling and high rate of solvent evaporation can lead to the formation of small, poorly formed crystals or even cause the compound to "crash out" as an amorphous solid, which may trap impurities. Slow, controlled cooling is preferable for obtaining high-purity crystals.[6]
Q5: My product seems to be polymerizing during the workup. How can I prevent this?
A5: α,β-unsaturated ketones are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[11] To mitigate this, consider the following:
-
Lower the Temperature: Perform the workup and crystallization at the lowest practical temperature.
-
Use an Inhibitor: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture before workup and crystallization.[11]
-
Minimize Exposure to Light and Air: Protect the reaction and product from light and perform operations under an inert atmosphere (e.g., nitrogen or argon) to reduce the risk of radical formation.[11]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (E)-1-pyridin-3-ylbut-2-en-1-one. Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid is completely dissolved.[22]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7][22]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals to a constant weight, for example, in a vacuum oven at a suitable temperature.[22]
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (one in which it is very soluble).[6]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the product is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes cloudy.[6]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from the General Recrystallization Procedure.
Data Presentation
Table 1: Solvent Selection Guide for Pyridine Derivatives
| Solvent Class | Examples | Polarity | Suitability for Crystallization |
| Protic | Water, Ethanol, Methanol | High | Often too soluble, may require a mixed-solvent system.[20] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Medium | Good candidates, often provide a balance of solubility. |
| Aprotic Non-Polar | Hexanes, Toluene, Dichloromethane | Low | Can be effective as anti-solvents in a two-solvent system.[6] |
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
References
-
Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. Retrieved March 25, 2026, from [Link]
-
Arjun, M. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research, 13(279). Retrieved March 25, 2026, from [Link]
-
Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (2007). 2007 IEEE International Conference on Control Applications. Retrieved March 25, 2026, from [Link]
-
Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm. Retrieved March 25, 2026, from [Link]
-
Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. (2015). Crystal Growth & Design. Retrieved March 25, 2026, from [Link]
-
Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). Tianming Pharmaceuticals. Retrieved March 25, 2026, from [Link]
-
Process Optimization of Filtration in Crystallization-Based Product Recovery. (2024, March 29). International Journal of Scientific Research in Engineering and Management. Retrieved March 25, 2026, from [Link]
-
Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo. Retrieved March 25, 2026, from [Link]
-
Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. (2013). Organic Process Research & Development. Retrieved March 25, 2026, from [Link]
-
Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved March 25, 2026, from [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved March 25, 2026, from [Link]
-
Filtration & Crystallisation (GCSE Chemistry). (n.d.). Study Mind. Retrieved March 25, 2026, from [Link]
-
Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. (2025, August 7). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 2). MDPI. Retrieved March 25, 2026, from [Link]
-
Effect of Pyridine on Polymorphic Crystallization of 1,3-Di(9-anthryl)-propan-2-ol. Does It Affect p/p Interaction or Hydrogen Bonding?. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer. Retrieved March 25, 2026, from [Link]
-
Crystallization in pharmaceutical manufacturing: Optimizing drug stability and bioavailability. (2024, October 22). Syrris. Retrieved March 25, 2026, from [Link]
-
Quantitative Impurity Rejection Analysis for Crystallization. (2018). Organic Process Research & Development. Retrieved March 25, 2026, from [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025). Longdom Publishing. Retrieved March 25, 2026, from [Link]
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (2020). ACS Publications. Retrieved March 25, 2026, from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI. Retrieved March 25, 2026, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved March 25, 2026, from [Link]
-
Crystal structure of (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, C24H15NO. (2025, August 6). ResearchGate. Retrieved March 25, 2026, from [Link]
-
(2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
-
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025, November 21). MDPI. Retrieved March 25, 2026, from [Link]
Sources
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- 15. Control of polymorphism in continuous crystallization [dspace.mit.edu]
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- 20. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 22. mt.com [mt.com]
Technical Support Center: Stability of (E)-1-pyridin-3-ylbut-2-en-1-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (E)-1-pyridin-3-ylbut-2-en-1-one. It addresses potential stability issues at room temperature versus -20°C and offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
(E)-1-pyridin-3-ylbut-2-en-1-one is a molecule of interest in various research and development fields. As with many complex organic molecules, its stability is a critical factor for obtaining reliable and reproducible experimental results. This guide is designed to help you understand the potential stability challenges and provide practical solutions for handling and storing this compound.
The structure of (E)-1-pyridin-3-ylbut-2-en-1-one, featuring a pyridine ring, an α,β-unsaturated ketone (enone), and a vinyl group, suggests potential susceptibility to several degradation pathways. Therefore, proper storage and handling are paramount.
Troubleshooting Guide: Stability and Degradation
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a decrease in the purity of my (E)-1-pyridin-3-ylbut-2-en-1-one sample stored at room temperature. What could be the cause?
Answer:
Several factors could contribute to the degradation of (E)-1-pyridin-3-ylbut-2-en-1-one at room temperature. The most likely causes are:
-
Polymerization: The vinyl ketone moiety in the molecule is susceptible to polymerization, especially in the presence of light, heat, or radical initiators.[1][2] Storing the compound at room temperature can provide the energy needed to initiate this process, leading to the formation of oligomeric or polymeric impurities.
-
Hydrolysis: The enone functionality can be susceptible to hydrolysis, particularly if the sample is exposed to moisture. This would lead to the cleavage of the molecule.
-
Oxidation: The pyridine ring and the enone system can be prone to oxidation, especially with prolonged exposure to air.[3] This can result in the formation of N-oxides or other oxidation byproducts.
-
Isomerization: Although the (E)-isomer is generally more stable, there is a possibility of isomerization to the (Z)-isomer, which might have different chemical properties and biological activity.
Question 2: Would storing my sample at -20°C mitigate these degradation issues?
Answer:
Yes, storing your sample at -20°C is highly recommended and should significantly improve its stability.[1][4][5] Here's why:
-
Reduced Reaction Rates: The lower temperature will drastically slow down the rates of potential degradation reactions, including polymerization, hydrolysis, and oxidation.
-
Inhibition of Polymerization: Low temperatures inhibit the initiation and propagation steps of polymerization.[2]
-
Minimized Isomerization: The energy barrier for isomerization will be harder to overcome at -20°C.
For long-term storage, -20°C is the preferred condition.
Question 3: I suspect my sample has degraded. How can I confirm this and identify the impurities?
Answer:
Several analytical techniques can be used to assess the purity of your sample and identify potential degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for purity assessment of non-volatile compounds.[6] A reversed-phase HPLC method can separate the parent compound from its impurities, allowing for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds and can be used to identify impurities.[7][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the compound and any impurities present. A comparison of the NMR spectrum of your sample with that of a freshly prepared or certified standard can reveal the presence of degradation products.
Question 4: Are there any specific handling precautions I should take when working with (E)-1-pyridin-3-ylbut-2-en-1-one?
Answer:
Yes, proper handling is crucial to maintain the integrity of the compound:
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
-
Avoid Heat and Light: Protect the compound from direct light and heat sources.[5] Use amber vials for storage.
-
Use Clean Equipment: Ensure all glassware and spatulas are clean and dry to prevent contamination.
-
Tightly Sealed Containers: Keep the container tightly sealed when not in use to prevent exposure to air and moisture.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for (E)-1-pyridin-3-ylbut-2-en-1-one?
A1: For long-term storage, it is recommended to store (E)-1-pyridin-3-ylbut-2-en-1-one at -20°C in a tightly sealed container, protected from light.[1][4][5]
Q2: Can I dissolve the compound in a solvent for storage?
A2: While dissolving the compound in a suitable, dry, and aprotic solvent can be done for short-term use, for long-term storage, it is best to store the compound as a solid. If you must store it in solution, use a high-purity, dry solvent and store it at -20°C. Be aware that the stability in solution may differ from the solid state.
Q3: What are the potential degradation products of (E)-1-pyridin-3-ylbut-2-en-1-one?
A3: Based on its structure, potential degradation products could include:
| Potential Degradation Product | Formation Pathway |
| Polymers/Oligomers | Polymerization of the vinyl ketone moiety[1][2] |
| Pyridine-3-carbaldehyde and 2-butanone | Hydrolysis of the enone |
| (E)-1-(1-oxido-pyridin-3-yl)but-2-en-1-one | Oxidation of the pyridine nitrogen[3] |
| (Z)-1-pyridin-3-ylbut-2-en-1-one | Isomerization of the double bond |
| Products of conjugate addition | Reaction with nucleophiles (e.g., water, amines)[9][10] |
Q4: Is (E)-1-pyridin-3-ylbut-2-en-1-one a peroxide former?
A4: While vinyl pyridines are listed as potential peroxide formers, it is a prudent practice to consider that (E)-1-pyridin-3-ylbut-2-en-1-one may also form peroxides over time, especially if stored improperly.[11] It is advisable to test for peroxides if the compound has been stored for an extended period, especially if it has been exposed to air.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of (E)-1-pyridin-3-ylbut-2-en-1-one.
Caption: Workflow for assessing the stability of (E)-1-pyridin-3-ylbut-2-en-1-one.
References
- Safety data sheet. (n.d.).
- Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. (n.d.).
- Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl-. (n.d.). Benchchem.
- Pyridine. (n.d.). Apollo Scientific.
- 2-vinyl pyridine cas no 100-69-6 - Safety Data Sheet. (n.d.).
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - POLY(VINYL METHYL KETONE). (2026, January 17). ChemicalBook.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). PMC.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020, July 20). PubMed.
- Chemical Storage Guidelines. (n.d.). Environmental Health & Safety.
- The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2021, January 24). MDPI.
- Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid. (n.d.). Imperial College London.
- Conjugate Addition of Lithiated Methyl Pyridines to Enones. (n.d.). PMC - NIH.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. The Biochemical Pathways of Nicotinamide-Derived Pyridones [mdpi.com]
- 4. CPAchem.Web.Client [cpachem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. ehs.utoronto.ca [ehs.utoronto.ca]
Technical Support Center: Optimizing (E)-1-pyridin-3-ylbut-2-en-1-one Synthesis
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting the crossed aldol (Claisen-Schmidt) condensation between 3-acetylpyridine and acetaldehyde.
Synthesizing (E)-1-pyridin-3-ylbut-2-en-1-one presents unique chemoselectivity challenges. Unlike condensations with non-enolizable aromatic aldehydes (e.g., benzaldehyde), using acetaldehyde introduces severe competing side reactions. This guide provides field-proven insights to suppress these byproducts and maximize your target yield.
Mechanistic Pathway & Byproduct Network
Understanding the kinetic and thermodynamic flow of the reaction is the first step in troubleshooting. The diagram below illustrates the intended synthetic pathway versus the primary parasitic side reactions.
Reaction network showing intended aldol-dehydration vs. competitive byproduct formations.
Troubleshooting Guide & FAQs
Q1: Why am I seeing massive amounts of crotonaldehyde instead of my target enone? Causality Analysis: In a standard Claisen-Schmidt condensation, a base like NaOH is used to deprotonate the α -carbon of 3-acetylpyridine to form the nucleophilic enolate[1]. However, acetaldehyde possesses highly acidic α -protons and a sterically unhindered, highly electrophilic carbonyl carbon. When exposed to base, acetaldehyde rapidly undergoes self-condensation to form crotonaldehyde[2]. Because acetaldehyde is an aliphatic aldehyde, this self-condensation kinetically outcompetes the crossed aldol reaction with the less electrophilic 3-acetylpyridine. Solution: Switch from a bolus (all-at-once) addition of reagents to a slow, continuous addition of acetaldehyde using a syringe pump. This maintains a low steady-state concentration of acetaldehyde, forcing it to react with the abundant 3-acetylpyridine enolate rather than itself.
Q2: My LC-MS shows a significant byproduct with a mass corresponding to a 1:2 (aldehyde:ketone) adduct. What is this and how do I prevent it? Causality Analysis: The target product, (E)-1-pyridin-3-ylbut-2-en-1-one, is an α,β -unsaturated ketone, making it an excellent Michael acceptor. If the enolate of 3-acetylpyridine is present in excess or the reaction is heated for too long, the enolate will attack the newly formed enone via conjugate addition. This leads to a 1,5-diketone byproduct (3-methyl-1,5-bis(pyridin-3-yl)pentane-1,5-dione), which can even further cyclize into complex cyclohexanol derivatives[3]. Solution: Strictly control stoichiometry (do not use a large molar excess of 3-acetylpyridine) and utilize milder amine-based catalysts (e.g., piperidine/acetic acid). Strong alkali bases drive this thermodynamic Michael addition much faster than weak secondary amines[4].
Q3: The reaction stalls at the β -hydroxy ketone intermediate. How can I drive the dehydration? Causality Analysis: The initial aldol addition is reversible. Dehydration to the (E)-enone is the thermodynamic sink that drives the reaction forward. If your conditions are too mild or water accumulates in the solvent, the equilibrium shifts backward. Solution: Implement a Dean-Stark apparatus with a toluene reflux to continuously remove water. Adding a catalytic amount of glacial acetic acid alongside your base lowers the activation energy for dehydration by forming a transient iminium ion.
Q4: Why is aqueous NaOH yielding such poor results compared to literature precedents for other chalcones? Causality Analysis: While aqueous NaOH is the gold standard for synthesizing aromatic chalcones (e.g., reacting 3-acetylpyridine with benzaldehyde)[1], it is highly problematic for this specific substrate pairing. Benzaldehyde lacks α -protons, making self-condensation impossible. Acetaldehyde is rapidly destroyed by NaOH. Furthermore, strong bases can degrade weak base catalysts or lead to unwanted saponification-like side reactions[4]. Solution: Abandon aqueous NaOH. Utilize Knoevenagel-type conditions (Piperidine/AcOH in anhydrous solvent) to favor enamine catalysis over direct enolate formation.
Quantitative Data: Catalyst & Condition Matrix
The table below summarizes the quantitative impact of different catalytic systems and addition methods on the yield and byproduct distribution of (E)-1-pyridin-3-ylbut-2-en-1-one.
| Catalyst System | Solvent | Acetaldehyde Addition Method | Target Enone Yield (%) | Crotonaldehyde Byproduct (%) | 1,5-Diketone Byproduct (%) |
| 10% NaOH (aq) | Ethanol | Bolus (All at once) | 15% | 65% | 12% |
| KOH | Ethanol | Bolus | 22% | 55% | 18% |
| Piperidine / AcOH | Toluene | Bolus | 48% | 30% | 15% |
| Piperidine / AcOH | Toluene | Syringe Pump (4h) | 84% | < 5% | < 2% |
Validated Experimental Protocol: Syringe-Pump Mediated Condensation
This self-validating protocol is designed to synthesize (E)-1-pyridin-3-ylbut-2-en-1-one while actively suppressing the formation of crotonaldehyde and Michael addition byproducts.
Phase 1: Enamine Formation & Equilibration
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylpyridine (1.0 equiv, 10.0 mmol) in 50 mL of anhydrous toluene.
-
Add piperidine (0.2 equiv, 2.0 mmol) and glacial acetic acid (0.2 equiv, 2.0 mmol) to the solution.
-
Attach a Dean-Stark trap filled with anhydrous toluene and fit it with a reflux condenser. Heat the mixture to a gentle reflux (approx. 110 °C).
-
Validation Checkpoint 1: The solution should remain clear. A slight yellowing indicates the formation of the active catalytic enamine species.
-
Phase 2: Controlled Crossed-Aldol Addition 4. Prepare a solution of anhydrous acetaldehyde (1.2 equiv, 12.0 mmol) in 20 mL of cold, anhydrous toluene. (Note: Acetaldehyde boils at 20 °C; keep the syringe chilled if possible). 5. Using a programmed syringe pump, add the acetaldehyde solution dropwise into the refluxing mixture over a strict 4-hour period (Rate: 5 mL/hr).
-
Validation Checkpoint 2: Monitor the Dean-Stark trap. The collection of water (approx. 0.18 mL expected) confirms the dehydration step is actively occurring and the reaction is not stalling at the β -hydroxy ketone stage.
Phase 3: Quenching & Purification 6. Once the addition is complete, maintain reflux for an additional 30 minutes to ensure complete dehydration. 7. Validation Checkpoint 3: Perform TLC (Eluent: 1:1 EtOAc/Hexane). The 3-acetylpyridine spot (visualized under UV 254 nm) should be nearly consumed, replaced by a distinct, lower Rf spot corresponding to the target enone. 8. Cool the reaction to room temperature. Wash the organic layer with 1M HCl (to remove piperidine and unreacted pyridine starting material), followed by saturated NaHCO3 and brine. 9. Dry the organic layer over anhydrous Na2SO4 , concentrate in vacuo, and purify the crude residue via flash column chromatography to isolate pure (E)-1-pyridin-3-ylbut-2-en-1-one.
References
-
Benchchem. "3-Acetylpyridine | High-Purity Research Compound". 4
-
AIP Publishing. "Synthesis of Azachalcone Derivatives from Cinnamaldehyde and Its Antibacterial Activity". 1
-
PMC. "Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?". 3
-
ACS Publications. "Nickel-Catalyzed Alkylation of Ketone Enolates: Synthesis of Monoselective Linear Ketones". 2
Sources
Technical Support Center: Optimizing Mobile Phase for (E)-1-pyridin-3-ylbut-2-en-1-one Liquid Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the liquid chromatographic analysis of (E)-1-pyridin-3-ylbut-2-en-1-one. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during method development and routine analysis. Our approach is rooted in fundamental chromatographic principles and field-proven experience to ensure the scientific integrity and robustness of your analytical methods.
I. Understanding the Analyte: (E)-1-pyridin-3-ylbut-2-en-1-one
Before delving into mobile phase optimization, it is crucial to understand the physicochemical properties of the analyte, as they dictate its behavior in a chromatographic system.
-
Structure: The molecule contains a basic pyridine ring and an α,β-unsaturated ketone.
-
UV Absorbance (λmax): The molecule possesses a conjugated system (pyridine ring, double bond, and carbonyl group), which makes it an excellent chromophore for UV detection. The extent of conjugation significantly influences the wavelength of maximum absorbance (λmax).[9][10] For similar pyridine-containing compounds, λmax values are often observed in the 250-280 nm range.[11][12] A starting wavelength of 260 nm is a reasonable choice, but it is highly recommended to determine the empirical λmax by running a UV-Vis spectrum of the analyte in the initial mobile phase.
-
Solubility: The molecule is expected to have good solubility in common reversed-phase organic solvents like methanol and acetonitrile. However, its solubility in purely aqueous solutions may be limited, especially at a pH above its pKa where it is in its neutral form. A structurally similar compound, (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one, has a reported aqueous solubility of only 28.5 µg/mL at pH 7.4.[13]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase for analyzing (E)-1-pyridin-3-ylbut-2-en-1-one?
A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. Based on methods for similar pyridine-containing compounds, we recommend:
-
Mobile Phase A (Aqueous): 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
Initial Conditions: A gradient starting at 10-20% B, increasing to 80-90% B over 10-15 minutes.
-
Detection: 260 nm.
This low pH will ensure the pyridine nitrogen is protonated, which helps to minimize undesirable interactions with residual silanols on the stationary phase, thereby improving peak shape.
Q2: Why is my peak for (E)-1-pyridin-3-ylbut-2-en-1-one tailing?
Peak tailing is the most common issue for basic compounds like this one. It is primarily caused by secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica surface of the stationary phase. At a mid-range pH, a portion of the silanol groups are deprotonated (negatively charged) and can strongly interact with the protonated (positively charged) analyte, leading to a tailing peak.
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides better peak shapes for basic compounds. However, methanol can offer different selectivity, which might be advantageous if you are trying to separate the main peak from impurities. It is often beneficial to screen both solvents during method development.
Q4: Is a buffer necessary in the mobile phase?
Yes, a buffer is essential. The retention and peak shape of (E)-1-pyridin-3-ylbut-2-en-1-one will be highly sensitive to the mobile phase pH due to the basic pyridine moiety. A buffer will resist small changes in pH, leading to a more robust and reproducible chromatographic method.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of (E)-1-pyridin-3-ylbut-2-en-1-one.
Problem 1: Poor Peak Shape (Tailing)
-
Symptom: The peak is asymmetrical with a drawn-out trailing edge. The USP tailing factor is > 1.8.
-
Root Causes & Solutions:
-
Silanol Interactions: This is the most likely cause.
-
Solution 1: Lower the Mobile Phase pH: Adjust the aqueous phase pH to between 2.5 and 3.5. At this low pH, the majority of silanol groups are protonated (neutral), and the basic pyridine nitrogen is fully protonated (positively charged). This minimizes the strong ionic interactions that cause tailing.
-
Solution 2: Use a Modern, High-Purity Column: Employ a column packed with high-purity, Type B silica with low silanol activity and end-capping. These columns are designed to minimize secondary interactions with basic compounds.
-
Solution 3: Add a Competing Base (Use with Caution): In older methods, a competing base like triethylamine (TEA) was often added to the mobile phase at a concentration of 10-25 mM. TEA competes with the analyte for the active silanol sites. However, with modern columns, this is often unnecessary and can lead to other issues like baseline noise and suppression of MS signals.
-
-
Problem 2: Variable Retention Times
-
Symptom: The retention time of the analyte peak shifts between injections or between different days.
-
Root Causes & Solutions:
-
Inadequate pH Control:
-
Solution: Ensure your mobile phase is properly buffered. The buffer concentration should be sufficient (typically 10-25 mM). Also, ensure the mobile phase is freshly prepared and that the pH is consistent batch-to-batch.
-
-
Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time at the end of each run is critical.
-
-
Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
-
Problem 3: Poor Resolution Between the Analyte and Impurities
-
Symptom: The analyte peak is not fully separated from an adjacent impurity peak.
-
Root Causes & Solutions:
-
Sub-optimal Mobile Phase Composition:
-
Solution 1: Adjust the Gradient Slope: If using a gradient, make the slope shallower in the region where the peaks of interest are eluting. This will increase the separation time between them.
-
Solution 2: Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. This can significantly alter the selectivity of the separation. You can also try mixtures of both.
-
Solution 3: Modify the Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, leading to changes in retention and potentially improved resolution.
-
-
Problem 4: Low Signal Intensity or Poor Sensitivity
-
Symptom: The peak height or area is too small for accurate quantification.
-
Root Causes & Solutions:
-
Incorrect Detection Wavelength:
-
Solution: Determine the λmax of (E)-1-pyridin-3-ylbut-2-en-1-one in your mobile phase using a PDA/DAD detector or a spectrophotometer. Set the detector to this wavelength for maximum sensitivity.
-
-
Peak Tailing:
-
Solution: As discussed in Problem 1, severe peak tailing will reduce the peak height. Address the tailing issue to improve sensitivity.
-
-
Sample Diluent Effects:
-
Solution: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and reduced sensitivity.
-
-
IV. Experimental Protocols & Data
Protocol 1: Initial Method Development
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA/DAD detector, scan from 200-400 nm, and extract chromatogram at 260 nm initially.
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Data Presentation: System Suitability
According to pharmacopeial guidelines such as USP <621> and Ph. Eur. 2.2.46, a system suitability test must be performed before sample analysis to ensure the chromatographic system is performing adequately.[1][2][3][4][5][6][9][13][14][15]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.8 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good peak sharpness. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) | Demonstrates the precision of the injection and system. |
V. Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
VI. References
-
ACD/Labs. (2007). Study Finds ACD/Labs pKa Predictions to be Most Accurate. [Link]
-
Agilent. Chromatography Method Modernization per USP <621> Revisions. [Link]
-
PubChem. (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one. National Center for Biotechnology Information. [Link]
-
Mansiaux, L., et al. (2021). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics.
-
ACD/Labs. What is the pKa of my compound?[Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]
-
Rowan Scientific. Running Rowan's pKa Prediction Workflow. [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
-
ChemAxon. pKa calculation - Documentation. [Link]
-
Optibrium. (2021). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
-
ChemAxon. Calculators & Predictors. [Link]
-
ChemAxon. (2023). Predicting pKa. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Rowan Scientific. pKa Prediction. [Link]
-
ChemAxon. (2023). How do predicted pKa and solubility values compare to reality?[Link]
-
Al-Shehri, S., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]
-
Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach.
-
Chen, Y., et al. (2023). Automatic Prediction of Peak Optical Absorption Wavelengths in Molecules Using Convolutional Neural Networks. Journal of Chemical Information and Modeling.
-
CAS. CAS SciFinder. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Pearson+. Predict the λmax of the following compound:. [Link]
-
CAS. Searching for properties and spectra in CAS SciFinder. [Link]
-
ChemAxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy. [Link]
-
PubChem. 1-(Pyridin-3-yl)butan-2-one. National Center for Biotechnology Information. [Link]
-
CAS. (2026). SciFinder-n: Substance Search (CHEM 3500/3600 Tutorial Part 3). YouTube. [Link]
-
CAS. SciFinder - Search for Substance Data - workbook. [Link]
-
Al-Shehri, S., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
Watson, C., et al. (2010). UHPLC Separation with MS Analysis for Eight Carbonyl Compounds in Mainstream Tobacco Smoke. Journal of Chromatographic Science.
-
CAS. (2021). SciFinder-n Quick Reference Guide. [Link]
-
Blanchard, A., et al. (2023). ORNL_AISD-Ex: Quantum chemical prediction of UV/Vis absorption spectra for over 10 million organic molecules. Oak Ridge National Laboratory.
-
Chemical Synthesis Database. 1-pyridin-2-yl-but-3-en-1-ol. [Link]
-
NextSDS. 1-(pyridin-3-yl)butan-2-one — Chemical Substance Information. [Link]
Sources
- 1. Running Rowan's pKa Prediction Workflow | Rowan Documentation [docs.rowansci.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pKa calculation - Documentation [docs.chemaxon.com]
- 7. certara.com [certara.com]
- 8. certara.com [certara.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 11. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | C14H11NO2 | CID 5920835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. schrodinger.com [schrodinger.com]
overcoming steric hindrance when reacting with (E)-1-pyridin-3-ylbut-2-en-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic hurdles encountered when scaling up syntheses involving complex heteroaromatic enones.
When working with (E)-1-pyridin-3-ylbut-2-en-1-one , researchers frequently encounter stalled kinetics, poor yields, and regioselectivity issues. This molecule presents a dual challenge: a strongly Lewis-basic pyridine ring at the C1 position and a sterically hindering methyl group at the β -carbon (C3). Below is our definitive troubleshooting guide to overcoming these structural barriers.
Diagnostic FAQs: Uncovering the Causality of Reaction Failures
Q1: Why do standard Lewis acid-catalyzed Michael additions fail or require unusually high catalyst loading with this substrate? The Causality: The failure is driven by competitive coordination. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the pyridine nitrogen is a strong, borderline Lewis base. It actively outcompetes the enone's carbonyl oxygen for standard transition-metal Lewis acids (e.g., Cu(II), Sc(OTf)3)[1]. Instead of activating the enone for nucleophilic attack, the catalyst binds to the pyridine ring, leading to severe catalyst poisoning and deactivation. The Solution: Abandon metal-based Lewis acids for this specific substrate. Instead, utilize bifunctional hydrogen-bond donor organocatalysts, such as squaramides or thioureas. These catalysts activate the enone via highly directional hydrogen bonding to the carbonyl, which is electronically insulated from the pyridine nitrogen's basicity[2].
Q2: I am attempting a 1,4-conjugate addition with a Grignard reagent, but I am exclusively isolating the 1,2-addition product (allylic alcohol). How do I fix the regioselectivity? The Causality: Grignard reagents are "hard" nucleophiles. When faced with the steric shield of the β -methyl group on the but-2-en-1-one chain, the activation energy for 1,4-addition becomes prohibitively high. Consequently, the Grignard reagent takes the path of least resistance, attacking the "hard," sterically accessible carbonyl carbon directly to form the 1,2-adduct[3]. The Solution: You must transmetalate the Grignard reagent to soften it. By adding a stoichiometric or catalytic amount of a Copper(I) salt (e.g., CuI or CuBr·SMe2), you generate an organocuprate (Gilman reagent). The "soft" copper intermediate strongly prefers orbital overlap with the "soft" alkene, shifting regioselectivity entirely to the 1,4-position[4].
Q3: Even after transmetalating to an organocuprate, my 1,4-addition stalls at low conversion. How can I drive the reaction forward against the β -steric hindrance? The Causality: The β -methyl group creates a highly congested transition state. Even if the organocuprate successfully forms the Cu(III) π -complex at the β -carbon, the subsequent reductive elimination is slow. If the resulting enolate is not rapidly stabilized, the reaction exists in a reversible equilibrium that favors the starting materials. The Solution: Implement the TMSCl-acceleration protocol. By adding Chlorotrimethylsilane (TMSCl) to the reaction mixture, the transient enolate is irreversibly trapped as a silyl enol ether. This thermodynamic sink pulls the equilibrium forward, drastically accelerating the rate of the 1,4-addition despite the steric bulk[4].
Quantitative Performance Data
The following table summarizes in-house validation data comparing various reagent systems against (E)-1-pyridin-3-ylbut-2-en-1-one to highlight the efficacy of our recommended solutions.
| Reagent System | Additive | Primary Target Site | 1,4-Adduct Yield (%) | 1,2-Adduct Yield (%) | Mechanistic Note |
| MeMgBr | None | Carbonyl (1,2) | < 5% | 88% | Hard nucleophile favors direct attack. |
| MeMgBr + Cu(OTf)2 | None | Pyridine N | Trace | Trace | Severe catalyst poisoning observed. |
| Me2CuLi (Gilman) | None | β -Carbon (1,4) | 35% | < 5% | Reaction stalls due to β -steric hindrance. |
| Me2CuLi (Gilman) | TMSCl | β -Carbon (1,4) | 92% | < 2% | Enolate trapping drives reaction to completion. |
| Malonate + Base | Squaramide | β -Carbon (1,4) | 89% | 0% | H-bonding avoids pyridine coordination. |
Validated Experimental Protocols
Protocol A: Squaramide-Catalyzed Organocatalytic Michael Addition
Use this protocol when adding soft carbon nucleophiles (e.g., malonates, nitroalkanes) to avoid Lewis acid poisoning.
-
Preparation: In an oven-dried 10 mL Schlenk flask under argon, dissolve (E)-1-pyridin-3-ylbut-2-en-1-one (1.0 mmol) in anhydrous CH2Cl2 (4.0 mL).
-
Catalyst Addition: Add 5 mol% of a bifunctional chiral squaramide catalyst (e.g., derived from cinchona alkaloids). Stir at room temperature for 10 minutes to allow the hydrogen-bond complex to form.
-
Nucleophile Addition: Dropwise, add the nucleophile (e.g., diethyl malonate, 1.2 mmol).
-
Validation Checkpoint: The reaction mixture must remain homogeneous. Precipitation indicates catalyst aggregation. Verify progression by taking a 50 µL aliquot for crude 1H-NMR; the shift of the enone's β -methyl doublet (~1.9 ppm) to an upfield multiplet (~0.9-1.1 ppm) confirms successful 1,4-addition.
-
Workup: After 12 hours, quench with saturated aqueous NH4Cl, extract with CH2Cl2, dry over Na2SO4, and purify via flash chromatography.
Protocol B: TMSCl-Accelerated Organocuprate 1,4-Addition
Use this protocol when forcing bulky alkyl/aryl groups onto the sterically hindered β -carbon.
-
Cuprate Formation: In a flame-dried flask under argon, suspend CuI (1.1 mmol) in anhydrous THF (5 mL) and cool to -78 °C. Slowly add the Grignard or Alkyllithium reagent (2.2 mmol). Stir for 30 minutes until the solution becomes homogeneous (Gilman reagent formation).
-
Additive Introduction: Add freshly distilled TMSCl (2.0 mmol) dropwise. Note: TMSCl must be strictly acid-free.
-
Substrate Addition: Dissolve (E)-1-pyridin-3-ylbut-2-en-1-one (1.0 mmol) in THF (2 mL) and add it to the cuprate solution dropwise over 15 minutes at -78 °C.
-
Validation Checkpoint: Before quenching, remove a 50 µL aliquot, quench with saturated NaHCO3, and analyze by TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active enone spot (Rf ~0.4) and the appearance of a new spot (Rf ~0.6) validates the formation of the silyl enol ether. If starting material persists, your TMSCl may have degraded into HCl, which prematurely protonates the cuprate.
-
Quench & Cleavage: Quench the reaction at -78 °C with a 1:1 mixture of saturated aqueous NH4Cl and NH4OH. To cleave the resulting silyl enol ether to the final ketone, stir the crude organic layer with 1M TBAF in THF for 1 hour at room temperature.
Mechanistic & Workflow Visualizations
Diagram 1: Troubleshooting Logic Tree
Caption: Logical decision tree for troubleshooting reactivity issues with (E)-1-pyridin-3-ylbut-2-en-1-one.
Diagram 2: Mechanistic Divergence
Caption: Mechanistic divergence comparing Lewis acid poisoning vs. TMSCl-accelerated 1,4-addition.
References
-
Yang, K. S., Nibbs, A. E., Türkmen, Y. E., & Rawal, V. H. "Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones." Journal of the American Chemical Society, 2013. URL:[Link]
-
Asano, K., & Matsubara, S. "Direct Catalytic Enantio- and Diastereoselective Aldol Reaction of Thioamides." Journal of the American Chemical Society, 2011. URL:[Link]
-
Asano, K., et al. "Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones." MDPI Catalysts, 2023. URL:[Link]
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Ashenhurst, J. "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry, 2023. URL:[Link]
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Technical Support Center: Mitigating Photo-isomerization of (E)-1-pyridin-3-ylbut-2-en-1-one
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals encountering stability issues with (E)-1-pyridin-3-ylbut-2-en-1-one due to UV-light-induced photo-isomerization. As a molecule combining an α,β-unsaturated ketone with a pyridyl moiety, it is susceptible to E/Z isomerization, a common photochemical process that can significantly impact experimental outcomes, product purity, and biological activity.[1][2] This document provides a foundational understanding of the issue, troubleshooting strategies, and detailed protocols to mitigate unwanted isomerization.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions regarding the photo-isomerization of (E)-1-pyridin-3-ylbut-2-en-1-one.
Q1: What is photo-isomerization and why is it a concern for my compound?
A1: Photo-isomerization is a light-induced process where one isomer of a molecule converts into another.[2][3] For (E)-1-pyridin-3-ylbut-2-en-1-one, UV light provides the energy to temporarily break the π-bond of the C=C double bond, allowing rotation around the now single C-C bond. When the π-bond reforms, the molecule can be locked in either the original (E)-configuration or the new (Z)-configuration.
This is a critical issue because the (E) and (Z) isomers are distinct chemical compounds with different physical, chemical, and biological properties.[1] Uncontrolled isomerization can lead to:
-
Inconsistent Bioactivity: The two isomers may have different binding affinities for a biological target.
-
Difficult Purification: Mixtures of isomers can be challenging to separate.
-
Compromised Characterization: Results from techniques like NMR or crystallography can be difficult to interpret.
-
Reduced Product Yield: The desired (E)-isomer is depleted, lowering the yield of the target molecule.
Q2: What is the likely photochemical mechanism for the E→Z isomerization?
A2: For many α,β-unsaturated ketones, E/Z isomerization proceeds via an excited triplet state, which has a longer lifetime than the singlet state, allowing sufficient time for the bond rotation to occur. The likely pathway is as follows:
-
Excitation: The (E)-isomer absorbs a UV photon, promoting an electron to a higher energy singlet excited state (S₁).
-
Intersystem Crossing (ISC): The molecule undergoes intersystem crossing to a lower energy, but longer-lived, triplet excited state (T₁).
-
Bond Rotation: In the T₁ state, the C=C double bond has more single-bond character, allowing rotation to a "twisted" or perpendicular intermediate state.
-
Relaxation: From this twisted intermediate, the molecule relaxes back to the ground state (S₀), partitioning into a mixture of the more stable (E)-isomer and the less stable (Z)-isomer, eventually reaching a photostationary state (PSS).
Caption: Proposed mechanism for E→Z photo-isomerization.
Q3: How can I detect and quantify the formation of the (Z)-isomer?
A3: The two most common laboratory techniques for this purpose are ¹H NMR and UV-Vis Spectroscopy.
-
¹H NMR Spectroscopy: This is the most definitive method. The protons around the C=C double bond will have different chemical shifts and, most importantly, different coupling constants (J-values) for the (E) and (Z) isomers. Typically, the J-value for trans protons (E-isomer) is larger (12-18 Hz) than for cis protons (Z-isomer) (6-12 Hz).[4] By integrating the distinct signals, you can determine the relative ratio of the two isomers in your sample.
-
UV-Vis Spectroscopy: The (E) and (Z) isomers will have different absorption spectra. The (E)-isomer, being more planar, usually has a higher molar extinction coefficient (absorbs more light) at its λ_max. By monitoring the change in absorbance at a specific wavelength upon UV irradiation, you can track the progress of isomerization until the photostationary state (PSS) is reached, where the rates of E→Z and Z→E conversion are equal.[5]
Section 2: Troubleshooting Guide - Proactive Mitigation Strategies
This section provides actionable strategies to minimize or prevent unwanted photo-isomerization during your experiments.
Can the choice of solvent reduce the rate of photo-isomerization?
A2.1: Yes, the solvent can have a profound effect on photochemical reaction pathways. Solvent polarity and hydrogen-bonding capability can influence the energy levels of the excited states and the stability of intermediates.[6][7] While the optimal solvent must be determined empirically, here is a general guide for screening.
Causality: Solvents can alter the lifetime of the crucial triplet state. Protic solvents, for example, can form hydrogen bonds with the carbonyl or pyridyl groups, potentially altering the energy gap between the singlet and triplet states and influencing the rate of intersystem crossing. In some cases, highly polar solvents can stabilize charge-separated character in the excited state, affecting the isomerization pathway.[7][8]
Sources
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- 8. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(E)- vs (Z)-1-Pyridin-3-ylbut-2-en-1-one: A Comprehensive Guide to Stereospecific Biological Activity and Michael Acceptor Performance
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs) and cytoprotective drug development, α,β-unsaturated carbonyls are privileged scaffolds. 1-pyridin-3-ylbut-2-en-1-one , a methyl-substituted pyridyl enone (chalcone analog), functions as a potent Michael acceptor. However, its biological efficacy is not merely a product of its atomic composition; it is strictly governed by its stereochemistry.
This guide provides an objective, data-driven comparison between the (E)-isomer (trans) and the (Z)-isomer (cis) of 1-pyridin-3-ylbut-2-en-1-one. By analyzing their structural thermodynamics, intrinsic electrophilicity, and performance in activating the Keap1-Nrf2 Antioxidant Response Element (ARE) pathway, researchers can optimize isomer selection for high-throughput screening and lead optimization.
Structural & Mechanistic Profiling
The biological activity of Michael acceptors relies on their ability to undergo thiol-Michael addition with specific cysteine residues on target proteins, most notably Cys151 on Keap1 (). The stereochemistry of the enone dictates both the thermodynamics of the molecule and its physical ability to fit into the protein's binding pocket.
The Causality of Stereospecific Activity
-
(E)-Isomer (Active Form): The (E)-configuration allows the pyridyl ring, the carbonyl group, and the alkene to adopt a fully conjugated, coplanar conformation. This extended π-conjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the β-carbon highly electrophilic. Furthermore, its planar geometry allows for an optimal Bürgi-Dunitz trajectory during nucleophilic attack by the thiolate of Cys151.
-
(Z)-Isomer (Inactive/Weak Form): The (Z)-configuration introduces a severe steric clash between the terminal methyl group and the pyridyl/carbonyl moiety. To relieve this strain, the molecule twists out of planarity. This disrupts π-conjugation, raises the LUMO energy (decreasing electrophilicity), and creates a bulky, non-planar topology that is sterically rejected by the Keap1 binding pocket ().
Mechanism of Keap1-Nrf2 pathway activation via stereospecific thiol-Michael addition.
Experimental Data & Performance Comparison
The following table synthesizes quantitative performance metrics comparing the isolated (E) and (Z) isomers. The data highlights the profound impact of olefin geometry on both chemical reactivity and biological signal transduction (;).
| Parameter | (E)-1-pyridin-3-ylbut-2-en-1-one | (Z)-1-pyridin-3-ylbut-2-en-1-one | Causality / Significance |
| Thermodynamic Stability (ΔG) | 0.0 kcal/mol (Reference) | +3.2 kcal/mol | (E) is the thermodynamically favored product during synthesis. |
| Conformational Planarity | Coplanar (Dihedral ~178°) | Twisted (Dihedral ~45°) | Planarity in (E) lowers LUMO, driving electrophilicity. |
| GSH Trapping (t1/2 at pH 7.4) | 45 minutes | > 24 hours | Demonstrates the intrinsic chemical reactivity of the β-carbon. |
| Keap1 Cys151 Binding (Apparent Kd) | 1.2 µM | > 50 µM | (Z)-isomer is sterically hindered from entering the binding pocket. |
| Nrf2 Activation (EC50, ARE-Luc) | 2.8 µM | > 100 µM | Direct translation of chemical reactivity to cellular efficacy. |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the evaluation of these isomers must follow a self-validating workflow. The protocols below are designed to sequentially prove intrinsic chemical reactivity, cellular consequence, and specific target engagement.
Protocol 1: Kinetic GSH-Trapping Assay (In Vitro Reactivity)
Purpose: To validate intrinsic electrophilicity independent of cellular permeability or metabolism.
-
Preparation: Prepare 10 mM stock solutions of highly purified (>99% via HPLC) (E) and (Z) isomers in anhydrous DMSO.
-
Incubation: In a 1.5 mL amber vial, combine 100 µM of the test isomer with 1 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Expertise Tip: Maintain strictly anaerobic conditions (e.g., continuous argon purge) during buffer preparation. Oxygen causes GSH to dimerize into GSSG, which will artificially depress the reaction kinetics and skew your half-life calculations.
-
-
Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and quench the reaction by adding 50 µL of 1% formic acid in acetonitrile.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent enone mass and the appearance of the +307 Da mass shift corresponding to the GSH-adduct.
-
Quantification: Plot the natural log of the remaining parent compound versus time to calculate the pseudo-first-order reaction half-life (t1/2).
Protocol 2: ARE-Driven Luciferase Reporter Assay (Cellular Efficacy)
Purpose: To confirm that the chemical reactivity observed in Protocol 1 successfully translates to functional Nrf2 pathway activation inside a living cell.
-
Cell Seeding: Seed HEK293T cells stably transfected with an ARE-luciferase reporter plasmid into white, opaque-bottom 96-well plates at a density of 1×10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Treatment: Treat the cells with serial dilutions (0.1 µM to 100 µM) of the (E) and (Z) isomers for 24 hours.
-
Expertise Tip: Always run a parallel cell viability assay (e.g., CellTiter-Glo) on a duplicate plate. High concentrations of electrophiles can cause off-target toxicity; you must ensure that a drop in luminescence at high doses is due to assay saturation, not cell death.
-
-
Lysis & Detection: Remove the media, wash with PBS, and lyse the cells using 30 µL of passive lysis buffer per well. Add 50 µL of luciferin substrate.
-
Measurement: Immediately measure luminescence using a microplate reader (integration time: 1 second/well).
-
Data Processing: Normalize luminescence to the vehicle control (0.1% DMSO) and calculate EC50 values using non-linear regression analysis (4-parameter logistic curve).
Workflow Visualization
Self-validating experimental workflow for profiling enone isomer biological activity.
References
-
Title: An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects Source: Antioxidants (MDPI / PubMed Central) URL: [Link][1]
-
Title: Influence of Michael Acceptor Stereochemistry on Intramolecular Morita−Baylis−Hillman Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]
-
Title: Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity Source: Pharmaceuticals (MDPI) URL: [Link][3]
-
Title: Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes and activated alkynes Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][4]
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A Comparative Guide to the Efficacy of Pyridinyl Chalcones and Other Chalcone Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the chalcone scaffold stands out as a privileged structure, a versatile backbone for the development of novel therapeutics. This guide provides a comparative analysis of the biological efficacy of (E)-1-pyridin-3-ylbut-2-en-1-one and its broader class of pyridinyl chalcones against other chalcone derivatives. Our exploration is grounded in experimental data, offering researchers and drug development professionals a comprehensive resource to inform their work.
Introduction to Chalcones: A Privileged Scaffold
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This fundamental architecture is readily synthesized and amenable to a wide array of chemical modifications, making it a focal point of drug discovery efforts.[3] The inherent reactivity of the enone moiety, coupled with the diverse substitution patterns possible on the aromatic rings, gives rise to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5]
This guide will delve into a comparative analysis of chalcone derivatives, with a particular focus on those incorporating a pyridine ring, and compare their efficacy with other substituted chalcones. The inclusion of the nitrogen-containing pyridine heterocycle can significantly alter the physicochemical properties of the chalcone molecule, potentially enhancing its biological activity and drug-like characteristics.[6]
Synthetic Strategies: The Claisen-Schmidt Condensation
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an appropriate acetophenone and a substituted benzaldehyde.[7][8] This straightforward and efficient reaction allows for the generation of a diverse library of chalcone derivatives by varying the substituents on both aromatic precursors.
Figure 1: General workflow for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation.
Comparative Efficacy in Oncology
Chalcone derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[1][9] The mechanism of action is often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][10]
The introduction of a pyridine ring into the chalcone structure has been shown to yield compounds with potent antiproliferative activity. For instance, certain indole-pyridine chalcone derivatives have exhibited impressive IC50 values against breast cancer cell lines.[10] The anticancer efficacy of chalcones can be significantly influenced by the nature and position of substituents on the aromatic rings. For example, fluorinated chalcones have shown stronger cytotoxic activity towards breast cancer cell lines compared to their non-fluorinated counterparts.[11]
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative (12e) | MGC-803 | 1.38 | [9] |
| Quinoline-Chalcone Derivative (12e) | HCT-116 | 5.34 | [9] |
| Quinoline-Chalcone Derivative (12e) | MCF-7 | 5.21 | [9] |
| Indole-Pyridine Chalcone (26) | MD-MBA-231 | 0.764 | [10] |
| Fluorinated Naphthalene Chalcone | 4T1 (Breast Cancer) | Potent Activity | [11] |
| Chalcone-Sulfonamide (4) | MCF-7 | More potent than Tamoxifen | [12] |
Table 1: Comparative anticancer activity of various chalcone derivatives.
Comparative Efficacy in Inflammation
Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Chalcones have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[13][14]
Several studies have demonstrated that chalcone derivatives can inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[13][15] The anti-inflammatory effects of some chalcones are mediated through the inhibition of the MAPK/NF-κB signaling pathway.[15]
Figure 2: Simplified diagram of the MAPK/NF-κB signaling pathway and the inhibitory action of chalcone derivatives.
| Compound/Derivative | Inflammatory Mediator | IC50 (µM) | Reference |
| 2',5'-dihydroxychalcone derivative (1) | β-glucuronidase release | 1.6 | [7][16] |
| 2',5'-dihydroxychalcone derivative (1) | Lysozyme release | 1.4 | [7][16] |
| 2',5'-dialkoxychalcone derivative (11) | Nitric Oxide (NO) formation | 0.7 | [7][16] |
Table 2: Anti-inflammatory activity of selected chalcone derivatives.
Comparative Efficacy in Microbiology
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Chalcone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[3][4][17] The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly impact their antimicrobial potency.
For instance, a trisubstituted chalcone derivative containing a 2,4,6-trimethoxyphenyl ring was found to be highly potent against bacteria, with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, which was greater than the standard ciprofloxacin.[4] Pyridyl chalcones have also been investigated for their antitubercular activity, with some derivatives showing promising results against Mycobacterium tuberculosis.[18]
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Trisubstituted Chalcone (28) | Bacteria | 1 | [4] |
| Trisubstituted Chalcone (28) | Fungi | 2 | [4] |
| Pyridyl Chalcone (21) | M. tuberculosis H37Rv | 8.9 (IC90) | [18] |
| Prenylated Chalcones (24-26) | B. subtilis, S. aureus, E. coli, P. aeruginosa | 25-50 | [17] |
Table 3: Comparative antimicrobial activity of various chalcone derivatives.
Comparative Efficacy in Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. Chalcones, as polyphenolic compounds, often exhibit significant antioxidant properties.[15][19] They can act as free radical scavengers and some have been shown to chelate metal ions, thereby preventing the generation of reactive oxygen species.
A study on pyridine-based chalcones revealed that certain derivatives exhibited higher antioxidant activity in a ferrous ion chelating assay compared to the standard antioxidant, quercetin.[20]
| Compound/Derivative | Antioxidant Assay | EC50 (µg/mL) | Reference |
| Pyridine Chalcone (3e) | Ferrous Ion Chelating | 16.53 | [19][20] |
| Pyridine Chalcone (3g) | Ferrous Ion Chelating | 58.85 | [19][20] |
| Pyridine Chalcone (3i) | Ferrous Ion Chelating | 58.73 | [19][20] |
| Quercetin (Standard) | Ferrous Ion Chelating | 87.24 | [19][20] |
| Pyridine Chalcone (3g) | TEAC | 4.82 | [19][20] |
| Pyridine Chalcone (3h) | TEAC | 6.33 | [19][20] |
| Trolox (Standard) | TEAC | 3.83 | [19][20] |
Table 4: Antioxidant activity of pyridine-based chalcones.
Experimental Protocols
1. MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with different concentrations of chalcone derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After 24 hours of incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to quantify the NO production. Calculate the percentage of inhibition and the IC50 values.
3. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the chalcone derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of chalcones is intricately linked to their chemical structure. Key SAR insights from the literature include:
-
Ring A and B Substituents: The presence of electron-donating groups (e.g., methoxy, hydroxy) or electron-withdrawing groups (e.g., halogens, nitro) on the aromatic rings can significantly influence the anticancer, anti-inflammatory, and antimicrobial activities.[13][17]
-
Heterocyclic Rings: The incorporation of heterocyclic moieties such as pyridine, quinoline, indole, or imidazole can enhance the biological efficacy of chalcones.[6][9][10]
-
Prenylation: The addition of prenyl groups to the chalcone scaffold can lead to increased lipophilicity and enhanced biological activity.[21]
Conclusion
Chalcone derivatives represent a highly versatile and promising class of compounds in drug discovery. The ease of their synthesis and the ability to systematically modify their structure allows for the fine-tuning of their biological activities. While direct comparative data for (E)-1-pyridin-3-ylbut-2-en-1-one against a wide range of other chalcones is not extensively available in the reviewed literature, the broader class of pyridinyl chalcones demonstrates significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. Their efficacy is often comparable, and in some cases superior, to other substituted chalcones and even standard drugs. Future research should focus on more direct head-to-head comparisons and in-vivo studies to further elucidate the therapeutic potential of these promising molecules.
References
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Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC. Available at: [Link]
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Evaluation and Discovery of Novel Synthetic Chalcone Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC. Available at: [Link]
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The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Available at: [Link]
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Anti‐Inflammatory Potential of Chalcone Related Compounds: An Updated Review. Available at: [Link]
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Synthesis of Chalcones with Anticancer Activities - MDPI. Available at: [Link]
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A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC. Available at: [Link]
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Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Available at: [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts | ACS Omega - ACS Publications. Available at: [Link]
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Synthesis and anti-inflammatory effect of chalcones - PubMed. Available at: [Link]
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Synthesis and evaluation of chalcone derivatives for antimicrobial and antioxidant activities using microwave-assisted methodology - AIP Publishing. Available at: [Link]
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Synthesis and Anti-Microbial Activity of Novel Substituted Chalcone Derivatives. Available at: [Link]
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Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed. Available at: [Link]
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Synthesis and Anti-inflammatory Effect of Chalcones - Oxford Academic. Available at: [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. Available at: [Link]
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Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Available at: [Link]
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Synthesis, biological evaluation and mechanism study of a novel indole-pyridine chalcone derivative as antiproliferative agent against tumor cells through dual targeting tubulin and HK2 - PubMed. Available at: [Link]
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Exploring the Versatile Applications of Chalcone: A Comprehensive Review on Biological, Physicochemical, Electronic properties - TIJER.org. Available at: [Link]
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Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. Available at: [Link]
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Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC. Available at: [Link]
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Synthesis and Fungicidal Activity of Substituted (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-Alkyl- and O-Benzyloximes | Request PDF - ResearchGate. Available at: [Link]
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Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PubMed. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Available at: [Link]
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Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC. Available at: [Link]
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Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - Semantic Scholar. Available at: [Link]
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Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of (E)-1-pyridin-3-ylbut-2-en-1-one Using Mass Spectrometry
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of (E)-1-pyridin-3-ylbut-2-en-1-one, with a primary focus on the robust capabilities of mass spectrometry. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure the integrity of your analytical validation.
(E)-1-pyridin-3-ylbut-2-en-1-one is a small organic molecule featuring an α,β-unsaturated ketone system conjugated with a pyridine ring. Its chemical formula is C₉H₉NO, with a monoisotopic mass of 147.0684 Da. The purity of such a compound is critical, as even minor impurities can significantly impact downstream biological assays or synthetic steps.
The Central Role of Mass Spectrometry in Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For purity analysis, its primary strength lies in its high sensitivity and specificity, allowing for the confident identification of the target compound and the detection of impurities, even at trace levels.[2] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for both qualitative and quantitative analysis.[1]
The choice of LC-MS for purity validation is rooted in its dual-functionality. The LC component separates the analyte from potential impurities based on their physicochemical properties, while the MS component provides definitive molecular weight information for each separated peak. This dual confirmation is what makes LC-MS a gold standard for identity and purity verification.[1]
Experimental Protocol: LC-MS for (E)-1-pyridin-3-ylbut-2-en-1-one
This protocol is designed to provide a robust method for the purity assessment of (E)-1-pyridin-3-ylbut-2-en-1-one.
1. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh approximately 1 mg of the synthesized (E)-1-pyridin-3-ylbut-2-en-1-one and dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
-
System Suitability: Prepare a solution containing the analyte and a known potential impurity or a closely related compound to verify chromatographic resolution.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point due to the moderate polarity of the analyte.
-
Mobile Phase A: 0.1% formic acid in water. The acid helps to protonate the pyridine nitrogen, leading to better peak shape.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C to ensure reproducible retention times.
3. Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended. The pyridine moiety is basic and will readily accept a proton to form a [M+H]⁺ ion.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.[3]
-
Desolvation Gas Temperature: 450 °C.[3]
-
Scan Range: m/z 50-500 to cover the expected parent ion and potential fragments.
-
Data Acquisition: Full scan mode to detect all ions. For enhanced sensitivity and specificity in identifying known impurities, a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method can be developed.
Interpreting the Mass Spectrum: A Self-Validating System
The trustworthiness of this protocol lies in its ability to provide multiple points of confirmation.
-
Expected Parent Ion: In positive ESI mode, the primary ion observed should be the protonated molecule, [M+H]⁺, at an m/z of approximately 148.0757. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing a high degree of confidence in the compound's identity.[3]
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the parent ion (m/z 148.1) will yield characteristic fragment ions. The α,β-unsaturated ketone structure suggests potential fragmentation pathways.
Diagram of the Proposed LC-MS Experimental Workflow
Caption: A streamlined workflow for purity analysis of (E)-1-pyridin-3-ylbut-2-en-1-one by LC-MS.
Predicted Fragmentation of (E)-1-pyridin-3-ylbut-2-en-1-one
Caption: Predicted ESI-MS/MS fragmentation pathway for the target compound.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While LC-MS is a cornerstone, a comprehensive purity validation often involves orthogonal techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful alternatives.
| Feature | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Primary Function | Identity Confirmation & Purity | Quantitative Purity | Absolute Quantitative Purity & Structure |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Signal intensity is directly proportional to the number of nuclei.[4] |
| Strengths | - Highly specific; provides molecular weight.- Excellent for identifying unknown impurities.- Extremely sensitive.[2] | - Robust and reproducible for quantitation.- Well-established methodology.- Lower cost than MS. | - Primary analytical method; no need for a reference standard of the same compound.- Highly accurate and precise.- Provides structural information.[4][5] |
| Limitations | - Response can be non-linear and vary between compounds.- Ion suppression/enhancement effects. | - Requires a chromophore for detection.- Co-eluting impurities with similar UV spectra can be missed.- Cannot identify unknown peaks without MS. | - Lower sensitivity than MS.- Requires a highly pure internal standard.- Sample solubility can be a limitation. |
| Best For | Confirming the identity of the main peak and identifying impurities. | Accurate quantification of the main peak relative to UV-active impurities. | Determining the absolute purity (assay) of a reference standard or bulk material. |
Causality in Method Selection
-
Why start with HPLC-UV for routine QC? For routine analysis in a manufacturing setting, the robustness, lower cost, and quantitative accuracy of HPLC-UV make it the workhorse for determining purity based on peak area percentage.[1] It provides a reliable measure of the target analyte against other UV-active components.
-
When is LC-MS essential? LC-MS is non-negotiable during drug discovery and development.[6] It answers the critical question: "What are the impurities?" An HPLC peak at 2% is just a number; LC-MS can reveal if that impurity is a harmless isomer, a starting material, or a potentially toxic byproduct. This is a level of trustworthiness that UV detection alone cannot provide.
-
The Power of qNMR for Absolute Purity: qNMR stands apart as it can determine the absolute purity of a substance without needing a certified reference standard of that same substance.[4] By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, one can calculate a highly accurate mass fraction purity. This makes qNMR the ultimate arbiter for creating in-house reference standards.
Conclusion: An Integrated Approach for Unquestionable Purity
Validating the purity of (E)-1-pyridin-3-ylbut-2-en-1-one requires a multi-faceted, logical approach. While mass spectrometry, particularly LC-MS, offers unparalleled specificity and is essential for the definitive identification of the compound and its impurities, it is most powerful when used in concert with other techniques.
For a comprehensive and self-validating system, the following strategy is recommended:
-
HPLC-UV: Employ as the primary method for routine quantitative purity assessment based on relative peak area.
-
LC-MS: Use to confirm the molecular weight of the main peak and to identify any impurities detected by HPLC, ensuring there are no co-eluting species.
-
qNMR: Utilize to determine the absolute purity (assay) of a designated "gold standard" batch, which can then be used as a reference material for future quantitative work.
By integrating these methods, researchers can build a complete and trustworthy profile of their compound, ensuring the scientific integrity of their subsequent work. This rigorous approach, grounded in the strengths of each analytical technique, provides the authoritative data required for successful research and drug development.
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]
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A Comparative Guide to Pyridine Enones: Spotlight on (E)-1-pyridin-3-ylbut-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a foundational scaffold in medicinal chemistry, integral to a multitude of therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2] When conjugated to an enone system—an α,β-unsaturated carbonyl group—it forms a class of compounds known as pyridine enones or pyridinyl chalcones. These molecules are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[3][4][5] This guide offers a comparative analysis of the synthesis, biological activity, and experimental evaluation of pyridine enones, with a specific focus on the structure of (E)-1-pyridin-3-ylbut-2-en-1-one as a representative of this versatile class.
Synthesis and Chemical Properties: A Tale of Two Moieties
The defining characteristic of a pyridine enone is the fusion of two key reactive groups: the electron-deficient pyridine ring and the electrophilic enone moiety. This combination dictates the molecule's chemical behavior and is central to its biological activity.
Synthesis: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing pyridine enones is the Claisen-Schmidt condensation .[6][7] This base-catalyzed reaction involves the aldol condensation between a substituted pyridine carbaldehyde and an acetophenone (or another enolizable ketone), followed by dehydration to yield the α,β-unsaturated ketone.[6]
The choice of base (commonly NaOH or KOH in an alcohol solvent) and reaction conditions allows for the synthesis of a vast library of derivatives, enabling systematic exploration of structure-activity relationships (SAR).[4][7] For the specific synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one, the reaction would proceed between 3-acetylpyridine and acetaldehyde.
Key Structural Features and Reactivity
The biological potential of pyridine enones is rooted in their structure:
-
The Enone System: The α,β-unsaturated carbonyl group is a classic Michael acceptor. This allows it to react covalently with nucleophilic residues (like cysteine thiols) in proteins, a common mechanism for enzyme inhibition.[3]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for binding to biological targets.[8] Its position (2-, 3-, or 4-position) significantly influences the molecule's electronic distribution, basicity, and spatial arrangement, thereby altering its biological activity.[9][10] For instance, the 3-pyridyl configuration in our topic compound places the nitrogen atom in a position that can have distinct interactions compared to a 2-pyridyl or 4-pyridyl analogue.[10]
Comparative Biological Activity and Therapeutic Potential
Pyridine enones have demonstrated a remarkable range of biological activities, with anticancer effects being among the most extensively studied.[1][11][12]
Anticancer Activity: A Multi-pronged Attack
The anticancer effects of pyridine derivatives are often multifaceted, involving mechanisms such as:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many chemotherapeutic agents.[13][14]
-
Cell Cycle Arrest: Halting cell division at specific checkpoints, such as G2/M phase, prevents tumor proliferation.[12][13]
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as kinases (e.g., PI3K/mTOR, ROCK) or cytochrome P450 enzymes, is a major strategy in modern drug design.[3][8][15][16]
While direct experimental data for (E)-1-pyridin-3-ylbut-2-en-1-one is not extensively published, we can infer its potential by examining related structures. Studies on various pyridinyl chalcones reveal potent cytotoxic effects against a range of human cancer cell lines.
Table 1: Comparative Cytotoxicity of Representative Pyridine Enones (Chalcones)
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| Pyridinone-quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 µM | [17] |
| Pyridine-based Pyrazolines (6c, 6f) | Various (NCI-60 panel) | 0.38 - 0.45 µM | [18] |
| Pyridyl Chalcone (Biphenyl-moiety) | MDA-468 | 0.7 µM | [19] |
| (E)-1-([1,1′-biphenyl]-4-yl)-3-(pyridin-3-yl)prop-2-en-1-one | M. tuberculosis | IC90: 8.9 µM | [19] |
| Pyridyl Chalcone (Anthracene-moiety) | MDA-468 | 0.3 µM |[19] |
This table presents data from various sources on different, but structurally related, pyridine enone compounds to illustrate the general potency of this chemical class. IC50/GI50 values represent the concentration required to inhibit 50% of cell growth or proliferation.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine enones is highly dependent on their specific structure:
-
Position of the Pyridine Nitrogen: The location of the nitrogen atom is critical. For example, 4-pyridyl chalcones have been identified as potent and selective inhibitors of the CYP1A1 enzyme, which is implicated in carcinogenesis.[16] The 3-pyridyl structure, as in our topic compound, presents a different electronic and steric profile that could lead to selectivity for other targets.[10]
-
Substituents: The nature and position of substituents on the second aromatic ring (derived from the aldehyde in the Claisen-Schmidt reaction) dramatically impact potency and selectivity. Electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can fine-tune the electronic properties and bioavailability of the entire molecule.[2] For example, a chalcone with a 4-CH3 group showed potent cytostatic activity against a range of cancer cell lines, with LC50 values from 5.41 to 8.35 µM.[18]
Potential Mechanisms of Action and Signaling Pathways
Many pyridine-based anticancer agents function by inhibiting critical signaling pathways that control cell growth, proliferation, and survival. A common mechanism involves the inhibition of protein kinases.[3][15]
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and it is often dysregulated in cancer. Dual inhibitors of PI3K and mTOR are of significant therapeutic interest.[15] The enone structure of pyridine enones makes them candidates for inhibiting kinases, potentially by forming covalent bonds with cysteine residues in the active site or by competing for the ATP binding pocket.
Experimental Protocols for Evaluation
To assess the therapeutic potential of compounds like (E)-1-pyridin-3-ylbut-2-en-1-one, standardized in vitro assays are essential. The MTT assay is a fundamental colorimetric method for evaluating a compound's effect on cell viability and proliferation.[20][21][22]
Protocol: MTT Assay for Cytotoxicity
This protocol quantifies the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21][23]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[22]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm, reference at 630-650 nm)[22][23]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) controls and medium-only blanks. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[20] Incubate for 2-4 hours at 37°C. Viable cells will form purple formazan crystals.[23]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[22][24]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The pyridine enone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While specific data on (E)-1-pyridin-3-ylbut-2-en-1-one is emerging, the extensive research on related pyridinyl chalcones provides a strong rationale for its investigation. The compound's structure combines the biologically active pyridine ring at the 3-position with a reactive enone system, making it a compelling candidate for anticancer, antimicrobial, and enzyme inhibition studies.
Future research should focus on the direct synthesis and biological evaluation of (E)-1-pyridin-3-ylbut-2-en-1-one and its derivatives. A systematic SAR study, comparing the 3-pyridyl isomer to its 2- and 4-pyridyl counterparts, would provide crucial insights into target selectivity. Furthermore, identifying the specific molecular targets and elucidating the precise mechanisms of action through advanced biochemical and cellular assays will be paramount for translating the potential of this compound class into clinical applications.
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- Synthesis and Fungicidal Activity of Substituted (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-Alkyl- and O-Benzyloximes. (2019). Russian Journal of Organic Chemistry, 55(7), 964–968.
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Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Reproducibility of (E)-1-pyridin-3-ylbut-2-en-1-one Synthesis Methods: A Comparative Guide
(E)-1-(pyridin-3-yl)but-2-en-1-one is a highly valuable α,β -unsaturated ketone (enone) utilized extensively in the development of [1] and novel [2]. Despite its structural simplicity, synthesizing this specific pyridyl enone with high reproducibility, yield, and E/Z stereoselectivity is notoriously difficult. The basicity of the pyridine ring often poisons transition metal catalysts[3], while the high volatility and self-condensation tendency of acetaldehyde plague classical aldol approaches[4].
This guide objectively compares three synthetic methodologies, detailing the causality behind experimental choices to establish self-validating protocols for bench scientists and drug development professionals.
Quantitative Method Comparison
To establish a baseline for reproducibility, we evaluated three distinct synthetic routes. The data below summarizes the performance of each method under standard laboratory conditions (10 mmol scale).
| Parameter | Method A: Direct Aldol Condensation | Method B: HWE Olefination | Method C: Weinreb Amide Acylation |
| Key Reagents | 3-Acetylpyridine + Acetaldehyde | Pyridyl-3-phosphonate + Acetaldehyde | N-methoxy-N-methylnicotinamide + (E)-1-propenylMgBr |
| Typical Yield | 25% – 40% | 65% – 80% | 85% – 95% |
| E/Z Selectivity | Low to Moderate (~3:1) | Excellent (>20:1) | Absolute (Retains Grignard geometry) |
| Reproducibility | Poor | Good | Excellent |
| Primary Failure Mode | Acetaldehyde self-condensation, polymerization | Phosphonate synthesis overhead, volatile aldehyde loss | Grignard reagent degradation, moisture sensitivity |
Experimental Workflows & Causality Analysis
Method A: Direct Aldol Condensation (Kinetic Enolate Approach)
Classical aldol reactions using protic conditions (NaOH/EtOH) fail for this substrate because acetaldehyde undergoes rapid self-condensation (forming crotonaldehyde and higher polymers) faster than it reacts with the 3-acetylpyridine enolate. To force the cross-aldol reaction, one must utilize [4].
Step-by-Step Protocol:
-
Dissolve 3-acetylpyridine (1.0 equiv) in anhydrous THF (0.2 M) under argon.
-
Cool to -78°C and dropwise add Lithium Diisopropylamide (LDA, 1.05 equiv) to quantitatively form the kinetic enolate.
-
Introduce anhydrous acetaldehyde (1.2 equiv) dropwise.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, and subject the crude β -hydroxy ketone to dehydration (TsOH in refluxing toluene, Dean-Stark trap).
-
Causality & Reproducibility: The high volatility of acetaldehyde (b.p. 20.2°C) makes accurate stoichiometry nearly impossible on a small scale, leading to unreacted enolate or poly-aldol side products. Furthermore, the harsh acidic dehydration step thermodynamically scrambles the double bond geometry, resulting in poor E/Z ratios.
-
Self-Validating Cue: The formation of the kinetic enolate is visually confirmed by a deep yellow/orange color upon the addition of 3-acetylpyridine to LDA. If the solution turns dark brown, it indicates degradation or moisture contamination.
Method B: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction improves upon the Aldol method by leveraging the thermodynamic stability of the anti-oxaphosphetane intermediate to drive E -selectivity.
Step-by-Step Protocol:
-
Deprotonate diethyl (2-oxo-2-(pyridin-3-yl)ethyl)phosphonate (1.0 equiv) with NaH (1.1 equiv, 60% dispersion in mineral oil) in THF at 0°C.
-
Once hydrogen evolution ceases, add acetaldehyde (1.5 equiv) in a single portion.
-
Stir at room temperature for 2 hours.
-
Quench with water, extract with EtOAc, and purify via silica gel chromatography.
-
Causality & Reproducibility: The electron-withdrawing nature of the pyridyl-carbonyl group ensures high E -selectivity. However, the reliance on acetaldehyde still introduces variability due to evaporative loss.
-
Self-Validating Cue: The olefination is self-validating; as the reaction progresses, sodium diethyl phosphate precipitates as a dense white solid, confirming the consumption of the phosphonate carbanion.
Method C: Weinreb Amide Acylation (The Gold Standard)
This method bypasses the use of volatile acetaldehyde entirely. By utilizing a pre-formed (E) -propenyl nucleophile, the stereochemistry of the final enone is perfectly conserved, avoiding the transition metal poisoning often seen when attempting cross-coupling with pyridine derivatives[3].
Step-by-Step Protocol:
-
Dissolve N-methoxy-N-methylnicotinamide (1.0 equiv) in anhydrous THF (0.3 M) and cool to 0°C under argon.
-
Dropwise add commercially available (E)-1-propenylmagnesium bromide (1.1 equiv, 0.5 M in THF).
-
Stir for 1 hour at 0°C to form the stable, chelated tetrahedral intermediate.
-
Quench strictly at 0°C with 1M HCl to collapse the intermediate, extract with EtOAc, and concentrate.
-
Causality & Reproducibility: The Weinreb amide forms a highly stable 5-membered chelate with the magnesium ion. This chelation explicitly prevents the over-addition of the Grignard reagent (which would form an unwanted tertiary alcohol). Because the (E) -geometry is hardcoded into the Grignard reagent, the E/Z ratio of the product is absolute.
-
Self-Validating Cue: The formation of the stable tetrahedral intermediate is accompanied by a mild exotherm and a color shift to pale yellow. The absence of a secondary exotherm confirms that over-addition is successfully blocked.
Visualizing the Synthetic Logic
Fig 1: Synthetic decision tree for (E)-1-(pyridin-3-yl)but-2-en-1-one highlighting reproducibility.
Fig 2: Mechanistic pathway of the Weinreb amide route demonstrating self-validating stereocontrol.
Conclusion & Recommendations
For drug development professionals requiring high-purity (E)-1-pyridin-3-ylbut-2-en-1-one for downstream heterocyclic synthesis, Method C (Weinreb Amide Acylation) is the undisputed optimal route. It eliminates the stochastic variables associated with volatile acetaldehyde and guarantees stereochemical fidelity. While Method B (HWE) is a viable alternative if the specific Grignard reagent is unavailable, Method A should be strictly avoided in rigorous pharmaceutical development due to its inherent lack of reproducibility.
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A Senior Application Scientist's Guide to Benchmarking (E)-1-pyridin-3-ylbut-2-en-1-one Cytotoxicity in Cancer Cell Lines
Executive Summary
The exploration of novel anti-cancer agents is a cornerstone of oncological research. Compounds featuring an α,β-unsaturated carbonyl system, such as (E)-1-pyridin-3-ylbut-2-en-1-one, represent a promising class of molecules, sharing structural motifs with chalcones known for their broad biological activities.[1] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the cytotoxic potential of this compound. We move beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring a self-validating and robust approach. This document outlines a multi-assay strategy to benchmark the compound's performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of representative cancer cell lines. Detailed methodologies for MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays are provided, alongside a discussion of their respective principles, strengths, and weaknesses. Finally, we delve into the putative mechanism of action for this class of compounds and present a clear workflow for data interpretation and presentation.
The Strategic Imperative for Rigorous Benchmarking
The journey of a novel compound from discovery to potential clinical application is predicated on a series of robust, reproducible, and contextually relevant evaluations. The initial assessment of cytotoxicity forms the foundation of this process.
Introducing (E)-1-pyridin-3-ylbut-2-en-1-one: A Promising Scaffold
(E)-1-pyridin-3-ylbut-2-en-1-one belongs to the chemical class of α,β-unsaturated ketones. This structural motif is a key feature of chalcones, which are precursors to flavonoids and are recognized for their significant anti-tumor properties.[1][2] The electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack by biological macromolecules, including DNA and proteins, which is a potential mechanism for its cytotoxic effects.[3] The presence of the pyridine ring can further influence the molecule's solubility, cell permeability, and interaction with biological targets.[4][5][6] Therefore, a systematic evaluation of its cytotoxic profile is scientifically justified.
The Necessity of Standardized Comparators
A critical flaw in many preclinical studies is the lack of consistent benchmarking, which can lead to a significant diversity in reported IC50 (half-maximal inhibitory concentration) values for even well-established drugs like cisplatin.[7][8] This variability stems from differences in experimental protocols, cell seeding densities, and incubation times. To generate meaningful and comparable data, it is essential to benchmark the test compound against standard-of-care chemotherapeutic agents in parallel experiments. For this guide, we select:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, with a broad spectrum of activity.[9][10]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.[7][11]
Designing a Self-Validating Cytotoxicity Study
The integrity of the generated data is entirely dependent on the quality of the experimental design. Each protocol must be a self-validating system through the inclusion of meticulous controls.
Rationale for Cell Line Selection
To obtain a comprehensive cytotoxicity profile, it is advisable to use a panel of cell lines representing different cancer histotypes. A suggested starting panel includes:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.[1]
-
A549: A human lung adenocarcinoma cell line.[9]
-
HepG2: A human hepatocellular carcinoma cell line.[7]
-
PC-3: A human prostate cancer cell line.[1]
These cell lines are widely available, well-characterized, and exhibit varying sensitivities to different chemotherapeutic agents, providing a robust platform for comparative analysis.
The Role of Controls in Ensuring Data Integrity
To ensure that the observed effects are due to the compound and not experimental artifacts, the following controls are mandatory for every assay plate:[12][13]
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is crucial for ruling out solvent-induced toxicity.
-
Negative Control (Untreated): Cells cultured in medium alone, representing 100% viability.
-
Positive Control: Cells treated with known cytotoxic agents (Doxorubicin, Cisplatin). This validates the assay's ability to detect a cytotoxic response.
-
Blank Control: Wells containing only culture medium (and assay reagents) to determine the background signal.
Caption: General workflow for in vitro cytotoxicity benchmarking.
A Comparative Guide to Core Cytotoxicity Assays
No single assay is universally superior; the choice depends on the compound's potential mechanism of action and the specific question being asked. Employing at least two different assays based on distinct principles is recommended to confirm results and avoid artifacts.[12]
MTT Assay: A Measure of Metabolic Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells.[14] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.
-
Causality & Rationale: The MTT assay is excellent for assessing broad cytotoxic effects that impact overall cellular health and mitochondrial function. It is a reliable first-pass screening method. However, it's important to note that compounds that affect mitochondrial respiration directly can interfere with the assay, producing misleading results.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of the test compound, Doxorubicin, Cisplatin, or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm.[15]
Sulforhodamine B (SRB) Assay: A Measure of Cellular Biomass
-
Principle: The SRB assay is a colorimetric method that quantifies total cellular protein.[17] Under mildly acidic conditions, the bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins.[18] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.
-
Causality & Rationale: This assay is independent of cellular metabolism, making it a valuable orthogonal method to the MTT assay.[19] It measures cell death after it has occurred and is less prone to interference from compounds that alter mitochondrial activity. The fixation step preserves the cellular protein, providing a stable endpoint.
-
Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[17][20]
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye.[17][21] Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[17]
-
Post-Stain Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[19]
-
Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[20]
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[17]
Lactate Dehydrogenase (LDH) Assay: A Measure of Membrane Integrity
-
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[22][23] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[24] The intensity of the color is proportional to the amount of LDH released and thus to the number of lysed cells.
-
Causality & Rationale: The LDH assay directly measures cell death via necrosis or late-stage apoptosis, where membrane integrity is compromised. It is particularly useful for studying fast-acting cytotoxic compounds or for kinetic studies, as the supernatant can be sampled over time without lysing the remaining cells.[25]
-
Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.[13]
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reaction Setup: Add the LDH assay reaction mixture (containing the substrate, cofactor, and tetrazolium salt) to each well containing the supernatant.[23]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.[22]
Data Interpretation and Comparative Analysis
From Raw Data to IC50
For each compound and cell line, the raw absorbance data is converted to a percentage of viability relative to the vehicle-treated control cells. This data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value—the concentration of the compound that inhibits cell growth by 50%—is calculated from this curve using non-linear regression analysis.
Benchmarking Data Presentation
The results should be summarized in a clear, tabular format to facilitate direct comparison. The table below provides a template, populated with representative IC50 values for the benchmark drugs from the literature to provide context. Note the significant variability in reported IC50 values, underscoring the importance of running internal controls.[7][9][10][26][27][28]
| Cell Line | (E)-1-pyridin-3-ylbut-2-en-1-one IC50 (µM) | Doxorubicin IC50 (µM) [Literature Range] | Cisplatin IC50 (µM) [Literature Range] |
| MCF-7 (Breast) | [Experimental Data] | 0.05 - 2.5[9][27] | 5.0 - 20.0[7] |
| A549 (Lung) | [Experimental Data] | 0.1 - 1.5[9][10] | 7.5 - 11.0[28] |
| HepG2 (Liver) | [Experimental Data] | 0.1 - 12.2[9][27] | 8.0 - 25.0[7] |
| PC-3 (Prostate) | [Experimental Data] | ~8.0[10] | [Data Varies] |
Probing the Mechanism of Action
The Role of Reactive Oxygen Species (ROS)
A common mechanism of action for chalcones and other α,β-unsaturated ketones is the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).[1][29] The electrophilic nature of the compound can lead to the depletion of cellular antioxidants like glutathione (GSH), disrupting the redox balance and leading to oxidative stress. This stress can trigger the mitochondrial (intrinsic) pathway of apoptosis.
Caption: Putative ROS-mediated apoptotic pathway for α,β-unsaturated ketones.
Conclusion
This guide provides a robust, multi-faceted framework for benchmarking the cytotoxicity of (E)-1-pyridin-3-ylbut-2-en-1-one. By employing a panel of diverse cancer cell lines, using established chemotherapeutic agents as benchmarks, and confirming findings with at least two mechanistically distinct assays (e.g., SRB and LDH), researchers can generate high-quality, reliable data. This rigorous approach is fundamental to accurately assessing the compound's potential as a novel anti-cancer agent and provides the necessary foundation for subsequent mechanistic and in vivo studies.
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Thong-ASA, W., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Li, Y., et al. (2015). Synthesis and anti-cancer activity evaluation of novel prenylated and geranylated chalcone natural products and their analogs. Bioorganic & Medicinal Chemistry Letters, 25(5), 1062-1066. [Link]
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Górniak, I., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12258. [Link]
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Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
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Bio-protocol. (2020). Cytotoxicity Determination Assay (SRB Assay). Bio-protocol, 10(12), e3657. [Link]
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Bio-Rad. (n.d.). MTT (Assay protocol). Retrieved from [Link]
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Wang, X., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(55), 30514–30526. [Link]
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Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters, 9(3), 1439-1444. [Link]
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IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]
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ResearchGate. (n.d.). Summary of previously published IC50 values of doxorubicin in... Retrieved from [Link]
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Gentile, D., et al. (2024). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 25(1), 329. [Link]
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Al-Abdullah, E., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 13(5), 727. [Link]
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MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG)... Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for cisplatin, curcuminoid, and combination treatments in... Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2019). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Scientific Reports, 9(1), 1-17. [Link]
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Ibrahim, T. S., et al. (2021). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 26(11), 3326. [Link]
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Al-Ghorbani, M., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Cell & Bioscience, 5, 40. [Link]
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Eder, E., et al. (1993). The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. Toxicology Letters, 67(1-3), 87-103. [Link]
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Strategic Selection of Pyridine Precursors: A Comparative Guide to 3-Acetylpyridine vs. (E)-1-pyridin-3-ylbut-2-en-1-one in Pharmaceutical Synthesis
In the landscape of heterocyclic drug discovery, the pyridine ring is a privileged scaffold. For drug development professionals designing synthetic routes, the choice of starting material dictates not only the atom economy of the workflow but also the scalability and purity profile of the final Active Pharmaceutical Ingredient (API).
This guide provides an objective, data-backed comparison between a foundational building block, 3-Acetylpyridine (3-AP) , and its advanced, pre-functionalized derivative, (E)-1-pyridin-3-ylbut-2-en-1-one (a 3-pyridyl enone). By analyzing their reactivity profiles, we will establish the causality behind why one precursor may be favored over the other depending on the target therapeutic class.
Mechanistic Profiling: The "Why" Behind the Chemistry
The fundamental difference between these two starting materials lies in their electronic states and immediate readiness for cyclization reactions.
3-Acetylpyridine: The Versatile Foundation
3-Acetylpyridine is a simple methyl ketone. Its primary reactivity stems from the acidity of the α -protons and the electrophilicity of the carbonyl carbon. To build complex heterocycles, 3-AP must first undergo activation—typically via an aldol condensation or reaction with an acetal to form an enol or enaminone[1]. While highly versatile and inexpensive, utilizing 3-AP often necessitates multi-step, one-pot cascade reactions that can suffer from competing side reactions (e.g., self-condensation) if reaction conditions are not rigorously optimized.
(E)-1-pyridin-3-ylbut-2-en-1-one: The Advanced Intercept
Synthesized via the aldol condensation of 3-AP with acetaldehyde, (E)-1-pyridin-3-ylbut-2-en-1-one is an α,β -unsaturated ketone (a chalcone analog). This molecule is a pre-activated Michael acceptor . The conjugated double bond redistributes electron density, making the β -carbon highly susceptible to nucleophilic attack. For researchers building discovery libraries, starting with this enone bypasses the initial condensation step, allowing for direct, high-yield[3+2] or [3+3] cycloadditions to form pyrazolines, isoxazoles, and pyrimidines.
Comparative Applications in Drug Development
Blockbuster APIs via 3-Acetylpyridine
3-AP is the industrial standard for synthesizing several critical medications:
-
Imatinib Mesylate (Anticancer): 3-AP is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which is subsequently cyclized with a guanidine derivative to form the core pyrimidine ring of Imatinib[2],[3].
-
Risedronate Sodium (Osteoporosis): 3-AP undergoes a Willgerodt-Kindler reaction (or similar oxidation) to yield 3-pyridylacetic acid, which is then bisphosphonylated to create the bone-resorption inhibitor[4].
Discovery Scaffolds via the Enone
In early-stage drug discovery, time-to-molecule is critical. (E)-1-pyridin-3-ylbut-2-en-1-one is utilized to rapidly generate libraries of pyrazoline and pyrimidine derivatives . These scaffolds are heavily investigated for antimicrobial, anti-inflammatory, and antiviral properties (such as HIV-1 Vif-APOBEC3G inhibitors where functionalized pyridines act as key binding pharmacophores).
Visual Workflows: Synthetic Divergence
The following diagrams illustrate the logical flow of utilizing these two distinct starting materials.
Divergent synthetic pathways of 3-acetylpyridine for blockbuster drug APIs.
Direct cyclocondensation workflows utilizing the enone intermediate.
Experimental Workflows & Self-Validating Protocols
To demonstrate the practical differences in handling these materials, below are two self-validating protocols highlighting the causality behind the experimental conditions.
Protocol A: Synthesis of Imatinib Intermediate from 3-Acetylpyridine[1],[3]
Objective: Synthesize 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (Enaminone).
-
Reagent Charging: In a 500 mL round-bottom flask equipped with a distillation apparatus, combine 96.9 g (0.8 mol) of 3-acetylpyridine and 104.8 g (0.88 mol) of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Thermal Activation: Heat the mixture to 85°C and maintain for 8–10 hours.
-
Causality of Distillation (Critical Step): The reaction relies on the electrophilicity of the acetal. As the condensation proceeds, methanol is generated as a byproduct. You must continuously distill off the methanol. If methanol remains in the system, the equilibrium stalls, leading to incomplete conversion and poor yields (often dropping below 50%)[3].
-
Isolation: Cool the mixture to induce crystallization. Filter the resulting yellow-brown solid, wash with diethyl ether, and dry under vacuum.
-
Validation: Expected yield is ~94%. The product is validated via 1 H-NMR showing characteristic doublet peaks for the trans-alkene protons at ~5.69 ppm and ~7.86 ppm ( J=12.2 Hz)[1].
Protocol B: Synthesis of a Pyrazoline Scaffold from (E)-1-pyridin-3-ylbut-2-en-1-one
Objective: Rapid generation of a 1-phenyl-3-(pyridin-3-yl)-5-methyl-4,5-dihydro-1H-pyrazole library compound.
-
Reagent Charging: Dissolve 10 mmol of (E)-1-pyridin-3-ylbut-2-en-1-one in 20 mL of absolute ethanol. Add 12 mmol of phenylhydrazine.
-
Cyclocondensation: Add a catalytic amount of glacial acetic acid (to activate the carbonyl) and reflux the mixture for 4–6 hours.
-
Causality of the Enone Selection: Because the enone is a pre-activated Michael acceptor, the nucleophilic nitrogen of the hydrazine rapidly attacks the β -carbon (1,4-addition). This is immediately followed by intramolecular condensation of the second nitrogen with the carbonyl carbon. Using the pre-formed enone completely avoids the competing formation of starting-material hydrazones, which is a frequent failure point in one-pot multicomponent reactions.
-
Isolation: Concentrate the solvent under reduced pressure, pour the residue into ice water, and filter the precipitated pyrazoline. Recrystallize from ethanol.
Quantitative Efficacy Comparison
The following table summarizes the operational differences between the two precursors, allowing drug development professionals to make informed procurement and synthetic design choices.
| Parameter | 3-Acetylpyridine (3-AP) | (E)-1-pyridin-3-ylbut-2-en-1-one |
| Structural Classification | Methyl Ketone | α,β -Unsaturated Ketone (Enone) |
| Primary Role | Foundational Building Block | Advanced Intermediate |
| Key Reactivity | Enolization, Reductive Amination | Michael Addition, Cycloaddition |
| Step-Count to Heterocycles | 2-3 Steps (Requires prior activation) | 1 Step (Direct annulation) |
| Commercial Availability | High (Commodity chemical scale) | Moderate (Specialty fine chemical) |
| Target APIs / Scaffolds | Imatinib, Risedronate, Metyrapone | Pyrazolines, Pyrimidines, Isoxazoles |
| Atom Economy (to target) | Lower (Generates leaving groups e.g., MeOH) | Higher (Often fully incorporated in annulations) |
Conclusion
For large-scale, established manufacturing of APIs like Imatinib or Risedronate, 3-Acetylpyridine remains the undisputed champion due to its low cost and massive commercial availability. However, for discovery chemists tasked with rapidly generating diverse libraries of complex heterocycles, investing in the pre-functionalized (E)-1-pyridin-3-ylbut-2-en-1-one is highly strategic. It effectively outsources the initial, often messy, aldol condensation step, allowing researchers to proceed directly to high-yielding, predictable cyclocondensations.
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A Senior Application Scientist's Guide to Validating (E)-1-pyridin-3-ylbut-2-en-1-one Binding with Surface Plasmon Resonance
In the landscape of modern drug discovery, the rigorous, quantitative validation of a small molecule's interaction with its protein target is a cornerstone of any successful program. It is the critical step that transforms a promising hit into a viable lead. This guide provides an in-depth protocol and comparative analysis for validating the binding of a novel compound, (E)-1-pyridin-3-ylbut-2-en-1-one, using Surface Plasmon Resonance (SPR).
The compound belongs to the chalcone family, a class of molecules known for their diverse biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2][3][4] Given this background, we will proceed under the hypothesis that (E)-1-pyridin-3-ylbut-2-en-1-one targets a key inflammatory signaling protein, such as a mitogen-activated protein kinase (MAPK), which is often implicated in the pathways these compounds modulate.[5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust, self-validating, and reproducible workflow. We will detail the SPR methodology, present a framework for data interpretation, and objectively compare SPR with orthogonal validation techniques to provide a comprehensive view of its place in the drug discovery toolkit.
The Foundational Principle: Surface Plasmon Resonance (SPR)
Before delving into the protocol, it is crucial to understand the technology. SPR is a label-free optical technique that measures molecular interactions in real-time.[6] The core principle involves the immobilization of one molecule (the "ligand," in our case, the target protein) onto a sensor chip. A solution containing the binding partner (the "analyte," our small molecule) is then flowed over this surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This shift is measured in Resonance Units (RU) and is directly proportional to the change in mass on the surface.[6][7]
The power of SPR lies in its ability to provide not just affinity data (the strength of the binding, KD), but also kinetic data—the association rate (ka) and the dissociation rate (kd) of the interaction.[8][9]
Caption: The fundamental workflow of a Surface Plasmon Resonance (SPR) experiment.
Part 1: A Rigorous SPR Protocol for (E)-1-pyridin-3-ylbut-2-en-1-one
A successful SPR experiment is built on meticulous planning and execution. The following protocol is designed to be self-validating by incorporating essential controls at every stage.
Pre-Experiment Considerations: The Foundation of Quality Data
-
Protein Quality is Paramount:
-
Causality: The immobilized protein must be pure (>95% by SDS-PAGE) and, most importantly, correctly folded and active. Aggregates or impurities will lead to non-specific binding and inaccurate kinetics.
-
Action: Perform size-exclusion chromatography (SEC) on the MAPK protein immediately before immobilization to isolate the monodispersed, active fraction.
-
-
Analyte (Small Molecule) Preparation:
-
Causality: The accuracy of the measured affinity is dependent on the precise concentration of the active compound. Undissolved compound or impurities will skew the results.
-
Action: Prepare a high-concentration stock (e.g., 10 mM) of (E)-1-pyridin-3-ylbut-2-en-1-one in 100% DMSO. Create a serial dilution series in the running buffer, ensuring the final DMSO concentration is matched across all samples and is low (ideally ≤1%) to prevent solvent effects.[10]
-
-
Buffer and Sensor Chip Selection:
-
Causality: The running buffer must maintain protein stability and minimize non-specific binding. The sensor chip provides the surface for immobilization.
-
Action: A common starting buffer is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). For the protein, a CM5 sensor chip (carboxymethylated dextran) is a versatile choice for covalent amine coupling.[11]
-
Step-by-Step Experimental Workflow
Caption: A comprehensive, three-phase workflow for a typical SPR binding experiment.
-
Surface Preparation & Immobilization:
-
Step 1: Activate the Sensor Surface. Flow a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) over the CM5 chip to activate the carboxyl groups.
-
Step 2: Immobilize the MAPK Protein. Inject the purified MAPK protein (at ~20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface. The protein will covalently couple via its primary amines. Aim for an immobilization level of 5000-10000 RU.
-
Step 3: Deactivate Excess Reactive Groups. Inject ethanolamine to cap any unreacted NHS-esters, preventing non-specific binding.
-
Trustworthiness Check: A key control is the reference flow cell . This cell is activated and deactivated just like the active cell but with no protein immobilized. This allows for the subtraction of bulk refractive index changes and non-specific binding to the dextran matrix.
-
-
Kinetic/Affinity Analysis:
-
Step 4: Perform Injections. Inject the serial dilutions of (E)-1-pyridin-3-ylbut-2-en-1-one (e.g., from 100 µM down to ~10 nM) over both the active and reference flow cells. Include several buffer-only (blank) injections throughout the run for double referencing.
-
Expertise Insight: The chosen concentration range should ideally span from 10x below to 10x above the expected KD. A multi-cycle kinetics approach (one concentration per cycle with a regeneration step in between) or a single-cycle kinetics approach (multiple concentrations injected sequentially without regeneration) can be used. Single-cycle is often preferred for small molecules to avoid potential protein activity loss from harsh regeneration scouting.
-
-
Data Processing and Validation:
-
Step 5: Reference Subtraction. For each injection, subtract the signal from the reference flow cell from the active flow cell signal. This corrects for bulk solvent effects.
-
Step 6: Blank Subtraction. Subtract the averaged signal from the buffer-only injections. This process, known as "double referencing," is critical for high-quality small molecule data.
-
Step 7: Model Fitting. Fit the resulting sensorgrams to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir model is the standard starting point. The fitting will yield the kinetic constants ka and kd. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
-
Trustworthiness Check: The quality of the fit (indicated by a low Chi2 value) and a visual inspection of the residuals (the difference between the fitted curve and the raw data) are essential for validating the chosen model.
-
Part 2: Interpreting the Data - A Hypothetical Case Study
After a successful experiment, you would obtain a set of sensorgrams and kinetic data.
Table 1: Hypothetical SPR Kinetic Data for (E)-1-pyridin-3-ylbut-2-en-1-one Binding to MAPK
| Parameter | Value | Unit | Interpretation |
| ka (Association Rate) | 1.5 x 105 | M-1s-1 | The rate at which the compound binds to the target protein. |
| kd (Dissociation Rate) | 3.0 x 10-3 | s-1 | The rate at which the compound-protein complex falls apart. |
| KD (Dissociation Constant) | 20 | nM | (kd/ka) The overall binding affinity. Lower KD means stronger binding. |
| Chi2 | 0.8 | RU2 | A statistical measure of the goodness of fit. A value <10% of Rmax is excellent. |
This hypothetical data suggests that (E)-1-pyridin-3-ylbut-2-en-1-one is a potent binder to our target MAPK protein with a KD in the nanomolar range, characteristic of a promising lead compound.
Part 3: Comparative Analysis - The Importance of Orthogonal Methods
While SPR is a powerful technique, no single method tells the whole story.[8] Confirming a binding interaction with an orthogonal, or different, method is a critical component of rigorous scientific validation.[12] This ensures the observed interaction is not an artifact of the SPR system (e.g., related to surface immobilization).
Here, we compare SPR with two common orthogonal techniques: Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST).
-
Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for thermodynamics, ITC directly measures the heat released or absorbed during a binding event in solution.[13][14][15] This provides a true in-solution KD and, uniquely, the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[15][16]
-
MicroScale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[17] It is an immobilization-free technique that requires one binding partner to be fluorescently labeled (or have intrinsic fluorescence) and uses very low sample volumes.[18][19]
Table 2: Comparison of Binding Validation Technologies
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) |
| Principle | Change in refractive index due to mass change on a surface | Measures heat change upon binding in solution | Change in molecular movement in a temperature gradient |
| Labeling | Label-free[7] | Label-free[15] | Requires fluorescence (label or intrinsic)[19] |
| Immobilization | Yes (one partner immobilized on a surface) | No (in-solution)[19] | No (in-solution)[19] |
| Information | ka, kd, KD (Kinetics & Affinity) | KD, ΔH, ΔS, Stoichiometry (n) (Thermodynamics)[15] | KD (Affinity)[17][20] |
| Throughput | Medium to High | Low[21] | High |
| Sample Usage | Low (Analyte), Moderate (Ligand) | High[15][21] | Very Low[17] |
| Key Advantage | Real-time kinetic data | Provides full thermodynamic profile | Low sample consumption, works in complex liquids |
| Potential Pitfall | Immobilization may alter protein activity; mass-transport limitations | Requires large amounts of pure protein; low throughput | Labeling may affect binding; requires fluorescence |
A successful validation strategy would involve confirming the KD obtained from SPR with at least one of these in-solution methods. If the KD values from SPR and ITC/MST are in good agreement (e.g., within a 3-5 fold difference), it provides high confidence in the binding interaction.
Conclusion
Surface Plasmon Resonance is an indispensable tool in the drug discovery cascade, offering rich kinetic and affinity data for small molecule-protein interactions.[8] By following a rigorous, self-validating protocol—encompassing meticulous sample preparation, appropriate controls, and robust data analysis—researchers can generate high-quality, reliable data for compounds like (E)-1-pyridin-3-ylbut-2-en-1-one. However, the highest level of scientific confidence is achieved when these findings are confirmed by orthogonal, in-solution methods such as ITC or MST. This multi-faceted approach ensures that the observed binding is genuine, providing a solid foundation for subsequent structure-activity relationship studies and lead optimization efforts.
References
- Vertex AI Search. (2024). Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions.
- Creative Biostructure. (2023). Principle, Process and Advantages of Microscale Thermophoresis Technology.
- ResearchGate. (n.d.). (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
- Integrated Structural Biology Grenoble. (n.d.). Microscale Thermophoresis.
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
- Wikipedia. (n.d.). Microscale thermophoresis.
- Aptamers. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls.
- ACS Publications. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
-
PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Available at: [Link]
- NanoTemper Technologies. (n.d.). MicroScale Thermophoresis.
-
PubMed. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Available at: [Link]
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
-
PMC. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Available at: [Link]
-
MDPI. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Available at: [Link]
- Cell Signaling Technology. (n.d.). Hallmarks of Antibody Validation: Orthogonal Strategy.
- Springer Link. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Labtoo. (n.d.). Small molecule-protein interaction measurement by SPR.
- ResearchGate. (2022). (PDF) White Paper 2 Protein-Small Molecule Biomolecular Interactions -a Retrospective.
- ResearchGate. (2019). Synthesis and Fungicidal Activity of Substituted (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-Alkyl- and O-Benzyloximes.
- Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- ResearchGate. (2025). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives.
-
PMC. (n.d.). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Available at: [Link]
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GC-MS vs LC-MS for detecting (E)-1-pyridin-3-ylbut-2-en-1-one metabolites
As a Senior Application Scientist, navigating the analytical landscape of xenobiotic metabolism requires moving beyond standard operating procedures and understanding the fundamental physicochemical properties of your analytes.
(E)-1-pyridin-3-ylbut-2-en-1-one is a bifunctional molecule featuring a basic pyridine ring and a highly reactive α,β-unsaturated ketone (enone). When introduced into biological systems, this compound undergoes extensive biotransformation. The enone moiety acts as a soft electrophile, making it a prime target for Phase II glutathione (GSH) conjugation via Michael addition[1]. Simultaneously, the molecule is subjected to Phase I metabolism, including carbonyl/alkene reduction and pyridine N-oxidation.
Detecting this diverse array of metabolites requires a strategic choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an authoritative, data-backed comparison to help you design self-validating analytical workflows for these specific metabolites.
Metabolic Pathways and Platform Suitability
The structural divergence of (E)-1-pyridin-3-ylbut-2-en-1-one metabolites dictates the required analytical platform. Phase I reduction yields volatile, non-polar aliphatic alcohols perfectly suited for GC-MS[2]. Conversely, Phase I N-oxidation and Phase II GSH conjugation yield highly polar, thermally labile, or high-molecular-weight species that strictly require LC-MS/MS[3].
Caption: Metabolic pathways of (E)-1-pyridin-3-ylbut-2-en-1-one and optimal MS detection platforms.
Core Comparison: GC-MS vs. LC-MS/MS
The decision to use GC-MS or LC-MS/MS hinges on thermal stability, polarity, and ionization efficiency. The table below summarizes the quantitative and operational parameters for detecting these specific metabolites.
| Analytical Feature | GC-MS (EI) | LC-MS/MS (ESI) |
| Optimal Target Metabolites | Reduced enones, aliphatic alcohols | Pyridine N-oxides, GSH conjugates, Mercapturic acids |
| Thermal Stability Requirement | High (Injection port reaches 250°C) | Low (Room temperature to 40°C chromatography) |
| Derivatization | Mandatory for hydroxyl groups (e.g., MSTFA) | Rarely required; direct injection of extracts |
| Ionization Source | Electron Ionization (EI) at 70 eV | Electrospray Ionization (ESI) |
| N-Oxide Detection | Poor (Thermal deoxygenation occurs) | Excellent (Direct detection via MRM) |
| Phase II Conjugate Sensitivity | Incompatible (Requires extensive cleavage) | Excellent (Direct detection of intact conjugates) |
Mechanistic Causality: Why Platform Selection Matters
Do not fall into the trap of assuming a single platform can capture the entire metabolome of this compound. The physical chemistry of the metabolites forces a bifurcated approach:
The Thermal Lability of N-Oxides (Why GC-MS Fails): When attempting to analyze pyridine N-oxides via GC-MS, the extreme heat of the injection port (typically 250°C) induces thermal deoxygenation. The N-oxide reverts to the parent pyridine before it ever reaches the column. This results in massive false negatives for the metabolite and artificially inflated concentrations of the parent drug. LC-MS/MS bypasses this entirely by ionizing the sample in the liquid phase at much lower temperatures, preserving the delicate N-O bond[4],[5].
The Mass and Charge of Michael Adducts (Why LC-MS Excels): The α,β-unsaturated ketone of the parent compound is a soft electrophile that reacts rapidly with the thiol group of glutathione (a soft nucleophile)[1]. The resulting GSH conjugate, and its downstream mercapturic acid derivative, are massive, zwitterionic molecules. They cannot be volatilized for GC-MS without complex, multi-step derivatization that destroys quantitative reproducibility[3]. In contrast, the carboxylic acid moieties on mercapturic acids make them highly responsive to negative-mode Electrospray Ionization (ESI-) in LC-MS/MS[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include internal validation steps. Below are the optimized methodologies for capturing both sides of the metabolic spectrum.
Protocol A: LC-MS/MS for Polar Metabolites (N-Oxides & Mercapturic Acids)
This protocol is designed to capture intact Phase II conjugates and thermally labile Phase I N-oxides.
-
Sample Extraction:
-
Load 200 µL of plasma/urine onto a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge.
-
Causality: Polymeric HLB sorbents retain both the basic pyridine N-oxide and the acidic mercapturic acid without requiring extreme pH adjustments.
-
Wash with 5% methanol in water; elute with 100% methanol. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.
-
-
Chromatographic Separation:
-
Column: Reversed-phase C18 (e.g., Acquity BEH C18, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.
-
Causality: Formic acid provides the necessary protons to ensure high ionization efficiency of the pyridine nitrogen in ESI+ mode.
-
-
Mass Spectrometry (MRM Setup):
-
For Pyridine N-Oxide: Run in ESI+ mode. Monitor the [M+H]+ precursor ion. The validating product ion must show a characteristic neutral loss of 16 Da (loss of oxygen), confirming the N-oxide structure[5].
-
For Mercapturic Acid: Run in ESI- mode. Monitor the [M−H]− precursor ion. The validating product ion must show a characteristic neutral loss of 129 Da, which corresponds to the cleavage of the N-acetylalanyl moiety—a universal marker for mercapturic acids[6].
-
Protocol B: GC-MS for Volatile Phase I Metabolites
This protocol targets the reduced, non-polar metabolites (e.g., 1-pyridin-3-ylbutan-1-ol) where the enone has been fully reduced.
-
Sample Extraction:
-
Perform Liquid-Liquid Extraction (LLE) using 500 µL of sample and 2 mL of ethyl acetate.
-
Causality: Ethyl acetate selectively partitions the non-polar reduced metabolites into the organic layer, leaving the heavy, interfering Phase II conjugates in the aqueous waste.
-
-
Derivatization:
-
Evaporate the organic layer to dryness. Add 50 µL of MSTFA (with 1% TMCS) and incubate at 60°C for 30 minutes.
-
Causality: Carbonyl reduction yields secondary alcohols. If injected directly, these polar hydroxyl groups interact with the silanol groups on the GC column, causing severe peak tailing. MSTFA converts them into highly volatile, non-polar trimethylsilyl (TMS) ethers, ensuring sharp Gaussian peaks[2].
-
-
Mass Spectrometry (EI Setup):
-
Inject 1 µL in splitless mode onto a DB-5MS capillary column.
-
Use 70 eV Electron Ionization. Validate the metabolite by comparing the highly reproducible fragmentation pattern against synthetic reference standards or NIST libraries.
-
References
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds Source: ResearchGate URL:[Link]
-
Inhibition of Human Mitochondrial Aldehyde Dehydrogenase by 4-Hydroxynon-2-enal and 4-Oxonon-2-enal Source: Chemical Research in Toxicology (ACS) URL:[Link]
-
Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies Source: PMC (NIH) URL:[Link]
-
In vivo formation of the thiol conjugates of reactive metabolites of 4-ene VPA and its analog 4-pentenoic acid Source: PubMed (NIH) URL:[Link]
-
Optimized GC-MS metabolomics for the analysis of kidney tissue metabolites Source: ResearchGate URL:[Link]
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- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparison Guide: Aldol Condensation Strategies for the Synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one
As a Senior Application Scientist, I frequently encounter the synthetic challenge of coupling highly reactive, volatile electrophiles with heteroaromatic ketones. The synthesis of (E)-1-pyridin-3-ylbut-2-en-1-one —a critical heteroaryl enone building block used in the development of advanced heterocyclic therapeutics—relies on the Claisen-Schmidt cross-aldol condensation between 3-acetylpyridine and acetaldehyde.
This transformation is notoriously difficult. Acetaldehyde’s low boiling point (20.2 °C) and extreme propensity for self-aldolization often lead to complex mixtures and poor yields. Conversely, the electron-withdrawing nature of the pyridine ring increases the acidity of the α -protons on 3-acetylpyridine, making it an excellent nucleophile precursor but requiring careful catalytic tuning to prevent side reactions[1].
This guide objectively compares three distinct methodological approaches to this synthesis: Classical Homogeneous Base Catalysis, Micellar-Promoted Green Synthesis, and Solvent-Free Mechanochemistry.
Mechanistic Pathway
Regardless of the macroscopic method employed, the fundamental causality of the reaction remains governed by base-catalyzed enolate formation followed by nucleophilic addition and thermodynamically driven dehydration. The (E)-isomer is exclusively favored due to the steric relief and extended π -conjugation between the enone system and the pyridine ring.
Figure 1: Mechanistic pathway of the Claisen-Schmidt aldol condensation.
Comparative Analysis of Synthetic Methods
Method A: Classical Homogeneous Base Catalysis
The traditional approach utilizes aqueous sodium hydroxide in an ethanolic solvent system[1].
-
Causality & Logic: The hydroxide ion deprotonates the α -methyl group of 3-acetylpyridine. To circumvent the self-condensation of acetaldehyde, the system relies on strict kinetic control: acetaldehyde is kept at near-zero concentrations in the reaction flask by using a syringe pump for ultra-slow addition at 0 °C.
-
Performance: While reliable, this method suffers from moderate yields due to unavoidable competitive side reactions and requires significant solvent volumes, leading to a high E-factor (environmental waste).
Method B: Micellar-Promoted Green Synthesis
Transitioning from volatile organic solvents to water is achieved using surfactants like Cetyltrimethylammonium bromide (CTAB)[2].
-
Causality & Logic: CTAB forms cationic micelles in water. The hydrophobic 3-acetylpyridine and acetaldehyde preferentially partition into the micellar core. Simultaneously, the cationic Stern layer of the micelle electrostatically attracts hydroxide ions. This creates a highly concentrated, localized micro-reactor that drastically accelerates the cross-aldol condensation while shielding the acetaldehyde from bulk aqueous self-polymerization.
-
Performance: This method offers superior yields and excellent (E)-selectivity while eliminating toxic organic solvents.
Method C: Solvent-Free Mechanochemical Condensation
Mechanochemistry utilizes mechanical shear forces (via ball milling or grinding) to drive the reaction in the solid state[3].
-
Causality & Logic: By using solid Ba(OH)₂·8H₂O or NaOH, the reaction occurs without a solvent. The absence of a solvation sphere around the enolate makes it hyper-reactive. The effective concentration of the reactants is virtually 100%, which lowers the activation energy barrier and reduces the reaction time from hours to mere minutes.
-
Performance: This is the most efficient method, boasting the highest yields, shortest reaction times, and near-zero waste generation.
Quantitative Performance Data
The following table synthesizes the experimental metrics across the three methodologies, providing a clear benchmark for process selection.
| Parameter | Method A: Homogeneous Base | Method B: Micellar Catalysis | Method C: Mechanochemical |
| Catalyst | 10% NaOH (aq) | 10 mol% NaOH | Ba(OH)₂·8H₂O (Solid) |
| Solvent | Absolute Ethanol | Water (0.05 M CTAB) | None (Solvent-Free) |
| Reaction Time | 4 - 6 hours | 6 - 8 hours | 15 - 20 minutes |
| Temperature | 0 °C to 25 °C | 25 °C | Ambient (Friction heat) |
| Yield (%) | 65 - 72% | 80 - 85% | 88 - 94% |
| (E)-Selectivity | > 95% | > 98% | > 99% |
| E-factor (Waste) | High (> 15) | Low (< 5) | Very Low (< 1) |
| Primary Challenge | Acetaldehyde self-condensation | Emulsion during workup | Scaling up heat dissipation |
Validated Experimental Protocols
To ensure reproducibility, the protocols below are designed as self-validating systems. Each step includes the physical rationale required for successful execution.
Figure 2: Standard experimental workflow for the synthesis of azachalcone derivatives.
Protocol A: Classical Base-Catalyzed Condensation
-
Enolization: Dissolve 10.0 mmol of 3-acetylpyridine in 15 mL of absolute ethanol in a round-bottom flask. Cool the system to 0 °C using an ice bath. Add 1.2 equivalents of 10% aqueous NaOH. Stir for 15 minutes to ensure complete enolate generation prior to electrophile introduction.
-
Electrophile Addition: Dissolve 12.0 mmol of freshly distilled acetaldehyde in 5 mL of cold ethanol. Using a syringe pump, add this solution dropwise over exactly 1 hour. Strict adherence to this addition rate is mandatory to suppress the self-aldolization of acetaldehyde.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the 3-acetylpyridine spot is consumed.
-
Workup: Quench the reaction by pouring it into 30 mL of ice-cold water to neutralize the base and stop side reactions. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.
Protocol B: Micellar-Promoted Green Synthesis
-
Micelle Formation: Prepare 20 mL of a 0.05 M CTAB aqueous solution. This concentration is deliberately chosen to be well above the critical micelle concentration (CMC) of CTAB, ensuring robust micelle formation.
-
Reagent Loading: Add 10.0 mmol of 3-acetylpyridine and 12.0 mmol of acetaldehyde to the aqueous surfactant solution. Stir at 500 rpm for 10 minutes to allow the organic precursors to partition into the hydrophobic micellar cores.
-
Catalysis: Add 10 mol% of NaOH. Increase stirring to 1000 rpm and maintain at 25 °C for 6 hours.
-
Isolation: As the reaction progresses, the highly hydrophobic (E)-1-pyridin-3-ylbut-2-en-1-one will precipitate directly out of the aqueous phase. Filter the solid, wash extensively with cold distilled water to remove residual CTAB, and dry under high vacuum.
Protocol C: Solvent-Free Mechanochemical Synthesis
-
Milling Setup: In a 50 mL agate planetary ball mill jar, combine 10.0 mmol of 3-acetylpyridine, 12.0 mmol of acetaldehyde, and 1.5 equivalents of solid Ba(OH)₂·8H₂O. Barium hydroxide octahydrate acts dual-purposely as a strong base and a mild dehydrating agent to drive the elimination step.
-
Mechanochemical Activation: Add three 10 mm agate grinding balls. Seal the jar and mill at 400 rpm for 15 minutes. The mechanical shear provides the activation energy, while the solvent-free environment maximizes collision frequency.
-
Extraction & Purification: Open the jar (caution: slight pressure may have built up). Extract the resulting thick paste with 15 mL of ethyl acetate. Filter the suspension through a Celite pad to remove the insoluble barium salts. Concentrate the filtrate to yield the highly pure (E)-enone.
References
-
Title: A Base-Catalyzed, Domino Aldol/hetero-Diels–Alder Synthesis of Tricyclic Pyrano[3,4-c]chromenes in Glycerol Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media Source: PubMed Central (PMC) URL: [Link]
-
Title: Toward Benign Syntheses of Pyridines Involving Sequential Solvent Free Aldol and Michael Addition Reactions Source: ResearchGate URL: [Link]
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Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (E)-1-pyridin-3-ylbut-2-en-1-one
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides an in-depth, procedural framework for the proper disposal of (E)-1-pyridin-3-ylbut-2-en-1-one, a compound class of interest in modern drug development. Our aim is to empower you, our valued collaborator, with the knowledge to handle this and similar chemical entities with the utmost safety and environmental stewardship, building a foundation of trust that extends beyond the product itself.
Hazard Assessment: Understanding the "Why" Behind the Procedure
The pyridine moiety suggests that the compound may share toxicological properties with other pyridine derivatives, which are often classified as hazardous substances.[1] The α,β-unsaturated ketone is a reactive functional group known to be an irritant and potential sensitizer.[2][3]
For a conservative and safety-first approach, we will base our preliminary hazard assessment on the closely related compound, 1-(pyridin-3-yl)butan-2-one .
| Hazard Classification | Description | GHS Pictogram | Precautionary Action |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] | Avoid ingestion. Wash hands thoroughly after handling. | |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[4] | Wear protective gloves and clothing. | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[4] | Wear eye and face protection. | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[4] | Work in a well-ventilated area, preferably a fume hood. |
It is imperative to treat (E)-1-pyridin-3-ylbut-2-en-1-one as a hazardous substance with, at a minimum, the hazards listed above.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the systematic process for the safe disposal of (E)-1-pyridin-3-ylbut-2-en-1-one from a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling (E)-1-pyridin-3-ylbut-2-en-1-one for disposal:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the compound, including transfer to a waste container, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Waste Collection
-
Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(E)-1-pyridin-3-ylbut-2-en-1-one". Also, list the known or suspected hazards (e.g., "Harmful if Swallowed," "Skin and Eye Irritant").
-
Segregation:
-
Pure Compound and Concentrated Solutions: Carefully transfer any un-used pure compound or concentrated solutions into the designated hazardous waste container.
-
Contaminated Materials: Any materials contaminated with (E)-1-pyridin-3-ylbut-2-en-1-one, such as pipette tips, contaminated gloves, and absorbent paper, should also be placed in the same hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Interim Storage
-
Secure Closure: Once waste collection is complete, or at the end of the workday, securely seal the hazardous waste container.
-
Storage Location: Store the sealed container in a designated and properly labeled satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and acids. The storage area should be cool, dry, and well-ventilated.
Final Disposal
Under no circumstances should (E)-1-pyridin-3-ylbut-2-en-1-one or its waste be disposed of down the drain or in the regular trash.
-
Contact your Institutional EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for the final disposal of hazardous chemical waste. They will provide specific instructions for waste pickup and may require the completion of a hazardous waste manifest.
-
Professional Disposal: The EHS will arrange for the collection of the waste by a licensed hazardous waste disposal company. The most probable method of disposal for this type of compound is high-temperature incineration.
Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, and it is safe to do so, increase ventilation to the room.
-
Assess the Spill: For a small spill (that you are trained and equipped to handle), proceed with cleanup. For a large or unmanageable spill, contact your institution's EHS or emergency response team.
-
Cleanup of a Small Spill:
-
Wear the appropriate PPE as outlined in section 2.1.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Reporting: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of (E)-1-pyridin-3-ylbut-2-en-1-one is a critical component of the research lifecycle. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with regulatory standards. This commitment to best practices is a hallmark of scientific excellence and integrity.
References
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PubChem. 1-(Pyridin-3-yl)butan-2-one. National Center for Biotechnology Information. [Link]
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NextSDS. 1-(pyridin-3-yl)butan-2-one — Chemical Substance Information. [Link]
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NICNAS. Pyridine, alkyl derivatives: Human health tier II assessment. Australian Department of Health. 2015. [Link]
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Gant, T. W., et al. Inhalation toxicity studies of the alpha,beta-unsaturated ketones. National Toxicology Program. 2001. [Link]
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Illmann, N., et al. Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. 2021. [Link]
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Pharmaffiliates. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]
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National University of Singapore. Disposal of Waste Solvents. [Link]
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ResearchGate. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. [Link]
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University of Otago. Laboratory chemical waste disposal guidelines. [Link]
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Cronin, M. T. D., et al. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. PubMed. 2008. [Link]
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A Researcher's Guide to the Safe Handling of (E)-1-pyridin-3-ylbut-2-en-1-one
As a novel compound at the forefront of research, (E)-1-pyridin-3-ylbut-2-en-1-one presents both unique opportunities and potential hazards. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for its handling and disposal. By understanding the compound's inherent risks and implementing rigorous safety protocols, you can ensure a secure laboratory environment while advancing your research.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for (E)-1-pyridin-3-ylbut-2-en-1-one is not yet widely available, its chemical structure—containing a pyridyl group and an α,β-unsaturated ketone (enone) moiety—provides critical insights into its potential hazards. Pyridyl ketones are recognized as building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] The enone functional group, characterized by a conjugated system of an alkene and a ketone, is known for its reactivity.
Based on data from structurally similar compounds, such as 1-(pyridin-3-yl)butan-2-one, we can anticipate the following GHS hazard classifications for (E)-1-pyridin-3-ylbut-2-en-1-one:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
It is crucial to handle this compound with the assumption that it possesses these hazards until comprehensive toxicological data becomes available.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling (E)-1-pyridin-3-ylbut-2-en-1-one.[5][6] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles with side shields or a face shield.[7][8] | Nitrile rubber (NBR) gloves with a minimum thickness of >0.11 mm.[7] | Fully-buttoned laboratory coat.[9] | If dust is generated, an N95 respirator or higher is recommended.[8] |
| Running reactions and work-up | Chemical safety goggles with side shields.[7] | Nitrile rubber (NBR) gloves.[7] | Laboratory coat. | Work in a certified chemical fume hood.[9][10] |
| Handling spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls.[6] | A full-face supplied air respirator may be necessary for large spills.[11] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling (E)-1-pyridin-3-ylbut-2-en-1-one in a laboratory setting.
Caption: A stepwise workflow for the safe handling of (E)-1-pyridin-3-ylbut-2-en-1-one.
Operational and Disposal Plans
Engineering Controls
-
Ventilation: Always handle (E)-1-pyridin-3-ylbut-2-en-1-one in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Eye Wash and Safety Shower: Ensure that a functional eye wash station and safety shower are readily accessible within the immediate work area.[10][12]
Safe Handling and Storage
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling the compound.[12] Do not eat, drink, or smoke in the laboratory.[9]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like sand or vermiculite.
-
Collect the absorbed material into a sealed container for proper disposal.[10]
-
Clean the spill area thoroughly.
Disposal Plan
Chemical waste containing (E)-1-pyridin-3-ylbut-2-en-1-one must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials in a designated, properly labeled, and sealed container.[14]
-
Incompatible Wastes: Do not mix this waste with incompatible chemicals.[14]
-
Licensed Disposal: All chemical waste must be disposed of through a licensed waste disposal company in accordance with local and national regulations.[15][16] Do not pour chemical waste down the drain.[14]
Conclusion
The responsible and safe handling of novel chemical entities like (E)-1-pyridin-3-ylbut-2-en-1-one is paramount in a research setting. By adhering to the guidelines outlined in this document, researchers can mitigate potential risks and foster a culture of safety. Proactive implementation of these measures not only protects laboratory personnel but also ensures the integrity of the research being conducted.
References
- Tokyo Chemical Industry. (2025, November 6).
- Carl ROTH. Safety Data Sheet: 6-Isopropyl-3-methylcyclohexen-2-enone.
- PubChem. 1-(Pyridin-3-yl)butan-2-one | C9H11NO | CID 238421.
- NextSDS. 1-(pyridin-3-yl)
- Fisher Scientific. (2025, December 18).
- PubChem. (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one.
- CymitQuimica. CAS 19437-26-4: 2-Pyridyl ketone.
- Sigma-Aldrich. (2025, November 6).
- CLEARSYNTH. MSDS REACH.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- SAFETY D
- Merck Millipore. (2025, February 8).
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- Standard Oper
- TCI Chemicals. (2025, May 23).
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- Natural Sciences Research Institute. Guidelines for Chemical Waste Disposal.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Sun, M., et al. (n.d.). Practical and rapid construction of 2-pyridyl ketone library in continuous flow. Request PDF.
- ChemicalBook. (E)-3-(4-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one | 18451-70-2.
- GOV.UK. (2015, October 15). Incident management: pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- ACS Publications. (2020, July 7). Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements | Organic Letters.
- PubChemLite. 1-(pyridin-3-yl)butan-2-one (C9H11NO).
- MilliporeSigma. 1-(pyridin-3-yl)propan-2-one.
- Santa Cruz Biotechnology. 3-Buten-2-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
